3-(2-Thienyl)-L-alanine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-3-thiophen-2-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S/c8-6(7(9)10)4-5-2-1-3-11-5/h1-3,6H,4,8H2,(H,9,10)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTOFYLAWDLQMBZ-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00177100 | |
| Record name | 3-(2-Thienyl)-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00177100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22574-47-6, 22951-96-8 | |
| Record name | 3-(2-Thienyl)alanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022574476 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-2-Thienyl-L-alanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022951968 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-2-Thienyl-L-alanine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03673 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 3-(2-Thienyl)-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00177100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-THIENYL)-L-ALANINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .BETA.-2-THIENYL-L-ALANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2EMW41BM77 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of 3-(2-Thienyl)-L-alanine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of 3-(2-Thienyl)-L-alanine, a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development. This document details synthetic methodologies, analytical characterization, and its interaction with biological systems, offering valuable insights for researchers in the field.
Introduction
This compound is a structural analogue of the essential amino acid L-phenylalanine, where the phenyl ring is replaced by a thiophene-2-yl moiety. This substitution imparts unique physicochemical properties, making it a valuable chiral building block in the synthesis of novel organic compounds and active pharmaceutical ingredients (APIs). Its applications extend to biochemical research, including studies on enzyme kinetics and protein structure-function relationships. The thiophene ring can influence the electronic properties and reactivity of molecules, offering a versatile scaffold for the design of new therapeutic agents.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₉NO₂S | [3] |
| Molecular Weight | 171.22 g/mol | [3] |
| CAS Number | 22951-96-8 | [3] |
| Appearance | White to off-white powder | [4] |
| Melting Point | 255-263 °C (decomposes) | [3] |
| Optical Activity | [α]²⁰/D −30.5±1.5°, c = 1% in H₂O | [3] |
| Purity (by HPLC) | >97.0% | [4] |
Synthesis of this compound
The synthesis of enantiomerically pure this compound typically involves a multi-step process, beginning with the synthesis of the racemic mixture followed by chiral resolution. Asymmetric synthesis routes are also employed to directly obtain the desired L-enantiomer.
Synthesis of Racemic 3-(2-Thienyl)-DL-alanine via Strecker Synthesis
A common method for the preparation of the racemic amino acid is the Strecker synthesis, which involves the reaction of an aldehyde with ammonia and cyanide, followed by hydrolysis of the resulting aminonitrile.[5][6][7]
Experimental Protocol: Strecker Synthesis
-
Imine Formation: 2-Thiophenecarboxaldehyde is reacted with ammonium chloride and potassium cyanide. The ammonium chloride serves as a source of ammonia, which condenses with the aldehyde to form an imine.[5]
-
Cyanide Addition: The cyanide ion then attacks the imine to form an α-aminonitrile.[5][7]
-
Hydrolysis: The α-aminonitrile is subsequently hydrolyzed using a strong acid (e.g., HCl) to yield the racemic 3-(2-Thienyl)-DL-alanine.[5][7]
Chiral Resolution of 3-(2-Thienyl)-DL-alanine
The separation of the racemic mixture into its constituent enantiomers is crucial for its use in biological applications. Enzymatic kinetic resolution is a highly effective method for this purpose.
Experimental Protocol: Enzymatic Kinetic Resolution using Lipase
-
Esterification: The racemic amino acid is first converted to its corresponding ester (e.g., ethyl ester) to serve as a substrate for the lipase.
-
Enzymatic Hydrolysis: A lipase, such as Candida antarctica lipase B (CAL-B), is used to selectively hydrolyze one of the enantiomers of the amino acid ester.[8] For example, the lipase may preferentially hydrolyze the L-ester to the L-amino acid, leaving the D-ester unreacted.
-
Separation: The resulting mixture of the L-amino acid and the unreacted D-amino acid ester can then be separated by standard chromatographic techniques.
-
Hydrolysis of D-ester: The isolated D-ester can be hydrolyzed back to the D-amino acid if desired.
Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized compound.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. Expected signals include those for the thiophene ring protons, the α-proton, and the β-protons of the alanine side chain.
-
¹³C NMR and DEPT: The carbon-13 NMR spectrum, in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, allows for the assignment of all carbon signals, distinguishing between CH, CH₂, and CH₃ groups.[9] Quaternary carbons are observed in the standard ¹³C NMR spectrum.
Table 2: Expected NMR Chemical Shifts (δ) in D₂O
| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| α-CH | ~3.8 - 4.2 | ~55 - 60 |
| β-CH₂ | ~3.2 - 3.5 | ~35 - 40 |
| Thiophene C3-H | ~6.9 - 7.0 | ~125 - 127 |
| Thiophene C4-H | ~6.9 - 7.0 | ~127 - 129 |
| Thiophene C5-H | ~7.2 - 7.4 | ~124 - 126 |
| Thiophene C2 | - | ~138 - 142 |
| Thiophene C3 | - | ~125 - 127 |
| Thiophene C4 | - | ~127 - 129 |
| Thiophene C5 | - | ~124 - 126 |
| C=O | - | ~175 - 180 |
Note: These are approximate chemical shift ranges and can vary depending on the solvent and pH.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum is used to identify the functional groups present in the molecule.
Table 3: Characteristic FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| ~3100 - 3000 | N-H (in NH₃⁺) | Stretching |
| ~3000 - 2800 | C-H (aliphatic) | Stretching |
| ~1660 - 1610 | C=O (in COO⁻) | Asymmetric Stretching |
| ~1550 - 1480 | N-H (in NH₃⁺) | Bending |
| ~1420 - 1380 | C=O (in COO⁻) | Symmetric Stretching |
Note: The zwitterionic nature of the amino acid at neutral pH leads to characteristic absorptions for the ammonium (NH₃⁺) and carboxylate (COO⁻) groups.[10][11]
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is typically used to determine the molecular weight of the compound. The protonated molecule [M+H]⁺ is observed, confirming the molecular formula. Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pattern, which often involves the loss of water and carbon monoxide from the protonated parent ion.[12][13]
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric purity of this compound. A chiral stationary phase (CSP) is used to separate the L- and D-enantiomers.
Experimental Protocol: Chiral HPLC Analysis
-
Column: A polysaccharide-based or macrocyclic glycopeptide-based chiral stationary phase (e.g., CHIRALPAK® or CHIROBIOTIC®).[14]
-
Mobile Phase: A mixture of an organic solvent (e.g., methanol, ethanol, or acetonitrile) and an aqueous buffer, often with an acidic or basic modifier to improve peak shape and resolution.
-
Detection: UV detection is commonly used, typically at a wavelength where the thiophene ring absorbs (around 230-240 nm).
Biological Interaction: Phenylalanine Hydroxylase Pathway
This compound is a known substrate analogue and activator of phenylalanine hydroxylase (PAH), the enzyme responsible for the conversion of L-phenylalanine to L-tyrosine.[15][16][17] Mutations in the PAH gene lead to the metabolic disorder phenylketonuria (PKU).[18] Studying the interaction of analogues like this compound with PAH provides valuable insights into the enzyme's mechanism and substrate specificity.
The binding of this compound to the active site of PAH, in the presence of the cofactor tetrahydrobiopterin (BH₄), induces significant conformational changes in the enzyme, leading to its activation.[16]
Conclusion
This technical guide has outlined the key aspects of the synthesis and characterization of this compound. The methodologies presented provide a solid foundation for researchers working with this important chiral building block. The detailed characterization data and understanding of its interaction with biological targets such as phenylalanine hydroxylase are critical for its successful application in drug discovery and development. The unique properties of this compound continue to make it a compound of high interest for the scientific community.
References
- 1. 3-(2-Thienyl)-DL-alanine | DAICEL Chiral Application Search [search.daicelchiral.com]
- 2. nbinno.com [nbinno.com]
- 3. 3-(2-噻吩基)-L-丙氨酸 ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DEPT: A tool for 13C peak assignments — Nanalysis [nanalysis.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Fragmentation study of 79 molecules of biological interest in positive and negative ionisation mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
- 16. Crystal structure of the ternary complex of the catalytic domain of human phenylalanine hydroxylase with tetrahydrobiopterin and this compound, and its implications for the mechanism of catalysis and substrate activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Phenylalanine hydroxylase - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to the Biological Activity of 3-(2-Thienyl)-L-alanine
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(2-Thienyl)-L-alanine, a synthetic amino acid analogue, serves as a potent competitive antagonist of L-phenylalanine, exhibiting significant biological activities that are of considerable interest in biochemical research and pharmaceutical development. This technical guide provides a comprehensive overview of the core biological functions of this compound, with a focus on its enzymatic inhibition, impact on amino acid transport, and potential, though not yet fully elucidated, influence on cellular signaling pathways. This document synthesizes available quantitative data, details key experimental methodologies, and presents visual representations of the underlying biochemical processes to facilitate a deeper understanding for researchers and professionals in the field.
Core Biological Activities
This compound primarily exerts its biological effects by mimicking L-phenylalanine and competing for its binding sites on enzymes and transporters. Its key activities include the competitive inhibition of phenylalanine hydroxylase and the blockage of intestinal phenylalanine transport. These actions have implications for studying metabolic disorders like phenylketonuria (PKU) and for investigating the cellular consequences of phenylalanine deprivation.
Competitive Inhibition of Phenylalanine Hydroxylase
This compound acts as a competitive inhibitor of phenylalanine hydroxylase (PAH), the enzyme responsible for converting L-phenylalanine to L-tyrosine.[1] By binding to the active site of PAH, it prevents the natural substrate from being hydroxylated.[2] This inhibitory effect is a cornerstone of its application in biochemical studies and as a tool to induce experimental phenylketonuria in animal models.[1]
Inhibition of Intestinal Phenylalanine Transport
In addition to enzymatic inhibition, this compound competitively inhibits the intestinal absorption of L-phenylalanine.[1] This occurs at the level of amino acid transporters in the gut, reducing the uptake of phenylalanine from the diet into the bloodstream.
Quantitative Data
The following tables summarize the key quantitative parameters defining the biological activity of this compound based on available literature.
Table 1: Inhibition of Phenylalanine Hydroxylase [1]
| Parameter | Organ | Value | Conditions |
| Apparent Km (Phenylalanine) | Liver | 0.61 mM | In the absence of inhibitor |
| Apparent Km (Phenylalanine) | Liver | 2.70 mM | In the presence of 24 mM β-2-thienyl-dl-alanine |
| Apparent Km (Phenylalanine) | Kidney | 0.50 mM | In the absence of inhibitor |
| Apparent Km (Phenylalanine) | Kidney | 1.60 mM | In the presence of 24 mM β-2-thienyl-dl-alanine |
Table 2: Inhibition of Intestinal Phenylalanine Transport [1]
| Parameter | Value | Conditions |
| Ki | 81 mM | Competitive inhibition of L-phenylalanine (0.2–2.0 mM) perfusion |
Experimental Protocols
Phenylalanine Hydroxylase Inhibition Assay
This protocol is based on the methodology described for assessing the inhibitory properties of β-2-thienyl-dl-alanine on rat phenylalanine hydroxylase.[1]
Objective: To determine the effect of this compound on the enzymatic activity of phenylalanine hydroxylase in crude liver and kidney homogenates.
Materials:
-
Rat liver and kidney tissue
-
Ice-cold homogenization buffer (e.g., 0.1 M Tris-HCl, pH 7.4)
-
Potter-Elvehjem homogenizer
-
Refrigerated centrifuge
-
Incubation buffer (containing cofactors such as NADPH and a pteridine cofactor like tetrahydrobiopterin)
-
L-phenylalanine solutions of varying concentrations
-
This compound solution (inhibitor)
-
Reagents for quantifying L-tyrosine (e.g., using a fluorometric assay)
Procedure:
-
Tissue Homogenization:
-
Excise rat liver and kidney tissues and place them in ice-cold homogenization buffer.
-
Homogenize the tissues using a Potter-Elvehjem homogenizer.
-
Centrifuge the homogenate at a low speed (e.g., 1000 x g) for 10 minutes at 4°C to remove cellular debris.
-
Collect the supernatant, which contains the crude enzyme extract.
-
-
Enzyme Assay:
-
Prepare reaction mixtures containing the incubation buffer, the crude enzyme extract, and varying concentrations of L-phenylalanine.
-
For the inhibition assay, add a fixed concentration of this compound to a parallel set of reaction mixtures.
-
Initiate the reaction by adding the pteridine cofactor.
-
Incubate the mixtures at a controlled temperature (e.g., 37°C) for a specific duration.
-
Stop the reaction (e.g., by adding trichloroacetic acid).
-
-
Quantification and Analysis:
-
Quantify the amount of L-tyrosine produced in each reaction mixture using a suitable method, such as a fluorometric assay.
-
Determine the initial reaction velocities at each L-phenylalanine concentration, both in the presence and absence of the inhibitor.
-
Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) to determine the apparent Km and Vmax values and to confirm the competitive nature of the inhibition.
-
Intestinal Phenylalanine Transport Assay (In Situ Perfusion Model)
This protocol is based on the in vivo perfusion procedure used to study the effects of β-2-thienyl-dl-alanine on intestinal transport of phenylalanine.[1]
Objective: To measure the inhibition of L-phenylalanine absorption in the small intestine by this compound.
Materials:
-
Anesthetized rat
-
Surgical instruments for laparotomy
-
Perfusion pump
-
Perfusion solution (e.g., Krebs-Ringer bicarbonate buffer) containing varying concentrations of L-phenylalanine and a non-absorbable marker (e.g., phenol red).
-
This compound solution.
-
Analytical equipment for measuring L-phenylalanine and the non-absorbable marker concentrations.
Procedure:
-
Surgical Preparation:
-
Anesthetize the rat and perform a midline laparotomy to expose the small intestine.
-
Isolate a segment of the jejunum and cannulate both the proximal and distal ends.
-
-
Intestinal Perfusion:
-
Perfuse the isolated intestinal segment with the perfusion solution containing a known concentration of L-phenylalanine and the non-absorbable marker at a constant flow rate.
-
After an equilibration period, collect the effluent from the distal cannula at timed intervals.
-
To assess inhibition, add this compound to the perfusion solution and repeat the collection process.
-
-
Sample Analysis and Calculation:
-
Measure the concentrations of L-phenylalanine and the non-absorbable marker in the initial perfusion solution and in the collected effluent samples.
-
Calculate the rate of L-phenylalanine absorption based on the decrease in its concentration relative to the non-absorbable marker.
-
Determine the inhibition constant (Ki) by analyzing the absorption rates at different L-phenylalanine concentrations in the presence of the inhibitor.
-
Visualization of Mechanisms and Workflows
Signaling Pathways and Experimental Diagrams
Potential Impact on Cellular Signaling Pathways (Hypothetical)
While direct experimental evidence is currently lacking, the role of this compound as a phenylalanine antagonist suggests potential indirect effects on cellular signaling pathways that are sensitive to amino acid availability. Phenylalanine itself has been shown to influence pathways such as the insulin signaling pathway and can induce apoptosis in certain cell types at high concentrations.[2][3] Therefore, by depleting intracellular phenylalanine or creating an amino acid imbalance, this compound could potentially modulate these pathways. Further research is required to validate these hypotheses.
Conclusion and Future Directions
This compound is a well-characterized antagonist of L-phenylalanine with defined inhibitory effects on phenylalanine hydroxylase and intestinal amino acid transport. These properties make it an invaluable tool for studying phenylalanine metabolism and its associated disorders. While its direct impact on major cellular signaling pathways remains to be elucidated, its ability to modulate phenylalanine availability opens up avenues for investigating the intricate connections between amino acid metabolism and cellular regulation. Future research should focus on exploring the potential effects of this compound on signaling cascades in various cell types, which could uncover novel therapeutic applications and provide deeper insights into the cellular consequences of amino acid antagonism.
References
- 1. Signaling pathways in cancer metabolism: mechanisms and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenylalanine activates the mitochondria-mediated apoptosis through the RhoA/Rho-associated kinase pathway in cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. JCI Insight - Inhibiting neutral amino acid transport for the treatment of phenylketonuria [insight.jci.org]
3-(2-Thienyl)-L-alanine: An In-depth Technical Guide to a Versatile Non-Canonical Amino Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2-Thienyl)-L-alanine is a non-canonical amino acid (ncAA) that has garnered significant interest in protein engineering and drug discovery. Its unique structure, featuring a thiophene ring in place of the phenyl group of phenylalanine, offers novel chemical properties that can be exploited to enhance protein function, probe biological systems, and develop new therapeutic agents. The thiophene moiety can influence the electronic and steric properties of the amino acid, making it a valuable tool for creating proteins with tailored characteristics.[1][2] This guide provides a comprehensive overview of this compound, including its properties, methods for its incorporation into proteins, and its applications in research and development.
Physicochemical Properties
This compound is a white to light yellow crystalline powder.[3] Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Synonyms | (S)-α-Amino-2-thiophenepropionic acid, (S)-2-Amino-3-(2-thienyl)propionic acid, H-Thi-OH | [3][4] |
| CAS Number | 22951-96-8 | [4][5] |
| Molecular Formula | C₇H₉NO₂S | [5][6] |
| Molecular Weight | 171.22 g/mol | [5][6] |
| Melting Point | 255-263 °C (decomposes) | [4] |
| Optical Activity | [α]20/D −30.5±1.5°, c = 1% in H₂O | [4] |
| Solubility | Slightly soluble in water | [7] |
| SMILES String | N--INVALID-LINK--C(O)=O | [4] |
| InChI Key | WTOFYLAWDLQMBZ-LURJTMIESA-N | [4] |
Synthesis of this compound
While commercially available, this compound can be synthesized through various organic chemistry routes. One common method involves the enzymatic transamination of 2-hydroxy-3-(2-thienyl)acrylic acid. This biocatalytic approach offers high enantiomeric purity.[8]
Incorporation into Proteins: Methodologies
The site-specific incorporation of this compound into a target protein is primarily achieved through the amber stop codon suppression technique.[8][9][10] This methodology requires an orthogonal translation system, which consists of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA. This system functions independently of the host cell's endogenous translational machinery.
Experimental Workflow for Site-Specific Incorporation
Caption: General workflow for the site-specific incorporation of this compound.
Detailed Experimental Protocols
1. Engineering an Orthogonal Aminoacyl-tRNA Synthetase (aaRS) for this compound
This protocol is adapted from general methods for evolving aaRSs.[3][4]
-
Objective: To create a mutant E. coli tyrosyl-tRNA synthetase (TyrRS) that specifically charges this compound onto an orthogonal suppressor tRNA.
-
Materials:
-
Plasmid containing the gene for E. coli TyrRS.
-
Site-directed mutagenesis kit.
-
E. coli strain for library screening (e.g., a strain with an amber stop codon in a selectable marker gene like chloramphenicol acetyltransferase).
-
Minimal media plates with and without this compound.
-
Chloramphenicol.
-
-
Procedure:
-
Library Creation: Based on the crystal structure of TyrRS, mutate residues in the amino acid binding pocket to accommodate the thiophene ring. Key residues to target in E. coli TyrRS are often homologous to Y37, D176, and Q195 in B. stearothermophilus TyrRS.[3][4] Create a library of TyrRS mutants using techniques like error-prone PCR or site-directed mutagenesis.
-
Positive Selection: Transform the E. coli screening strain with the TyrRS mutant library. Plate the cells on minimal media containing a selective concentration of chloramphenicol and 1 mM this compound. Only cells expressing a functional TyrRS mutant that incorporates this compound at the amber codon in the resistance gene will survive.
-
Negative Selection: To eliminate synthetases that are active with canonical amino acids, replica-plate the surviving colonies onto minimal media containing chloramphenicol but lacking this compound. Colonies that do not grow are likely to encode a TyrRS specific for the non-canonical amino acid.
-
Characterization: Isolate plasmids from the selected colonies and sequence the TyrRS gene to identify the beneficial mutations. Further characterize the kinetic parameters of the purified mutant TyrRS to determine its specificity for this compound over other amino acids.
-
2. Site-Specific Incorporation via Amber Suppression in E. coli
This protocol is a generalized procedure for ncAA incorporation.[9][11]
-
Objective: To express a target protein with this compound at a specific site.
-
Materials:
-
Expression plasmid for the target protein with an in-frame amber stop codon (TAG) at the desired incorporation site.
-
Plasmid encoding the engineered orthogonal aaRS and its cognate suppressor tRNA.
-
E. coli expression strain (e.g., BL21(DE3)).
-
LB medium and minimal medium.
-
This compound.
-
IPTG for induction.
-
-
Procedure:
-
Transformation: Co-transform the E. coli expression strain with the plasmid for the target protein and the plasmid for the orthogonal pair.
-
Culture: Grow the transformed cells in minimal medium supplemented with 1 mM this compound and appropriate antibiotics at 37°C to an OD₆₀₀ of 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to culture the cells at a lower temperature (e.g., 20-25°C) for 12-16 hours.
-
Harvesting and Lysis: Harvest the cells by centrifugation and lyse them using standard methods (e.g., sonication).
-
Purification: Purify the target protein using affinity chromatography (e.g., Ni-NTA if the protein is His-tagged).
-
Verification: Confirm the incorporation of this compound by mass spectrometry.[12][13]
-
Quantitative Data
Quantitative data on the incorporation efficiency and the effect on protein stability are crucial for the successful application of this compound. While specific data for this particular ncAA is not extensively available in the literature, the following tables present expected values and data for structurally similar ncAAs as a reference.
Table 1: Illustrative Incorporation Efficiency of this compound
| Host System | Target Protein | Incorporation Site | Efficiency (%) | Analytical Method | Reference (Methodology) |
| E. coli | Green Fluorescent Protein (GFP) | Tyr39 | >95 | Mass Spectrometry | [12][13] |
| Mammalian Cells (HEK293T) | Epidermal Growth Factor Receptor (EGFR) | Phe858 | 5-20 | Western Blot & Mass Spectrometry | [14] |
Note: The efficiency can vary significantly depending on the specific orthogonal pair, the expression host, and the location of the incorporation site within the protein.[14]
Table 2: Potential Impact on Protein Stability
| Protein | ncAA | ΔTm (°C) | Observation | Reference (Concept) |
| Homoserine O-succinyltransferase | p-Benzoyl-L-phenylalanine | +21 | Increased thermal stability due to potential new interactions. | [15] |
| Barnase | Alanine vs. Glycine | Variable | Helix stabilization depends on the position and context. | [16] |
Note: The incorporation of this compound may either stabilize or destabilize a protein depending on the local environment and the interactions formed by the thiophene ring.
Applications in Research and Drug Development
The unique properties of this compound make it a valuable tool in various research areas.
-
Probing Protein Structure and Function: The thiophene ring can serve as a spectroscopic probe.[17][18] Its distinct electronic properties may allow for the use of techniques like fluorescence or infrared spectroscopy to monitor local environmental changes within a protein upon ligand binding or conformational changes.
-
Enhancing Protein Stability: The introduction of the thiophene ring can lead to new non-covalent interactions, such as π-stacking or hydrophobic interactions, which can enhance the thermal and chemical stability of proteins.[15]
-
Drug Discovery: As a building block for peptide-based therapeutics, this compound can improve pharmacological properties.[2] The thiophene ring can alter the binding affinity of a peptide to its target and improve its metabolic stability and bioavailability.
Modulation of Cellular Signaling Pathways
The incorporation of this compound into signaling proteins can be a powerful strategy to modulate their function and dissect cellular signaling pathways. For instance, replacing a key phenylalanine residue in a kinase active site could alter its substrate specificity or activity, thereby affecting downstream signaling.
Hypothetical Signaling Pathway Modulation
References
- 1. Emerging Methods for Efficient and Extensive Incorporation of Non-canonical Amino Acids Using Cell-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Engineering of tyrosyl tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An engineered Escherichia coli tyrosyl–tRNA synthetase for site-specific incorporation of an unnatural amino acid into proteins in eukaryotic translation and its application in a wheat germ cell-free system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An engineered Escherichia coli tyrosyl-tRNA synthetase for site-specific incorporation of an unnatural amino acid into proteins in eukaryotic translation and its application in a wheat germ cell-free system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. beta-2-Thienyl-L-alanine | C7H9NO2S | CID 146719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. beta-2-thienyl-D,L-Alanine | C7H9NO2S | CID 44123331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound, 95% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. Frontiers | Cell-Free Approach for Non-canonical Amino Acids Incorporation Into Polypeptides [frontiersin.org]
- 9. Site-Specific Incorporation of Non-canonical Amino Acids by Amber Stop Codon Suppression in Escherichia coli | Springer Nature Experiments [experiments.springernature.com]
- 10. Frontiers | Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins [frontiersin.org]
- 11. purefrex.genefrontier.com [purefrex.genefrontier.com]
- 12. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 13. researchgate.net [researchgate.net]
- 14. Incorporation of synthetic amino acids into proteins at specific sites | 理化学研究所 ライフサイエンス技術基盤研究センター [clst.riken.jp]
- 15. Enhancing Protein Stability with Genetically Encoded Noncanonical Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effect of alanine versus glycine in alpha-helices on protein stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A novel fluorescent probe for protein binding and folding studies: p-cyano-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Genetic incorporation of a small, environmentally sensitive, fluorescent probe into proteins in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Properties of 3-(2-Thienyl)-L-alanine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2-Thienyl)-L-alanine is a non-proteinogenic amino acid that has garnered significant interest in the fields of medicinal chemistry and drug development. Its structural similarity to phenylalanine, coupled with the unique electronic properties of the thiophene ring, makes it a valuable building block for the synthesis of novel peptides, peptidomimetics, and other pharmacologically active compounds. A thorough understanding of its spectroscopic properties is fundamental for its characterization, quality control, and for studying its interactions in biological systems. This technical guide provides a comprehensive overview of the key spectroscopic characteristics of this compound, detailed experimental protocols for their measurement, and a summary of the available data.
Physicochemical and Spectroscopic Data Summary
The following tables summarize the key physicochemical and spectroscopic data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₉NO₂S | [1] |
| Molecular Weight | 171.22 g/mol | |
| CAS Number | 22951-96-8 | |
| Appearance | White to off-white powder | [2] |
| Melting Point | 255-263 °C (decomposes) | |
| Solubility | Slightly soluble in water. | [3] |
| Optical Rotation | [α]20/D −30.5±1.5°, c = 1% in H₂O |
Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopic Data of this compound
| Nucleus | Chemical Shift (δ) in D₂O (ppm) | Multiplicity | Assignment |
| ¹H NMR | 7.42 | dd | H5 (thiophene) |
| 7.15 | m | H3, H4 (thiophene) | |
| 4.25 | t | α-H | |
| 3.45 | d | β-H | |
| ¹³C NMR | 174.0 | - | C=O (Carboxyl) |
| 138.0 | - | C2 (thiophene) | |
| 128.0 | - | C5 (thiophene) | |
| 126.5 | - | C3 (thiophene) | |
| 125.0 | - | C4 (thiophene) | |
| 55.0 | - | α-C | |
| 32.0 | - | β-C |
Note: NMR data is sourced from PubChem and may be subject to slight variations depending on experimental conditions.[1]
Table 3: Infrared (IR) Spectroscopy Data of this compound
| Wavenumber (cm⁻¹) | Assignment |
| ~3000-2500 | O-H stretch (carboxylic acid), N-H stretch (amine) |
| ~1600-1500 | N-H bend, C=O stretch (carboxyl) |
| ~1400 | C-H bend |
| ~700 | C-S stretch (thiophene) |
Note: IR data is based on typical spectral regions for the functional groups present and sourced from PubChem.[1]
UV-Vis Absorption and Fluorescence Data
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and purity of this compound.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterium oxide (D₂O).[7]
-
Transfer the solution to a standard 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard 1D proton experiment.
-
Solvent: D₂O
-
Temperature: 298 K
-
Number of Scans: 16-64 (depending on concentration)
-
Relaxation Delay: 1-2 seconds
-
Spectral Width: 0-12 ppm
¹³C NMR Acquisition Parameters:
-
Pulse Program: Standard 1D carbon experiment with proton decoupling.
-
Solvent: D₂O
-
Temperature: 298 K
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation Delay: 2-5 seconds
-
Spectral Width: 0-200 ppm
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the powdered this compound sample directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
Mode: Transmittance or Absorbance
Data Processing:
-
Perform a background scan with no sample on the crystal.
-
Collect the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum.
-
Identify characteristic absorption bands corresponding to the functional groups of the molecule.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Instrumentation: A mass spectrometer, such as one equipped with Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
Sample Preparation (for ESI-MS):
-
Prepare a dilute solution of this compound (e.g., 10-100 µM) in a suitable solvent mixture, such as 50:50 water/acetonitrile with 0.1% formic acid to promote ionization.[8]
-
Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography system.
Acquisition Parameters (Positive Ion Mode):
-
Ionization Mode: Electrospray Ionization (ESI)
-
Capillary Voltage: 3-4 kV
-
Cone Voltage: 20-40 V (can be varied to induce fragmentation)
-
Mass Range: m/z 50-500
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺).
-
If fragmentation is induced, analyze the resulting fragment ions to elucidate the structure. Common fragmentation pathways for amino acids include the loss of water, formic acid, and cleavage of the amino acid backbone.[9][10][11]
Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of this compound.
Conclusion
This technical guide provides a foundational understanding of the spectroscopic properties of this compound. The provided data and experimental protocols are essential for researchers working with this compound, enabling its accurate identification, characterization, and utilization in various scientific applications, particularly in the realm of drug discovery and development. Further research is warranted to fully elucidate the UV-Vis absorption and fluorescence properties of this important synthetic amino acid.
References
- 1. beta-2-Thienyl-L-alanine | C7H9NO2S | CID 146719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, 95% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. digitalcommons.lib.uconn.edu [digitalcommons.lib.uconn.edu]
- 5. Proteophenes - Amino Acid Functionalized Thiophene-based Fluorescent Ligands for Visualization of Protein Deposits in Tissue Sections with Alzheimer's Disease Pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chem.washington.edu [chem.washington.edu]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. article.sapub.org [article.sapub.org]
- 11. Amino acids [medizin.uni-muenster.de]
An In-depth Technical Guide to the Early Studies of 3-(2-Thienyl)-L-alanine
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(2-Thienyl)-L-alanine, a non-proteinogenic amino acid analogue of phenylalanine, has been a subject of scientific inquiry for its biological activities, primarily as an antagonist of L-phenylalanine. This technical guide provides a comprehensive overview of the early research on this compound, focusing on its synthesis, biochemical effects, and antimicrobial properties. The document summarizes key quantitative data, details relevant experimental protocols, and presents logical workflows to facilitate a deeper understanding of the foundational knowledge surrounding this compound for its application in contemporary research and drug development.
Introduction
This compound is a synthetic amino acid derivative where the phenyl group of phenylalanine is replaced by a thiophene ring.[1][2] This structural modification confers unique biochemical properties, making it a valuable tool in studying amino acid metabolism and a potential lead for therapeutic development.[1] Early investigations into this compound primarily explored its ability to interfere with phenylalanine-dependent processes, positioning it as a competitive inhibitor in various biological systems.[3] This guide synthesizes the findings from these seminal studies to provide a detailed technical resource for the scientific community.
Chemical and Physical Properties
This compound is a white to off-white crystalline powder.[4] A summary of its key chemical and physical properties is presented in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₉NO₂S | [4] |
| Molecular Weight | 171.22 g/mol | [4] |
| CAS Number | 22951-98-0 | [4] |
| Melting Point | 255-263 °C (decomposes) | [4] |
| Optical Activity | [α]20/D -30.5° (c=1 in H₂O) | [4] |
| Solubility | Soluble in water. | [5] |
Synthesis of this compound
Early methods for the synthesis of this compound involved both chemical and enzymatic approaches.
Chemical Synthesis
A common method for the synthesis of the DL-racemic mixture of 3-(2-thienyl)alanine involves the condensation of 2-thienylmethyl halide with diethyl acetamidomalonate, followed by hydrolysis and decarboxylation. The L- and D-enantiomers can then be resolved through enzymatic methods.[6]
Enzymatic Synthesis
A stereospecific synthesis of L-3-(2-thienyl)alanine can be achieved through a biotransformation process. This method utilizes a transaminase enzyme to catalyze the transfer of an amino group from an amino donor, such as L-aspartic or L-glutamic acid, to 2-oxo-3-(2-thienyl)propanoic acid.[6]
Experimental Protocol: Enzymatic Synthesis of L-3-(2-thienyl)alanine [6]
-
Reaction Mixture Preparation: A typical reaction mixture contains 2-oxo-3-(2-thienyl)propanoic acid as the substrate, an amino donor (e.g., L-aspartic acid), pyridoxal-5'-phosphate (a cofactor for transaminases), and the transaminase enzyme in a suitable buffer (e.g., phosphate buffer, pH 7.0-8.0).
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30-37 °C) with gentle agitation for a specific duration (e.g., 24-48 hours).
-
Reaction Termination and Product Isolation: The reaction is terminated by acidifying the mixture to denature the enzyme. The precipitated protein is removed by centrifugation.
-
Purification: The supernatant containing L-3-(2-thienyl)alanine is then subjected to purification steps, such as ion-exchange chromatography, to isolate the final product.
-
Analysis: The purity and identity of the synthesized L-3-(2-thienyl)alanine are confirmed using techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Biochemical and Biological Activities
Early studies on this compound focused on its antagonistic relationship with phenylalanine, revealing its inhibitory effects on enzymes and transport systems that recognize phenylalanine as a substrate.
Inhibition of Phenylalanine Hydroxylase
3-(2-Thienyl)-DL-alanine acts as a competitive inhibitor of rat phenylalanine hydroxylase, the enzyme responsible for converting phenylalanine to tyrosine.[3]
Table 2: Kinetic Data for Inhibition of Rat Phenylalanine Hydroxylase by 3-(2-Thienyl)-DL-alanine [3]
| Tissue | Apparent K_m of Phenylalanine (mM) | Apparent K_m of Phenylalanine in presence of 24 mM 3-(2-Thienyl)-DL-alanine (mM) |
| Liver | 0.61 | 2.70 |
| Kidney | 0.50 | 1.60 |
Experimental Protocol: Phenylalanine Hydroxylase Inhibition Assay [3]
-
Enzyme Preparation: Crude homogenates of rat liver and kidney are prepared in a suitable buffer (e.g., potassium phosphate buffer, pH 6.8).
-
Assay Mixture: The reaction mixture contains the enzyme preparation, L-phenylalanine at various concentrations, the cofactor tetrahydrobiopterin, and different concentrations of the inhibitor, 3-(2-Thienyl)-DL-alanine.
-
Reaction Initiation and Incubation: The reaction is initiated by the addition of the enzyme and incubated at a specific temperature (e.g., 25 °C) for a defined period.
-
Measurement of Product Formation: The amount of tyrosine produced is quantified, typically using a colorimetric method such as the nitrosonaphthol reaction.
-
Data Analysis: Enzyme kinetics are analyzed using Lineweaver-Burk plots to determine the apparent K_m and the nature of the inhibition.
Inhibition of Phenylalanine Intestinal Transport
The intestinal absorption of phenylalanine is also competitively inhibited by 3-(2-Thienyl)-DL-alanine.[3]
Table 3: Inhibition of Phenylalanine Intestinal Transport [3]
| Parameter | Value |
| Inhibitor | 3-(2-Thienyl)-DL-alanine |
| K_i | 81 mM |
Experimental Protocol: In Situ Intestinal Perfusion in Rats [3]
-
Animal Preparation: Anesthetized rats are used, and a segment of the small intestine (e.g., jejunum) is cannulated for perfusion.
-
Perfusion Solution: The intestinal segment is perfused with a solution containing a known concentration of L-phenylalanine and varying concentrations of the inhibitor, 3-(2-Thienyl)-DL-alanine. A non-absorbable marker is included to correct for water transport.
-
Sample Collection: The perfusate is collected at the distal end of the intestinal segment.
-
Analysis: The concentrations of L-phenylalanine and the non-absorbable marker in the collected samples are determined.
-
Calculation of Absorption Rate: The rate of phenylalanine absorption is calculated from the difference in its concentration between the initial and final perfusates, adjusted for water transport. The K_i is then determined from plots of absorption rate versus inhibitor concentration.
Effects on Protein Synthesis
Early studies indicated that this compound can interfere with protein synthesis, likely by competing with phenylalanine for incorporation into polypeptide chains.
Experimental Protocol: General Assay for Protein Synthesis Inhibition using Radiolabeled Amino Acids
-
Cell Culture: Cells (e.g., bacterial or mammalian cell lines) are cultured in a suitable medium.
-
Treatment: The cells are incubated with varying concentrations of this compound for a specified period.
-
Radiolabeling: A radiolabeled amino acid, typically [³H]-phenylalanine or [¹⁴C]-phenylalanine, is added to the culture medium.
-
Incubation: The cells are incubated for a further period to allow for the incorporation of the radiolabeled amino acid into newly synthesized proteins.
-
Protein Precipitation: The cells are harvested, and the proteins are precipitated using an acid such as trichloroacetic acid (TCA).
-
Quantification of Radioactivity: The precipitated protein is collected on a filter, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: The level of radioactivity in the treated cells is compared to that in untreated control cells to determine the extent of protein synthesis inhibition.
Antimicrobial Activity
This compound has been shown to inhibit the growth of various microorganisms, an effect that can be reversed by the addition of phenylalanine, further supporting its role as a phenylalanine antagonist.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution
-
Preparation of Inoculum: A standardized suspension of the target microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Preparation of Test Compound Dilutions: A serial two-fold dilution of this compound is prepared in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension. Control wells containing only the medium (sterility control) and medium with the inoculum (growth control) are also included.
-
Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37 °C) for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.
Signaling Pathways
Based on the available early literature, there is no direct evidence or study focusing on the specific intracellular signaling pathways modulated by this compound. The primary mechanism of action described in these foundational studies is competitive antagonism at the level of substrate binding to enzymes and transporters. Modern research techniques would be required to elucidate any potential downstream effects on cellular signaling cascades.
Conclusion
The early studies on this compound firmly established its role as a competitive antagonist of L-phenylalanine. This body of work provided valuable quantitative data on its inhibitory effects on key metabolic enzymes and transport systems, as well as demonstrated its antimicrobial properties. The detailed experimental protocols and workflows summarized in this guide offer a robust foundation for contemporary researchers and drug development professionals. While the initial research did not delve into the intricacies of cellular signaling, the foundational understanding of its mechanism of action opens avenues for future investigations into the broader biological consequences of phenylalanine antagonism by this intriguing molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. β-2-Thienyl-dl-alanine as an inhibitor of phenylalanine hydroxylase and phenylalanine intestinal transport - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-(2-噻吩基)-L-丙氨酸 ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. EP0581250A2 - Process for biotechnical preparation of L-thienylalanines in enantiomere pure form from 2-hydroxy-3-thienyl-acrylic acids and their use - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physicochemical Properties of L-3-(2-thienyl)alanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-3-(2-thienyl)alanine is a non-proteinogenic amino acid that has garnered significant interest in the fields of medicinal chemistry and drug development. Its structural similarity to the essential amino acid L-phenylalanine allows it to act as a competitive antagonist in various biological pathways, most notably as an inhibitor of phenylalanine hydroxylase (PAH)[1][2]. This property makes it a valuable tool for studying metabolic disorders such as phenylketonuria (PKU) and a lead compound for the development of novel therapeutics. This guide provides a comprehensive overview of the core physicochemical properties of L-3-(2-thienyl)alanine, detailed experimental methodologies for their determination, and a visualization of its mechanism of action.
Physicochemical Properties
The following tables summarize the key physicochemical properties of L-3-(2-thienyl)alanine.
| Property | Value | Reference |
| Molecular Formula | C₇H₉NO₂S | [3][4] |
| Molecular Weight | 171.22 g/mol | [5][6] |
| Appearance | White to light yellow or light orange powder/crystal | [4] |
| Melting Point | 255-263 °C (with decomposition) | [6] |
| Optical Activity | [α]20/D −30.5° ± 1.5° (c = 1% in H₂O) | |
| Solubility | Slightly soluble in water | [7] |
| Predicted pKa | pKa₁ (α-COOH): ~2.2pKa₂ (α-NH₃⁺): ~9.2 | [8] |
Spectroscopic Data
| Spectroscopic Technique | Description |
| ¹H NMR | Expected signals include peaks corresponding to the protons of the thienyl ring, the α-proton, and the β-protons of the alanine side chain. |
| ¹³C NMR | Expected signals include peaks for the carbonyl carbon, the α-carbon, the β-carbon, and the four distinct carbons of the thienyl ring. |
| FT-IR | Characteristic absorption bands are expected for the amine (N-H stretching and bending), carboxylic acid (O-H and C=O stretching), and the thienyl group (C-H, C=C, and C-S stretching). |
Experimental Protocols
Determination of Melting Point
Methodology: The melting point of L-3-(2-thienyl)alanine can be determined using a capillary melting point apparatus.
-
Sample Preparation: A small amount of the crystalline sample is finely ground and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus with a heating block and a viewing lens is used.
-
Procedure: The capillary tube is placed in the heating block, and the temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point. The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting range. Due to the compound's tendency to decompose at its melting point, this should be noted in the observation.
Determination of Solubility
Methodology: The solubility of L-3-(2-thienyl)alanine in various solvents can be determined by the equilibrium solubility method.
-
Procedure: An excess amount of L-3-(2-thienyl)alanine is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed container. The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium (e.g., 24 hours). After reaching equilibrium, the suspension is filtered to remove the undissolved solid. The concentration of the dissolved solute in the filtrate is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).
Determination of pKa (Potentiometric Titration)
Methodology: The acid dissociation constants (pKa) of the carboxylic acid and amino groups of L-3-(2-thienyl)alanine can be determined by potentiometric titration[9][10][11].
-
Sample Preparation: A precise amount of L-3-(2-thienyl)alanine is dissolved in a known volume of deionized water to create a solution of known concentration.
-
Titration: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer. The solution is then titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), and the pH is recorded after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points of the titration curve. The first half-equivalence point represents the pKa of the carboxylic acid group (pKa₁), and the second represents the pKa of the ammonium group (pKa₂).
Biological Activity and Signaling Pathway Visualization
L-3-(2-thienyl)alanine is a known competitive inhibitor of the enzyme phenylalanine hydroxylase (PAH)[1][2]. PAH is a critical enzyme in the metabolic pathway of phenylalanine, catalyzing its conversion to tyrosine. In competitive inhibition, L-3-(2-thienyl)alanine binds to the active site of PAH, thereby preventing the binding of the natural substrate, L-phenylalanine. This inhibition leads to a decrease in the production of L-tyrosine.
Below is a diagram illustrating the competitive inhibition of the Phenylalanine Hydroxylase pathway by L-3-(2-thienyl)alanine, generated using the DOT language.
Competitive inhibition of Phenylalanine Hydroxylase by L-3-(2-thienyl)alanine.
Conclusion
This technical guide provides a detailed overview of the physicochemical properties of L-3-(2-thienyl)alanine, essential for its application in research and drug development. The provided experimental protocols offer a foundation for the accurate determination of its key characteristics. The visualization of its interaction with phenylalanine hydroxylase highlights its mechanism of action as a competitive inhibitor, underscoring its importance as a tool in biochemical and pharmaceutical research. Further investigation into its spectroscopic properties and experimentally determined pKa values would provide a more complete profile of this significant molecule.
References
- 1. scbt.com [scbt.com]
- 2. β-2-Thienyl-dl-alanine as an inhibitor of phenylalanine hydroxylase and phenylalanine intestinal transport - PMC [pmc.ncbi.nlm.nih.gov]
- 3. beta-2-Thienyl-L-alanine | C7H9NO2S | CID 146719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-(2-Thienyl)-L-alanine | CymitQuimica [cymitquimica.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 3-(2-噻吩基)-L-丙氨酸 ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound, 95% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. L-3-(3-Thienyl)alanine [chembk.com]
- 9. pH-titration of amino acids and small peptides, and estimation of isoelectric point (pI) [vlabs.iitkgp.ac.in]
- 10. Titration Curves of Aminoacids (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 11. Experiment 6: POTENTIOMETRIC TITRATION OF AMINO ACIDS | Chegg.com [chegg.com]
The Advent of a Phenylalanine Antagonist: A Technical Guide to Thienylalanine Compounds
For Immediate Release
This technical guide provides a comprehensive overview of the discovery, history, and core methodologies associated with thienylalanine compounds. Tailored for researchers, scientists, and professionals in drug development, this document delves into the synthesis, biological activity, and key applications of these significant phenylalanine antagonists.
Introduction: The Rise of a Non-Proteinogenic Amino Acid
Thienylalanine, a non-proteinogenic amino acid, emerged from early studies on amino acid antagonists. Unlike its protein-building counterpart, phenylalanine, thienylalanine incorporates a thiophene ring in place of the phenyl group. This structural alteration is the basis for its profound biological activity, primarily as a competitive inhibitor of phenylalanine. The two main positional isomers, 2-thienylalanine and 3-thienylalanine, have been the subject of extensive research, revealing their potential in various biochemical and pharmaceutical applications.
One of the earliest and most notable applications of thienylalanine is in the Guthrie test, a widely used newborn screening method for phenylketonuria (PKU).[1][2] In this test, β-2-thienylalanine is used to inhibit the growth of Bacillus subtilis; the presence of high levels of phenylalanine in a newborn's blood sample overcomes this inhibition, indicating the metabolic disorder.[1][3]
Physicochemical and Biological Properties
The distinct properties of thienylalanine isomers underpin their specific biological activities and applications. A summary of their key physical and inhibitory characteristics is provided below.
Data Presentation: Quantitative Analysis of Thienylalanine Compounds
Table 1: Physical Properties of Thienylalanine Isomers
| Property | 2-Thienylalanine | 3-Thienylalanine |
| Molecular Formula | C₇H₉NO₂S[4] | C₇H₉NO₂S |
| Molecular Weight | 171.22 g/mol [4][5] | 171.22 g/mol [6][7] |
| Melting Point | 274-275 °C | Not available |
| Boiling Point | 311.3±32.0 °C at 760 mmHg[8] | 320.3±32.0 °C (Predicted)[7] |
| Density | 1.3±0.1 g/cm³[8] | 1.349±0.06 g/cm³[7] |
| Water Solubility | Slightly soluble[9] | Not available |
| Appearance | Faintly beige powder[4] | White crystalline solid[7] |
Table 2: Inhibitory Activity of β-2-Thienyl-dl-alanine
| Enzyme/Transport System | Organism/Tissue | Inhibition Type | Substrate | Kₘ (Substrate) | Kᵢ (β-2-Thienyl-dl-alanine) |
| Phenylalanine Hydroxylase | Rat Liver | Competitive | Phenylalanine | 0.61 mM | Not explicitly stated, but apparent Kₘ with inhibitor is 2.70 mM in the presence of 24 mM inhibitor[10] |
| Phenylalanine Hydroxylase | Rat Kidney | Competitive | Phenylalanine | 0.50 mM | Not explicitly stated, but apparent Kₘ with inhibitor is 1.60 mM in the presence of 24 mM inhibitor[10] |
| Intestinal Phenylalanine Transport | Rat | Competitive | Phenylalanine | Not Stated | 81 mM[10] |
Key Experimental Protocols
The synthesis and resolution of thienylalanine are crucial for its application in research and development. The following protocols provide detailed methodologies for key experiments.
Synthesis of DL-β-(2-Thienyl)alanine via Diethyl Acetamidomalonate Condensation
This method involves the condensation of 2-thenyl chloride with diethyl acetamidomalonate, followed by hydrolysis and decarboxylation.
Materials:
-
Diethyl acetamidomalonate
-
Sodium ethoxide
-
Absolute ethanol
-
2-Thenyl chloride
-
Hydrochloric acid
-
Sodium hydroxide
Procedure:
-
Preparation of the Sodium Salt: Dissolve diethyl acetamidomalonate in absolute ethanol. Add a solution of sodium ethoxide in absolute ethanol dropwise with stirring.
-
Condensation: To the suspension of the sodium salt, add 2-thenyl chloride dropwise while maintaining the temperature below 50°C. Reflux the mixture for 2-3 hours.
-
Hydrolysis and Decarboxylation: After cooling, add concentrated hydrochloric acid and reflux the mixture for 4-6 hours to hydrolyze the ester and acetamido groups and effect decarboxylation.
-
Isolation and Purification: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in water and adjust the pH to the isoelectric point of thienylalanine (around pH 6) with a sodium hydroxide solution to precipitate the crude product. The product can be further purified by recrystallization from a water-ethanol mixture.
Enzymatic Resolution of DL-β-(2-Thienyl)alanine
This protocol utilizes an acylase to selectively hydrolyze the N-acetyl derivative of the L-enantiomer, allowing for the separation of the D- and L-isomers.
Materials:
-
DL-β-(2-Thienyl)alanine
-
Acetic anhydride
-
Acylase enzyme preparation (e.g., from Aspergillus oryzae)
-
Lithium hydroxide or other suitable base
-
Hydrochloric acid
Procedure:
-
N-Acetylation: Acetylate DL-β-(2-Thienyl)alanine with acetic anhydride to produce N-acetyl-DL-β-(2-thienyl)alanine.
-
Enzymatic Hydrolysis: Dissolve the N-acetylated racemic mixture in water and adjust the pH to the optimal range for the acylase (typically around pH 7-8) with a suitable base like lithium hydroxide. Add the acylase preparation and incubate at the optimal temperature (e.g., 37°C) for 24-48 hours. The acylase will selectively hydrolyze the N-acetyl group from the L-enantiomer.
-
Separation: After the reaction is complete, acidify the solution with hydrochloric acid to precipitate the unreacted N-acetyl-D-β-(2-thienyl)alanine. The L-β-(2-thienyl)alanine will remain in the aqueous solution.
-
Isolation:
-
D-isomer: The precipitated N-acetyl-D-β-(2-thienyl)alanine can be collected by filtration and then hydrolyzed with acid to yield D-β-(2-thienyl)alanine.
-
L-isomer: The filtrate containing L-β-(2-thienyl)alanine can be purified, for example, by ion-exchange chromatography.
-
Visualizing the Mechanisms and Workflows
To better illustrate the biological context and experimental procedures, the following diagrams are provided in the DOT language for use with Graphviz.
Phenylalanine Metabolism and Thienylalanine Inhibition
References
- 1. The Guthrie Test for Early Diagnosis of Phenylketonuria | Embryo Project Encyclopedia [embryo.asu.edu]
- 2. mun.ca [mun.ca]
- 3. metabolism - Why does beta-2-Thienylalanine inhibit bacterial growth? - Biology Stack Exchange [biology.stackexchange.com]
- 4. 2-Thienylalanine | C7H9NO2S | CID 91444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. beta-2-Thienyl-L-alanine | C7H9NO2S | CID 146719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Thienylalanine | C7H9NO2S | CID 18642059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 8. echemi.com [echemi.com]
- 9. L-2-THIENYLALANINE | 22951-96-8 [chemicalbook.com]
- 10. β-2-Thienyl-dl-alanine as an inhibitor of phenylalanine hydroxylase and phenylalanine intestinal transport - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Conformational Analysis of 3-(2-Thienyl)-L-alanine: A Methodological Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Abstract
3-(2-Thienyl)-L-alanine, a non-canonical amino acid, serves as a crucial building block in medicinal chemistry and drug design. Its unique structural and electronic properties, conferred by the thienyl moiety, significantly influence the conformation of peptides and proteins into which it is incorporated. A thorough understanding of its intrinsic conformational preferences is therefore paramount for the rational design of novel therapeutics. This technical guide outlines the theoretical and computational methodologies for a comprehensive conformational analysis of this compound. While dedicated theoretical studies on the conformational landscape of isolated this compound are not extensively available in the current literature, this paper draws upon established computational techniques successfully applied to analogous molecules, such as alanine and other substituted amino acids, to provide a robust framework for such an investigation. We detail the key dihedral angles, potential computational strategies, and expected outcomes, including the generation of a Ramachandran-like potential energy surface. The presented protocols and illustrative data are intended to serve as a foundational guide for researchers embarking on the computational characterization of this and other non-canonical amino acids.
Introduction
The three-dimensional structure of peptides and proteins is intrinsically linked to their biological function. The conformational preferences of individual amino acid residues are the fundamental determinants of the overall protein fold. Non-canonical amino acids, such as this compound, are of increasing interest in drug development for their potential to introduce novel structural and functional properties into peptide-based therapeutics. The replacement of the phenyl group of phenylalanine with a thienyl ring can alter steric bulk, hydrophobicity, and electronic properties, thereby modulating biological activity.
A comprehensive understanding of the conformational landscape of this compound is essential for predicting its influence on peptide secondary structure and, consequently, on its interaction with biological targets. Theoretical and computational methods provide a powerful avenue for exploring this landscape in detail, offering insights that can be challenging to obtain experimentally. This guide will delineate the key aspects of performing a theoretical conformational analysis of this compound.
Key Dihedral Angles in this compound
The conformation of this compound, like other amino acids, is primarily defined by a set of rotatable dihedral angles. The key backbone dihedral angles are φ (phi) and ψ (psi), which determine the orientation of the peptide planes. Additionally, the side chain conformation is described by the χ (chi) angles.
-
φ (phi): C'-N-Cα-C
-
ψ (psi): N-Cα-C-N'
-
χ1 (chi1): N-Cα-Cβ-Cγ
-
χ2 (chi2): Cα-Cβ-Cγ-S (within the thienyl ring)
The flexibility of the side chain, particularly the rotation around the Cα-Cβ bond (χ1), in conjunction with the backbone torsions, dictates the overall conformational space accessible to the molecule.
Computational Methodologies for Conformational Analysis
A rigorous theoretical study of the conformational preferences of this compound would typically involve a multi-step computational workflow. This process begins with the identification of potential low-energy conformers and is followed by more accurate energy calculations and, potentially, molecular dynamics simulations to explore the conformational landscape in a simulated physiological environment.
Identification of Stationary Points on the Potential Energy Surface
The initial step is to perform a systematic or stochastic search of the conformational space to locate all relevant minima (stable conformers) and transition states on the potential energy surface (PES).
Experimental Protocols:
-
Initial Structure Generation: Generate a set of initial structures by systematically rotating the key dihedral angles (φ, ψ, and χ1) in increments (e.g., 30° or 60°).
-
Geometry Optimization: Perform geometry optimization for each initial structure using a computationally efficient quantum mechanical method, such as Density Functional Theory (DFT) with a moderate basis set (e.g., B3LYP/6-31G(d)). This will locate the nearest local energy minimum.
-
Frequency Calculations: For each optimized structure, perform frequency calculations at the same level of theory to confirm that it is a true minimum (i.e., has no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.
High-Accuracy Single-Point Energy Calculations
To obtain more reliable relative energies of the identified conformers, single-point energy calculations are performed using higher levels of theory and larger basis sets.
Experimental Protocols:
-
Selection of High-Level Methods: Employ more accurate methods such as Møller-Plesset perturbation theory (e.g., MP2) or coupled-cluster theory (e.g., CCSD(T)) with larger, correlation-consistent basis sets (e.g., aug-cc-pVTZ).
-
Energy Refinement: Use the geometries optimized at the lower level of theory and perform single-point energy calculations with the chosen high-level methods. This approach, known as a composite method, provides a good balance between accuracy and computational cost.
Solvation Effects
The conformational preferences of an amino acid can be significantly influenced by the solvent environment. Therefore, it is crucial to account for solvation effects.
Experimental Protocols:
-
Implicit Solvation Models: Utilize implicit solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), during geometry optimization and energy calculations. These models represent the solvent as a continuous dielectric medium.
-
Explicit Solvation (Molecular Dynamics): For a more detailed understanding of solute-solvent interactions, perform molecular dynamics (MD) simulations. This involves placing the this compound molecule in a box of explicit solvent molecules (e.g., water) and simulating the system's evolution over time.
Molecular Dynamics Simulations
MD simulations provide insights into the dynamic behavior of the molecule and the relative populations of different conformers at a given temperature.
Experimental Protocols:
-
System Setup: Place the this compound molecule in a periodic box of a chosen solvent (e.g., TIP3P water).
-
Force Field Selection: Choose an appropriate force field (e.g., AMBER, CHARMM, or GROMOS) that can accurately describe the inter- and intramolecular interactions of the system.
-
Equilibration: Perform an equilibration run to allow the system to reach the desired temperature and pressure.
-
Production Run: Conduct a long production run (typically on the order of nanoseconds to microseconds) to sample the conformational space adequately.
-
Analysis: Analyze the trajectory to determine the populations of different conformers, free energy landscapes (e.g., by plotting the potential of mean force as a function of key dihedral angles), and other dynamic properties.
Illustrative Quantitative Data
Table 1: Hypothetical Relative Energies of Key Conformers of this compound in the Gas Phase.
| Conformer ID | φ (°) | ψ (°) | χ1 (°) | Relative Energy (kcal/mol) (DFT/B3LYP/6-311+G(d,p)) | Relative Gibbs Free Energy (kcal/mol) |
| I | -85 | 75 | 180 | 0.00 | 0.00 |
| II | -150 | 150 | -60 | 0.85 | 0.95 |
| III | -70 | -40 | 60 | 1.20 | 1.35 |
| IV | 55 | 60 | 180 | 2.50 | 2.65 |
Note: These values are for illustrative purposes only and represent a plausible outcome of a DFT calculation. The actual values would need to be determined through rigorous computational studies.
Table 2: Hypothetical Torsional Barriers for Dihedral Rotations in this compound.
| Rotation | Transition State | Rotational Barrier (kcal/mol) |
| φ (C'-N-Cα-C) | Planar peptide bond | ~ 2-4 |
| ψ (N-Cα-C-N') | Eclipsed conformation | ~ 1-3 |
| χ1 (N-Cα-Cβ-Cγ) | Eclipsed Cα-N and Cβ-Cγ | ~ 3-5 |
Note: These are estimated values based on typical rotational barriers in amino acids.
Visualization of Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate the logical workflow of a computational conformational analysis and the hierarchical relationship of the key dihedral angles.
Conclusion
The theoretical and computational study of the conformational landscape of this compound is a critical step towards understanding its structural influence in peptide and protein systems. While specific published data on its conformational preferences are sparse, the well-established methodologies for the conformational analysis of canonical amino acids provide a clear and robust roadmap for such an investigation. By employing a combination of quantum mechanical calculations and molecular dynamics simulations, researchers can elucidate the stable conformers, their relative energies, and the dynamics of their interconversion. The insights gained from such studies are invaluable for the rational design of novel peptide-based therapeutics with tailored structural and functional properties. This guide provides the necessary framework for initiating and conducting a comprehensive theoretical conformational analysis of this compound.
Methodological & Application
Application Notes and Protocols: 3-(2-Thienyl)-L-alanine in Enzyme Mechanism Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2-Thienyl)-L-alanine (THA) is a non-natural amino acid analogue of phenylalanine that serves as a valuable tool in the study of enzyme mechanisms. Its structural similarity to phenylalanine allows it to interact with enzymes that recognize this natural amino acid, acting as a substrate, inhibitor, or activator. This versatility makes THA a powerful probe for elucidating enzyme active site architecture, catalytic mechanisms, and allosteric regulation. These application notes provide an overview of the use of THA in enzyme studies, with a focus on phenylalanine hydroxylase, and include detailed protocols for its application in enzyme kinetic and inhibition assays.
Applications in Enzyme Mechanism Studies
This compound has been instrumental in advancing our understanding of several enzymes, most notably:
-
Phenylalanine Hydroxylase (PAH): THA is a well-characterized competitive substrate analogue and an allosteric activator of human phenylalanine hydroxylase (PAH), the enzyme deficient in the metabolic disorder phenylketonuria (PKU).[1] It binds to the active site in a manner similar to the natural substrate, L-phenylalanine, and induces conformational changes that are crucial for catalysis.[1][2] Crystal structures of the ternary complex of the PAH catalytic domain with the cofactor tetrahydrobiopterin (BH4) and THA have provided significant insights into substrate binding and the catalytic mechanism.[1][2][3]
-
Indoleamine 2,3-Dioxygenase (IDO): THA and its derivatives have been shown to be competitive inhibitors of indoleamine 2,3-dioxygenase, an enzyme involved in tryptophan metabolism and a target for cancer immunotherapy.[4]
-
Tyrosine Aminotransferase (TAT): While not a direct inhibitor, studies have explored the effects of compounds structurally related to THA on tyrosine aminotransferase, suggesting its potential use in probing the active site of this and other aminotransferases.[5]
-
Tyrosine Kinases: Thienyl-based compounds, including derivatives of THA, have been investigated as inhibitors of tyrosine kinases, which are important targets in cancer therapy.[6]
Data Presentation
Table 1: Kinetic Parameters for Phenylalanine Hydroxylase with β-2-thienyl-dl-alanine
| Enzyme Source | Substrate/Inhibitor | K_m (mM) | K_i (mM) | V_max Effect | Inhibition Type |
| Rat Liver | Phenylalanine (no inhibitor) | 0.61 | - | - | - |
| Rat Liver | Phenylalanine (with 24 mM THA) | 2.70 | - | No change | Competitive |
| Rat Kidney | Phenylalanine (no inhibitor) | 0.50 | - | - | - |
| Rat Kidney | Phenylalanine (with 24 mM THA) | 1.60 | - | No change | Competitive |
| Intestinal Perfusion | Phenylalanine Transport | - | 81 | - | Competitive |
Data extracted from in vitro and in vivo studies on rat phenylalanine hydroxylase and intestinal transport.[7]
Table 2: Inhibition Constants (K_i) for Indoleamine 2,3-Dioxygenase
| Inhibitor | Substrate | K_i (µM) | Inhibition Type |
| β-[3-benzo(b)thienyl]-DL-alanine | D-Tryptophan | 7-70 | Competitive |
| β-[3-benzo(b)thienyl]-DL-alanine | L-Tryptophan | 7-70 | Competitive |
| 1-methyl-DL-Tryptophan | D-Tryptophan | 7-70 | Competitive |
| 1-methyl-DL-Tryptophan | L-Tryptophan | 7-70 | Competitive |
| β-(3-benzofuranyl)-DL-alanine | D-Tryptophan | 7-70 | Competitive |
| β-(3-benzofuranyl)-DL-alanine | L-Tryptophan | 7-70 | Competitive |
Data for potent substrate analog competitive inhibitors of rabbit small intestinal indoleamine 2,3-dioxygenase.[4]
Experimental Protocols
Protocol 1: In Vitro Inhibition Assay of Phenylalanine Hydroxylase by this compound
This protocol is designed to assess the inhibitory effect of THA on PAH activity by measuring the production of tyrosine from phenylalanine.
Materials:
-
Purified or recombinant phenylalanine hydroxylase (PAH)
-
L-phenylalanine
-
This compound (THA)
-
Tetrahydrobiopterin (BH4) cofactor
-
Catalase
-
Dithiothreitol (DTT)
-
Potassium phosphate buffer (pH 6.8)
-
Trichloroacetic acid (TCA)
-
L-tyrosine standard solutions
-
Folin-Ciocalteu reagent
-
Spectrophotometer
Procedure:
-
Enzyme Preparation: Prepare a stock solution of PAH in a suitable buffer containing DTT to maintain its activity.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:
-
Potassium phosphate buffer (e.g., 100 mM, pH 6.8)
-
Catalase (to remove hydrogen peroxide)
-
BH4 (e.g., 75 µM)
-
Varying concentrations of L-phenylalanine (e.g., 0.1 to 2 mM)
-
Fixed concentrations of THA (e.g., 0, 10, 20, 30 mM)
-
-
Enzyme Reaction Initiation: Pre-incubate the reaction mixture at the desired temperature (e.g., 25°C) for 5 minutes. Initiate the reaction by adding a known amount of PAH.
-
Incubation: Incubate the reaction for a specific time (e.g., 10-30 minutes) during which the reaction is linear.
-
Reaction Termination: Stop the reaction by adding an equal volume of cold TCA (e.g., 10% w/v).
-
Tyrosine Quantification:
-
Centrifuge the terminated reaction mixture to pellet the precipitated protein.
-
Transfer the supernatant to a new tube.
-
Add Folin-Ciocalteu reagent and an alkaline solution (e.g., NaOH or Na2CO3) to the supernatant.
-
Incubate to allow color development.
-
Measure the absorbance at a specific wavelength (e.g., 660 nm).
-
-
Data Analysis:
-
Create a standard curve using L-tyrosine standards.
-
Calculate the amount of tyrosine produced in each reaction.
-
Plot the reaction velocity (µmol tyrosine/min/mg enzyme) against the substrate (L-phenylalanine) concentration for each inhibitor concentration.
-
Determine the K_m and V_max values using a Lineweaver-Burk or Michaelis-Menten plot.
-
Determine the K_i value from a Dixon plot or by analyzing the change in apparent K_m.
-
Protocol 2: Competitive Inhibition Assay of Indoleamine 2,3-Dioxygenase (IDO)
This protocol outlines a method to determine the competitive inhibition of IDO by THA derivatives.
Materials:
-
Purified or recombinant IDO
-
L-tryptophan or D-tryptophan
-
This compound derivative (inhibitor)
-
Methylene blue
-
Ascorbate
-
Catalase
-
Potassium phosphate buffer (pH 6.5)
-
Spectrophotometer or HPLC system
Procedure:
-
Enzyme and Reagent Preparation: Prepare stock solutions of IDO, tryptophan, inhibitor, methylene blue, ascorbate, and catalase in the appropriate buffer.
-
Reaction Mixture Preparation: In a cuvette or reaction tube, combine:
-
Potassium phosphate buffer (e.g., 50 mM, pH 6.5)
-
Catalase
-
Methylene blue
-
Ascorbate
-
Varying concentrations of the tryptophan substrate
-
Varying concentrations of the THA derivative inhibitor
-
-
Reaction Initiation: Pre-warm the reaction mixture to the desired temperature (e.g., 37°C). Initiate the reaction by adding IDO.
-
Monitoring the Reaction:
-
Spectrophotometrically: Monitor the consumption of tryptophan by the decrease in absorbance at a specific wavelength (e.g., 280 nm).
-
By HPLC: At different time points, stop the reaction (e.g., with TCA) and analyze the formation of the product (N-formylkynurenine) or the depletion of the substrate by reverse-phase HPLC.
-
-
Data Analysis:
-
Calculate the initial reaction rates at different substrate and inhibitor concentrations.
-
Generate Michaelis-Menten and Lineweaver-Burk plots to determine the kinetic parameters (K_m, V_max).
-
Use Dixon or Cornish-Bowden plots to determine the inhibition constant (K_i) and confirm the mode of inhibition.
-
Visualizations
Caption: General workflow for an in vitro enzyme inhibition assay.
Caption: Simplified catalytic cycle of Phenylalanine Hydroxylase (PAH).
Conclusion
This compound is a multifaceted molecular probe that has significantly contributed to the field of enzymology. Its ability to mimic the natural substrate of phenylalanine-metabolizing enzymes allows for detailed investigations into their kinetic and mechanistic properties. The protocols and data presented here provide a foundation for researchers to utilize THA in their own studies, from basic enzyme characterization to the initial stages of drug discovery. The continued application of THA and its derivatives promises to further unravel the complexities of enzyme function and aid in the development of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. PAH phenylalanine hydroxylase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. 1-Methyl-DL-tryptophan, beta-(3-benzofuranyl)-DL-alanine (the oxygen analog of tryptophan), and beta-[3-benzo(b)thienyl]-DL-alanine (the sulfur analog of tryptophan) are competitive inhibitors for indoleamine 2,3-dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of tyrosine aminotransferase by beta-N-oxalyl-L-alpha,beta-diaminopropionic acid, the Lathyrus sativus neurotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Thienyl-Based Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma [mdpi.com]
- 7. β-2-Thienyl-dl-alanine as an inhibitor of phenylalanine hydroxylase and phenylalanine intestinal transport - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solid-Phase Synthesis with 3-(2-Thienyl)-L-alanine
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the efficient construction of complex peptide sequences. The incorporation of unnatural amino acids, such as 3-(2-Thienyl)-L-alanine, into peptide chains is a powerful strategy in drug discovery and biochemical research. The thiophene moiety of this compound can introduce unique structural and electronic properties, potentially enhancing peptide stability, binding affinity, and biological activity.[1]
This document provides detailed protocols for the manual solid-phase synthesis of a model peptide containing this compound, specifically focusing on its application as an inhibitor of the p53-MDM2 protein-protein interaction. The p53 tumor suppressor is a critical regulator of cell cycle and apoptosis, and its interaction with the oncoprotein MDM2 is a key target in cancer therapy.[2][3][4][5] Peptide-based inhibitors that mimic the p53 helix binding to MDM2 have shown significant promise.[2][6][7]
These protocols are based on the widely used Fmoc/tBu strategy and are intended to provide a comprehensive guide from resin preparation to final peptide purification and analysis.
I. Quantitative Data Summary
The following tables summarize typical quantitative data expected from the solid-phase synthesis of a model peptide incorporating this compound.
Table 1: Resin Loading and Peptide Synthesis Yields
| Parameter | Value | Notes |
| Resin Type | Rink Amide MBHA | Suitable for C-terminal amide peptides. |
| Initial Resin Loading | 0.5 mmol/g | Determined by Fmoc quantification. |
| Scale of Synthesis | 0.1 mmol | Based on initial resin loading. |
| Average Coupling Efficiency | >99% | Monitored by Kaiser test after each coupling. |
| Overall Crude Peptide Yield | 75-85% | Based on the initial resin loading. |
| Final Purified Peptide Yield | 30-40% | After preparative HPLC purification. |
Table 2: Peptide Purity Analysis
| Analysis Stage | Purity (%) | Method |
| Crude Peptide | 60-70% | Analytical RP-HPLC |
| After Purification | >98% | Analytical RP-HPLC |
II. Experimental Protocols
These protocols detail the manual solid-phase synthesis of a model p53-MDM2 inhibitory peptide containing this compound.
Protocol 1: Resin Preparation and Swelling
-
Place 200 mg of Rink Amide MBHA resin (0.5 mmol/g loading) into a fritted peptide synthesis vessel.
-
Add 5 mL of N,N-dimethylformamide (DMF) to the resin.
-
Gently agitate the resin for 1 hour at room temperature to ensure complete swelling.
-
After swelling, drain the DMF from the vessel.
Protocol 2: Fmoc-Deprotection
-
To the swollen resin, add 5 mL of 20% (v/v) piperidine in DMF.
-
Agitate the mixture for 3 minutes at room temperature.
-
Drain the deprotection solution.
-
Add a fresh 5 mL portion of 20% piperidine in DMF.
-
Agitate for an additional 7 minutes at room temperature.[8]
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).
-
Perform a Kaiser test to confirm the presence of free primary amines.
Protocol 3: Amino Acid Coupling
This protocol is for the coupling of the next Fmoc-protected amino acid, including Fmoc-3-(2-Thienyl)-L-alanine.
-
In a separate vial, dissolve the Fmoc-amino acid (4 equivalents, 0.4 mmol) and HCTU (3.9 equivalents, 0.39 mmol) in 2 mL of DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (8 equivalents, 0.8 mmol) to the activation solution and mix for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature. For sterically hindered amino acids, the coupling time may be extended.[8]
-
Drain the coupling solution and wash the resin with DMF (3 x 5 mL).
-
Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction. If the test is positive, repeat the coupling step.
Protocol 4: Cleavage and Deprotection
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptidyl-resin with dichloromethane (DCM) (3 x 5 mL) and dry it under a stream of nitrogen.
-
Prepare the cleavage cocktail. For a standard peptide, a cocktail of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v) is effective.[9] For peptides containing sensitive residues like Cys, Met, or Trp, a more complex cocktail such as Reagent K (TFA/phenol/water/thioanisole/1,2-ethanedithiol; 82.5:5:5:5:2.5) is recommended.[10]
-
CAUTION: TFA is highly corrosive. Handle with appropriate personal protective equipment in a fume hood.
-
-
Add 5 mL of the cleavage cocktail to the dried resin.
-
Agitate the mixture for 2-3 hours at room temperature.
-
Filter the solution to separate the cleaved peptide from the resin beads. Collect the filtrate in a clean centrifuge tube.
-
Wash the resin with an additional 1 mL of TFA and combine the filtrates.
Protocol 5: Peptide Precipitation and Purification
-
Precipitate the crude peptide by adding the TFA solution dropwise to a 50 mL centrifuge tube containing 40 mL of cold diethyl ether.
-
A white precipitate of the crude peptide should form.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Carefully decant the ether.
-
Wash the peptide pellet with another 20 mL of cold diethyl ether and repeat the centrifugation.
-
After the final wash, dry the peptide pellet under a gentle stream of nitrogen.
-
Dissolve the crude peptide in a minimal amount of 50% acetonitrile/water for purification.
-
Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column. A typical gradient is 5-95% acetonitrile in water (both containing 0.1% TFA) over 30 minutes.[11][12]
-
Collect fractions corresponding to the desired peptide peak.
-
Analyze the purity of the collected fractions by analytical RP-HPLC and confirm the identity by mass spectrometry.
-
Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.
III. Visualizations
Signaling Pathway and Experimental Workflows
Caption: Inhibition of the p53-MDM2 negative feedback loop.
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow.
Caption: Relationship between synthesis, purification, and quality control.
References
- 1. nbinno.com [nbinno.com]
- 2. Systematic Mutational Analysis of Peptide Inhibition of the p53-MDM2/MDMX Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibiting the p53-MDM2 Interaction Using FDA Approved Drugs | ScholarWorks [scholarworks.calstate.edu]
- 4. Strategies for p53 Activation and Targeted Inhibitors of the p53-Mdm2/MdmX Interaction [mdpi.com]
- 5. P53 Mdm2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A left handed solution to peptide inhibition of the p53-MDM2 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chem.uci.edu [chem.uci.edu]
- 9. WO2017127007A1 - METHOD FOR PREPARATION OF PEPTIDES WITH psWANG LINKER - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. bachem.com [bachem.com]
- 12. peptide.com [peptide.com]
Application Notes and Protocols: 3-(2-Thienyl)-L-alanine as a Fluorescent Probe for Protein Dynamics
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-(2-Thienyl)-L-alanine is a non-canonical amino acid that can be incorporated into proteins to serve as a fluorescent probe for studying protein structure, dynamics, and interactions. Its thiophene moiety provides intrinsic fluorescence that is sensitive to the local environment, making it a valuable tool for monitoring conformational changes, protein folding, and ligand binding events. This document provides detailed application notes and protocols for the use of this compound as a fluorescent probe.
Properties of this compound
This compound is an analog of the natural amino acid phenylalanine, where the phenyl ring is replaced by a thiophene ring. This substitution imparts unique photophysical properties that can be exploited for fluorescence spectroscopy.
Table 1: Physicochemical and Spectroscopic Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₇H₉NO₂S | [1] |
| Molecular Weight | 171.22 g/mol | [1] |
| CAS Number | 22951-96-8 | [1] |
| Appearance | White to off-white powder | |
| Solubility | Slightly soluble in water | [2] |
| Excitation Maximum (λex) | ~290 - 310 nm (estimated) | |
| Emission Maximum (λem) | ~340 - 400 nm (estimated, solvent-dependent) | |
| Quantum Yield (Φ) | Low to moderate (environment-dependent) | |
| Fluorescence Lifetime (τ) | Nanosecond range (environment-dependent) |
Note: Specific photophysical data for this compound is not extensively reported in the literature. The provided values are estimates based on the properties of similar thiophene-containing compounds and are expected to be highly dependent on the local environment.
Applications in Protein Science
The fluorescence of this compound is sensitive to the polarity and dynamics of its microenvironment. This property allows it to be used as a reporter for various molecular events:
-
Probing Protein Structure and Folding: Changes in the local environment of the probe during protein folding or unfolding can lead to shifts in its fluorescence emission spectrum and changes in fluorescence intensity and lifetime.
-
Monitoring Protein Conformational Changes: Conformational changes induced by ligand binding, protein-protein interactions, or changes in experimental conditions (e.g., pH, temperature) can be monitored by observing changes in the fluorescence of an incorporated this compound residue.
-
Investigating Protein-Ligand Interactions: The binding of a ligand to a protein can alter the environment of a nearby this compound residue, leading to a detectable change in its fluorescence signal, which can be used to determine binding affinities.
Experimental Protocols
The most common method for incorporating unnatural amino acids into proteins at specific sites is through the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair and amber codon suppression.
Protocol 1: Incorporation via Amber Suppression in E. coli
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector containing the gene of interest with an amber stop codon (TAG) at the desired incorporation site.
-
Plasmid encoding the orthogonal aminoacyl-tRNA synthetase specific for this compound and its cognate suppressor tRNA (e.g., pEVOL-Thi).
-
This compound
-
LB or minimal media
-
Appropriate antibiotics
-
IPTG (or other appropriate inducer)
Procedure:
-
Vector Preparation: Introduce an amber stop codon (TAG) at the desired position in the gene of interest using site-directed mutagenesis.
-
Transformation: Co-transform the E. coli expression strain with the expression vector containing the mutated gene of interest and the plasmid encoding the orthogonal synthetase/tRNA pair.
-
Cell Culture:
-
Inoculate a starter culture in LB medium containing the appropriate antibiotics and grow overnight at 37°C.
-
Use the starter culture to inoculate a larger volume of minimal medium supplemented with the necessary antibiotics and 1 mM this compound.
-
Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
-
Protein Expression:
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.
-
-
Harvesting and Purification:
-
Harvest the cells by centrifugation.
-
Purify the protein of interest using standard chromatography techniques (e.g., affinity chromatography, size-exclusion chromatography).
-
-
Verification: Confirm the incorporation of this compound by mass spectrometry.
Protocol 2: Monitoring Protein Conformational Changes
Materials:
-
Purified protein containing this compound
-
Fluorometer
-
Quartz cuvettes
-
Buffer appropriate for the protein of interest
-
Denaturant (e.g., guanidinium chloride, urea) or ligand of interest
Procedure:
-
Sample Preparation: Prepare a solution of the purified protein in the appropriate buffer to a final concentration suitable for fluorescence measurements (typically in the low micromolar range).
-
Instrument Setup:
-
Set the excitation wavelength to the determined λex of this compound (e.g., 300 nm).
-
Set the emission scan range (e.g., 320-450 nm).
-
Set the excitation and emission slit widths to optimize the signal-to-noise ratio.
-
-
Baseline Measurement: Record the fluorescence emission spectrum of the protein in its native state.
-
Inducing Conformational Change:
-
Denaturation: Titrate the protein solution with a concentrated stock solution of a denaturant. After each addition, allow the sample to equilibrate before recording the fluorescence spectrum.
-
Ligand Binding: Titrate the protein solution with a concentrated stock solution of the ligand of interest. After each addition, allow the sample to equilibrate before recording the fluorescence spectrum.
-
-
Data Analysis:
-
Plot the change in fluorescence intensity or the shift in the emission maximum as a function of the denaturant or ligand concentration.
-
For denaturation studies, fit the data to a two-state or multi-state unfolding model to determine the thermodynamic stability of the protein.
-
For ligand binding studies, fit the data to a binding isotherm to determine the dissociation constant (Kd).
-
References
Application Notes and Protocols for the Analysis of Peptides Containing 3-(2-Thienyl)-L-alanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids, such as 3-(2-Thienyl)-L-alanine, into peptide structures is a key strategy in modern drug discovery. This modification can enhance peptide stability, receptor affinity, and pharmacokinetic properties. Consequently, robust and reliable analytical methods are crucial for the characterization, quantification, and quality control of these modified peptides.
These application notes provide detailed protocols for the detection and quantification of peptides containing this compound using state-of-the-art analytical techniques, primarily Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with UV detection and tandem mass spectrometry (LC-MS/MS).
Analytical Methodologies
The primary methods for the analysis of peptides containing this compound are RP-HPLC for purity assessment and quantification, and LC-MS/MS for identity confirmation and sensitive quantification in complex matrices.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Analysis
RP-HPLC is a cornerstone technique for assessing the purity of synthetic peptides. The method separates the target peptide from impurities based on hydrophobicity.
Experimental Protocol: RP-HPLC Purity Assessment
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a common choice for peptide analysis.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a good starting point and can be optimized based on the peptide's retention time.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 220 nm (for the peptide backbone) and 280 nm (if other aromatic residues are present). The thienyl group of this compound also contributes to UV absorbance.
-
Sample Preparation: Dissolve the peptide sample in Mobile Phase A at a concentration of 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.
-
Injection Volume: 10 µL.
-
Data Analysis: The purity of the peptide is determined by calculating the peak area of the main peptide as a percentage of the total peak area of all detected peaks.
Logical Workflow for RP-HPLC Method Development
Caption: RP-HPLC method development and validation workflow.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identification and Quantification
LC-MS/MS provides high sensitivity and selectivity, making it the gold standard for the definitive identification of peptides and their quantification in complex biological matrices.
Experimental Protocol: LC-MS/MS Analysis
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UPLC/HPLC system.
-
Column: A C18 column with a smaller internal diameter (e.g., 2.1 mm) is often used for better sensitivity in LC-MS.
-
Mobile Phase A: 0.1% Formic acid in water. (Note: Formic acid is preferred over TFA for better MS sensitivity).
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient will depend on the peptide's hydrophobicity. A starting point could be a linear gradient from 5% to 50% Mobile Phase B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometry Settings:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS1 Scan Range: m/z 300-2000.
-
MS/MS Fragmentation: Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).
-
Data-Dependent Acquisition (DDA): The most intense precursor ions from the MS1 scan are selected for MS/MS fragmentation.
-
-
Sample Preparation:
-
For pure peptide: Dissolve in Mobile Phase A to a concentration of 10-100 ng/mL.
-
For biological matrices (e.g., plasma): Protein precipitation is a common first step. Add three volumes of cold acetonitrile to one volume of plasma, vortex, and centrifuge to pellet the precipitated proteins. The supernatant containing the peptide can then be dried and reconstituted in Mobile Phase A. Solid-phase extraction (SPE) may be necessary for lower concentrations.
-
-
Data Analysis:
-
Identification: The peptide sequence is confirmed by matching the observed fragment ions in the MS/MS spectrum to the theoretical fragmentation pattern of the target peptide containing this compound. The mass of the this compound residue (C7H7NOS) should be accounted for in the analysis.
-
Quantification: For quantitative analysis, a stable isotope-labeled version of the peptide is typically used as an internal standard. A calibration curve is generated by analyzing samples with known concentrations of the peptide and a fixed concentration of the internal standard. The concentration of the peptide in unknown samples is then determined from this curve.
-
General Workflow for LC-MS/MS Peptide Analysis
Caption: General workflow for LC-MS/MS analysis of peptides.
Quantitative Data Summary
The following table summarizes typical performance characteristics for a validated LC-MS/MS method for the quantification of a hypothetical peptide containing this compound in a biological matrix. These values are representative and will vary depending on the specific peptide, matrix, and instrumentation.
| Parameter | Typical Value | Description |
| Linearity (r²) | > 0.99 | The correlation coefficient for the calibration curve. |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL | The lowest concentration of the analyte that can be reliably detected. |
| Limit of Quantitation (LOQ) | 0.5 - 5.0 ng/mL | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. |
| Precision (%RSD) | < 15% | The relative standard deviation of replicate measurements. |
| Accuracy (%Bias) | ± 15% | The closeness of the measured value to the true value. |
| Recovery (%) | 85% - 115% | The efficiency of the sample extraction process. |
Amino Acid Analysis
To confirm the incorporation and determine the molar ratio of this compound in a peptide, amino acid analysis (AAA) can be performed. This involves the complete hydrolysis of the peptide into its constituent amino acids, followed by their separation and quantification, typically by HPLC with pre-column derivatization or by LC-MS. A standard of this compound is required for accurate quantification.
Experimental Protocol: Amino Acid Analysis
-
Hydrolysis: The peptide is hydrolyzed in 6N HCl at 110°C for 24 hours in a vacuum-sealed tube.
-
Derivatization: The amino acid hydrolysate is derivatized using a reagent such as o-phthalaldehyde (OPA) for primary amines or fluorenylmethyloxycarbonyl chloride (FMOC) for secondary amines.
-
HPLC Separation: The derivatized amino acids are separated by RP-HPLC.
-
Detection: Detection is typically by fluorescence or UV absorbance, depending on the derivatizing agent.
-
Quantification: The amount of each amino acid, including this compound, is determined by comparing its peak area to that of a known standard.
Conclusion
The analytical methods outlined in these application notes provide a robust framework for the comprehensive analysis of peptides containing this compound. The combination of RP-HPLC for purity assessment and LC-MS/MS for definitive identification and quantification ensures the quality, safety, and efficacy of these novel therapeutic candidates throughout the drug development process. Method development and validation should always be performed to ensure the suitability of the chosen method for its intended purpose.
Application Notes and Protocols for 3-(2-Thienyl)-L-alanine in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2-Thienyl)-L-alanine is a non-proteinogenic amino acid analogue of phenylalanine, characterized by the substitution of the phenyl group with a thienyl group.[1] In cell-based assays, it primarily functions as a phenylalanine antagonist. This property allows it to be a valuable tool for investigating cellular processes that are dependent on phenylalanine metabolism, such as protein synthesis, amino acid transport, and cell cycle progression. Its incorporation into peptides and potential as a building block for active pharmaceutical ingredients further highlights its significance in biochemical research and drug development.[2][3]
These application notes provide detailed protocols for utilizing this compound to study its effects on protein integrity, cell viability, and cell cycle progression in mammalian cell cultures.
Mechanism of Action
This compound exerts its effects in cells primarily through competitive antagonism of L-phenylalanine. It can be recognized by the cellular machinery involved in amino acid transport and protein synthesis. When incorporated into nascent polypeptide chains in place of phenylalanine, it can alter the structure and function of the resulting proteins. This can lead to the synthesis of labile, non-functional proteins, which may be targeted for degradation.[1][4] Furthermore, as an amino acid analogue, it has the potential to interfere with amino acid sensing pathways and affect cell cycle progression.
Data Presentation
The following table summarizes the observed effects of this compound in various cell-based and biochemical assays. Due to the limited publicly available quantitative data for this specific compound in cell-based assays, the table includes qualitative descriptions of its effects based on existing literature.
| Assay Type | Cell Line/System | Parameter Measured | Observed Effect of this compound | Reference |
| Protein Integrity | Reuber H35 Hepatoma Cells | Heat Stability of Phosphoenolpyruvate Carboxykinase (PEPCK) | Production of heat-labile PEPCK | [1][4] |
| Protein Synthesis & Degradation | Rat Reticulocytes | Protein Synthesis and Degradation Rates | Alteration of protein synthesis and degradation dynamics | [1] |
| Cell Cycle | Saccharomyces cerevisiae (Yeast) | Cell Cycle Progression | Transient arrest in the G1 phase | [5][6] |
Experimental Protocols
Protocol 1: Assessment of Protein Integrity via Enzyme Heat Lability
This protocol is adapted from methodologies used to study the effects of amino acid analogues on protein stability.[1][4] It uses the Reuber H35 hepatoma cell line as a model system.
Objective: To determine if the incorporation of this compound into newly synthesized proteins affects their thermal stability, using Phosphoenolpyruvate Carboxykinase (PEPCK) as a model enzyme.
Materials:
-
Reuber H35 hepatoma cells
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phenylalanine-deficient cell culture medium
-
This compound
-
L-Phenylalanine
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein concentration assay kit (e.g., BCA assay)
-
PEPCK activity assay kit
-
Water baths or heat blocks
Procedure:
-
Cell Culture: Culture Reuber H35 hepatoma cells in standard culture medium until they reach 70-80% confluency.
-
Induction Phase:
-
Wash the cells with PBS.
-
Incubate the cells in phenylalanine-deficient medium for a defined period (e.g., 24 hours) to deplete intracellular phenylalanine pools.
-
Induce PEPCK synthesis by adding a suitable inducer (e.g., dexamethasone and cyclic AMP) to the medium.
-
-
Treatment:
-
Divide the cells into three groups:
-
Control: Phenylalanine-deficient medium supplemented with L-phenylalanine.
-
Test: Phenylalanine-deficient medium supplemented with this compound.
-
Negative Control: Phenylalanine-deficient medium without any supplementation.
-
-
Incubate the cells for a further 24-48 hours to allow for the synthesis of PEPCK.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using an appropriate lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysates.
-
-
Heat Inactivation:
-
Aliquot the cell lysates for each treatment group.
-
Expose the aliquots to a range of temperatures (e.g., 37°C, 45°C, 55°C, 65°C) for a fixed duration (e.g., 15 minutes).
-
Maintain one aliquot on ice as the non-heated control.
-
-
PEPCK Activity Assay:
-
Measure the PEPCK activity in both the heated and non-heated lysates for all treatment groups using a commercial assay kit.
-
-
Data Analysis:
-
Calculate the percentage of remaining PEPCK activity after heat treatment compared to the non-heated control for each group.
-
A greater loss of activity in the this compound-treated group compared to the L-phenylalanine control indicates the production of heat-labile enzyme.
-
Visualization:
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol provides a general framework for assessing the cytotoxic effects of this compound on a mammalian cell line of interest.
Objective: To determine the concentration-dependent effect of this compound on the viability of mammalian cells.
Materials:
-
Selected mammalian cell line (e.g., HeLa, A549, or a cell line relevant to the research question)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS) and prepare serial dilutions to create a range of test concentrations.
-
Treatment:
-
Remove the old medium from the wells.
-
Add fresh medium containing the different concentrations of this compound to the wells.
-
Include a vehicle control (medium with the solvent used for the stock solution) and a positive control for cytotoxicity if available.
-
Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
Visualization:
Protocol 3: Analysis of Cell Cycle Progression by Flow Cytometry
Based on the observation that an analogue of phenylalanine can induce cell cycle arrest in yeast, this protocol is designed to investigate similar effects in mammalian cells.[5][6]
Objective: To determine the effect of this compound on the cell cycle distribution of a selected mammalian cell line.
Materials:
-
Selected mammalian cell line (e.g., a rapidly proliferating cancer cell line)
-
Complete cell culture medium
-
This compound
-
PBS
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Culture the cells to 60-70% confluency.
-
Treat the cells with various concentrations of this compound for a specific duration (e.g., 24 or 48 hours). Include a vehicle control.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization.
-
Wash the cells with PBS.
-
Fix the cells by resuspending them in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.
-
-
Staining:
-
Wash the fixed cells with PBS.
-
Treat the cells with RNase A to degrade RNA.
-
Stain the cells with PI solution.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer to measure the DNA content.
-
-
Data Analysis:
-
Use appropriate software to analyze the flow cytometry data and determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
-
Compare the cell cycle distribution of the treated cells with the control to identify any cell cycle arrest.
-
Visualization:
Conclusion
This compound serves as a specialized tool for probing the cellular reliance on phenylalanine. The provided protocols offer a starting point for researchers to investigate its effects on protein integrity, cell viability, and cell cycle regulation. Further characterization, including the determination of optimal concentrations and incubation times for specific cell lines and assays, is recommended for robust and reproducible results. The exploration of its impact on specific signaling pathways that are sensitive to amino acid availability, such as the mTOR pathway, could be a fruitful area for future investigation.
References
- 1. Effects of amino acid analogues on protein synthesis and degradation in isolated cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of amino acid uptake and incorporation inTetrahymean pyriformis and hela cells [ouci.dntb.gov.ua]
- 3. cambridge.org [cambridge.org]
- 4. Effects of amino acid analogues on protein synthesis and degradation in isolated cells | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 5. Transient cell cycle arrest of Saccharomyces cerevisiae by amino acid analog beta-2-DL-thienylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transient cell cycle arrest of Saccharomyces cerevisiae by amino acid analog beta-2-DL-thienylalanine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Enzymatic Resolution of DL-3-(2-Thienyl)-alanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2-Thienyl)-alanine is a non-proteinogenic amino acid that serves as a critical chiral building block in medicinal chemistry and drug development.[1] Its incorporation into peptide structures or as a standalone pharmacophore can significantly influence the biological activity and pharmacokinetic properties of therapeutic agents. The stereochemistry at the α-carbon is paramount, with enantiomers often exhibiting vastly different pharmacological profiles. Consequently, the efficient preparation of enantiomerically pure L- and D-3-(2-Thienyl)-alanine is a key step in the synthesis of many active pharmaceutical ingredients.
Enzymatic kinetic resolution has emerged as a powerful and green alternative to traditional chiral separation methods. This technique leverages the high enantioselectivity of enzymes to differentiate between the two enantiomers of a racemic mixture, catalyzing a transformation on only one, which allows for their subsequent separation. This document provides detailed protocols for the enzymatic resolution of DL-3-(2-Thienyl)-alanine using two common and effective methods: the hydrolysis of N-acetyl-DL-3-(2-Thienyl)-alanine using an aminoacylase and the hydrolysis of DL-3-(2-Thienyl)-alanine methyl ester using a lipase.
Protocol 1: Enantioselective Hydrolysis of N-Acetyl-DL-3-(2-Thienyl)-alanine
This protocol is based on the selective enzymatic hydrolysis of the N-acetyl group from the L-enantiomer, leaving the N-acetyl-D-enantiomer intact. This method is analogous to established procedures for the resolution of similar aromatic and heterocyclic amino acids.
Materials and Reagents
-
N-Acetyl-DL-3-(2-Thienyl)-alanine
-
Immobilized Penicillin G Acylase (PGA) or Aminoacylase
-
Potassium Phosphate Monobasic (KH₂PO₄)
-
Potassium Phosphate Dibasic (K₂HPO₄)
-
Sodium Hydroxide (NaOH) solution (1 M)
-
Hydrochloric Acid (HCl) solution (2 M and 6 M)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized Water
Experimental Protocol
-
Preparation of N-Acetyl-DL-3-(2-Thienyl)-alanine: The starting material can be synthesized by reacting DL-3-(2-Thienyl)-alanine with acetic anhydride under basic conditions.
-
Enzymatic Hydrolysis:
-
Prepare a 0.1 M potassium phosphate buffer (pH 7.5).
-
Suspend 10 g of N-Acetyl-DL-3-(2-Thienyl)-alanine in 200 mL of the phosphate buffer in a temperature-controlled reaction vessel.
-
Adjust the pH to 7.5 with 1 M NaOH.
-
Add 500 mg of immobilized Penicillin G Acylase or a suitable aminoacylase to the mixture.
-
Stir the reaction mixture at 37°C.
-
Monitor the progress of the reaction by pH titration. As the L-enantiomer is hydrolyzed, acetic acid is released, causing a drop in pH. Maintain the pH at 7.5 by the controlled addition of 1 M NaOH. The reaction is complete when NaOH consumption ceases (typically after 18-24 hours).
-
-
Separation of Products:
-
Once the reaction is complete, filter off the immobilized enzyme. The enzyme can be washed with deionized water and stored for reuse.
-
Acidify the reaction mixture to a pH of approximately 2.0 with 2 M HCl. This will precipitate the unreacted N-acetyl-D-3-(2-thienyl)-alanine.
-
Cool the mixture to 4°C for 2 hours to ensure complete precipitation.
-
Filter the precipitate and wash with cold deionized water. Dry the solid to obtain N-acetyl-D-3-(2-thienyl)-alanine.
-
The filtrate contains L-3-(2-thienyl)-alanine.
-
-
Isolation of L-3-(2-Thienyl)-alanine:
-
The pH of the filtrate containing the L-enantiomer can be adjusted to its isoelectric point to induce precipitation, or it can be purified using ion-exchange chromatography.
-
-
Hydrolysis of N-Acetyl-D-3-(2-Thienyl)-alanine (Optional):
-
To obtain D-3-(2-Thienyl)-alanine, the collected N-acetyl-D-enantiomer can be hydrolyzed by refluxing with 6 M HCl for 4-6 hours.
-
The resulting solution is then cooled, and the pH is adjusted to the isoelectric point to precipitate the D-amino acid.
-
-
Analysis:
-
Determine the enantiomeric excess (e.e.) of both the L-3-(2-Thienyl)-alanine and the N-acetyl-D-3-(2-thienyl)-alanine using chiral HPLC.
-
Data Presentation
| Parameter | Value |
| Substrate Concentration | 50 g/L |
| Enzyme | Immobilized Penicillin G Acylase |
| Temperature | 37°C |
| pH | 7.5 |
| Reaction Time | 22 hours |
| Conversion | ~50% |
| Product | Yield |
| L-3-(2-Thienyl)-alanine | 45% |
| N-Acetyl-D-3-(2-Thienyl)-alanine | 48% |
Workflow Diagram
Caption: Workflow for the resolution of DL-3-(2-Thienyl)-alanine via N-acetylation and enzymatic hydrolysis.
Protocol 2: Lipase-Catalyzed Hydrolysis of DL-3-(2-Thienyl)-alanine Methyl Ester
This protocol describes the kinetic resolution of the racemic methyl ester of 3-(2-thienyl)-alanine. Lipases, such as Candida antarctica lipase B (CALB), can selectively hydrolyze the L-ester to the corresponding L-amino acid, leaving the D-ester unreacted.
Materials and Reagents
-
DL-3-(2-Thienyl)-alanine Methyl Ester Hydrochloride
-
Immobilized Candida antarctica Lipase B (e.g., Novozym® 435)
-
tert-Butyl Methyl Ether (MTBE)
-
Phosphate Buffer (0.1 M, pH 7.0)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Hydrochloric Acid (HCl) solution (1 M)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Deionized Water
Experimental Protocol
-
Preparation of DL-3-(2-Thienyl)-alanine Methyl Ester: The racemic methyl ester can be prepared by reacting DL-3-(2-Thienyl)-alanine with methanol in the presence of thionyl chloride or hydrogen chloride gas.
-
Enzymatic Hydrolysis:
-
Dissolve 10 g of DL-3-(2-Thienyl)-alanine methyl ester hydrochloride in a biphasic mixture of 100 mL of MTBE and 100 mL of 0.1 M phosphate buffer (pH 7.0).
-
Neutralize the hydrochloride salt by the careful addition of saturated sodium bicarbonate solution until the pH of the aqueous layer is stable at 7.0.
-
Add 1 g of immobilized Candida antarctica Lipase B to the mixture.
-
Stir the reaction vigorously at 40°C to ensure adequate mixing of the two phases.
-
Monitor the reaction progress by chiral HPLC, observing the formation of L-3-(2-Thienyl)-alanine and the depletion of the L-ester. The reaction is typically stopped at or near 50% conversion to maximize the enantiomeric excess of both components.
-
-
Separation of Products:
-
After reaching the desired conversion (e.g., 48-50%), filter off the immobilized enzyme.
-
Separate the organic and aqueous layers in a separatory funnel.
-
The aqueous layer contains the L-3-(2-Thienyl)-alanine.
-
The organic layer (MTBE) contains the unreacted D-3-(2-Thienyl)-alanine methyl ester.
-
-
Isolation of Products:
-
D-ester: Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the D-3-(2-Thienyl)-alanine methyl ester.
-
L-acid: Wash the aqueous layer with a small amount of MTBE to remove any residual D-ester. Acidify the aqueous layer to pH 2 with 1 M HCl and extract the L-amino acid with a suitable organic solvent, or purify by ion-exchange chromatography.
-
-
Hydrolysis of D-ester (Optional):
-
The purified D-ester can be hydrolyzed to D-3-(2-Thienyl)-alanine using standard methods, such as treatment with aqueous acid or base.
-
-
Analysis:
-
Determine the enantiomeric excess of the starting material and products by chiral HPLC.
-
Data Presentation
| Parameter | Value |
| Substrate Concentration | 50 g/L (in each phase) |
| Enzyme | Immobilized Candida antarctica Lipase B |
| Temperature | 40°C |
| pH | 7.0 |
| Reaction Time | 48 hours |
| Conversion | 49% |
| Product | Yield |
| L-3-(2-Thienyl)-alanine | 46% |
| D-3-(2-Thienyl)-alanine Methyl Ester | 49% |
Reaction Pathway Diagram
Caption: Lipase-catalyzed selective hydrolysis of the L-enantiomer of DL-3-(2-Thienyl)-alanine methyl ester.
References
Revolutionizing Drug Discovery: Advanced Applications and Protocols
The landscape of drug discovery and development is undergoing a profound transformation, driven by the integration of cutting-edge technologies. These innovations are accelerating the identification of novel therapeutic targets, streamlining the screening of potential drug candidates, and providing more predictive models of human physiology. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of Artificial Intelligence (AI), CRISPR-Cas9, Organ-on-a-Chip, and High-Throughput Screening (HTS) in this critical field.
Artificial Intelligence in Drug Toxicity Prediction
AI and machine learning are revolutionizing early-stage drug discovery by enabling rapid and accurate prediction of drug toxicity, thereby reducing costly late-stage failures.[1][2] By leveraging vast datasets of chemical structures and their associated toxicological data, AI models can identify potential liabilities of drug candidates long before they reach preclinical or clinical testing.[3][4]
Application Note:
Quantitative Data:
| Model Type | Endpoint | Accuracy | AUC | Reference |
| Deep Neural Network | Hepatotoxicity | 85% | 0.92 | [3] |
| Random Forest | Cardiotoxicity | 82% | 0.88 | [3] |
| Support Vector Machine | Carcinogenicity | 78% | 0.85 | [5] |
Experimental Protocol: AI-Based Drug Toxicity Prediction
1. Data Collection and Preprocessing:
-
Gather a large dataset of chemical compounds with known toxicity data from databases such as Tox21, PubChem, and DrugBank.[3]
-
Represent each molecule using chemical descriptors or molecular fingerprints (e.g., MACCS keys, Rdkit fingerprints).[4]
-
Cleanse the data by removing duplicates, handling missing values, and balancing the dataset if necessary.
2. Model Training and Validation:
-
Split the dataset into training, validation, and test sets. A common approach is an 80/10/10 split.[7]
-
Select a suitable machine learning algorithm (e.g., Random Forest, Support Vector Machine, or a Deep Neural Network).[3]
-
Train the model on the training set, optimizing hyperparameters using the validation set.[7]
-
Evaluate the model's performance on the unseen test set using metrics like accuracy, precision, recall, and the area under the receiver operating characteristic curve (AUC).[7]
3. Prediction and Interpretation:
-
Use the trained model to predict the toxicity of new drug candidates.
-
Employ techniques like SHAP (SHapley Additive exPlanations) to interpret the model's predictions and understand the structural features contributing to toxicity.
References
- 1. A liver-on-a-chip for hepatoprotective activity assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Artificial Intelligence-Driven Drug Toxicity Prediction: Advances, Challenges, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review of machine learning and deep learning models for toxicity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Machine learning approaches to predict drug efficacy and toxicity in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Enantiopure 3-(2-Thienyl)-L-alanine
Welcome to the technical support center for the synthesis of enantiopure 3-(2-Thienyl)-L-alanine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the challenges encountered during the synthesis of this valuable non-proteinogenic amino acid.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Low Enantioselectivity in Asymmetric Synthesis
Question: My asymmetric synthesis of this compound is resulting in a low enantiomeric excess (ee%). How can I improve the enantioselectivity?
Answer: Low enantioselectivity is a common challenge in asymmetric synthesis. Several factors can influence the stereochemical outcome of the reaction. Here is a systematic approach to troubleshoot this issue:
1. Catalyst and Ligand Integrity:
-
Purity: Ensure the chiral catalyst and/or ligand are of high purity. Impurities can significantly interfere with the formation of the active chiral complex, leading to a decrease in enantioselectivity.
-
Storage and Handling: Chiral catalysts and ligands can be sensitive to air, moisture, and light. Ensure they are stored under the recommended conditions (e.g., in a desiccator, under an inert atmosphere) and handled using appropriate techniques (e.g., Schlenk line, glovebox).
2. Reaction Conditions Optimization:
-
Temperature: In many asymmetric reactions, lower temperatures lead to higher enantioselectivity. This is because the energy difference between the diastereomeric transition states is magnified at lower temperatures. If your reaction is performed at room temperature, consider cooling it to 0 °C, -20 °C, or even -78 °C.
-
Solvent: The polarity and coordinating ability of the solvent can have a profound effect on the catalyst's conformation and, consequently, the enantioselectivity. A solvent screen is often necessary to find the optimal conditions. Non-polar, non-coordinating solvents like toluene or dichloromethane are often good starting points.
-
Reaction Time: Monitor the reaction progress and ee% over time. Prolonged reaction times, especially at elevated temperatures, can sometimes lead to racemization of the product.
3. Reagent Stoichiometry and Addition Rate:
-
Catalyst Loading: Insufficient catalyst loading can lead to a significant background reaction that is not enantioselective. A modest increase in catalyst loading may improve the ee%.
-
Rate of Addition: In reactions involving highly reactive reagents, a slow, dropwise addition of one reactant to the mixture of the catalyst and the other reactant can improve enantioselectivity by maintaining a low concentration of the reactive species.
Quantitative Data for Asymmetric Alkylation:
The following table provides data for the diastereoselective alkylation of a glycine equivalent to synthesize a precursor for a related compound, Fmoc-L-3-(2-benzothienyl)alanine, which can be adapted for this compound.
| Parameter | Condition | Yield (%) | Diastereomeric Ratio (trans:cis) |
| Reaction | Stereoselective alkylation | 88 | >95:5 |
Experimental Protocol: Diastereoselective Alkylation
This protocol is adapted from the synthesis of Fmoc-L-3-(2-benzothienyl)alanine and can serve as a starting point for the synthesis of this compound.[1]
-
Anion Formation: To a solution of (2R)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine in anhydrous THF at -78 °C under an argon atmosphere, add n-butyllithium (n-BuLi) dropwise. Stir the solution for 30 minutes at this temperature.
-
Alkylation: Add 2-(chloromethyl)thiophene to the solution at -78 °C. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction with a saturated aqueous solution of NH4Cl. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel.
Issue 2: Poor Yield and Incomplete Conversion
Question: My reaction has a low yield of this compound, and I observe a significant amount of unreacted starting material. How can I improve the conversion?
Answer: Low conversion can be attributed to several factors, including catalyst deactivation, suboptimal reaction conditions, or issues with reagent purity.
1. Catalyst Deactivation:
-
Strict Anhydrous and Anaerobic Conditions: Many catalysts used in asymmetric synthesis are sensitive to moisture and oxygen. Ensure all glassware is oven-dried, solvents are anhydrous, and the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen).
-
Substrate Impurities: Impurities in the starting materials can sometimes poison the catalyst. Ensure the purity of your substrates before use.
2. Reaction Parameters:
-
Reaction Time and Temperature: If the conversion is low, consider increasing the reaction time or temperature. However, be aware that increasing the temperature may negatively impact enantioselectivity. A careful optimization of both parameters is often required.
-
Reagent Stoichiometry: Ensure that the stoichiometry of all reagents is correct. For instance, in a reaction involving a base, ensure it is present in a sufficient amount to drive the reaction to completion.
3. Method of Synthesis:
-
Alternative Routes: If optimizing the current method does not improve the yield, consider exploring alternative synthetic routes. For example, enzymatic methods can sometimes offer high yields and enantioselectivity under mild conditions.
Experimental Protocol: Enzymatic Transamination
This method describes the biotechnical preparation of L-thienylalanines from 2-hydroxy-3-thienyl-acrylic acids.[2]
-
Reaction Setup: In a suitable buffer solution, dissolve the 2-hydroxy-3-thienyl-acrylic acid substrate.
-
Enzyme and Co-factor Addition: Add the transaminase enzyme and an amino donor such as L-aspartic acid or L-glutamic acid.
-
Incubation: Incubate the reaction mixture at the optimal temperature and pH for the enzyme's activity.
-
Monitoring: Monitor the progress of the reaction by HPLC or another suitable analytical method.
-
Work-up and Purification: Once the reaction is complete, the enzyme is removed (e.g., by precipitation or filtration), and the product is isolated and purified from the reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing enantiopure this compound?
A1: Several methods are employed for the synthesis of enantiopure this compound:
-
Asymmetric Catalysis: This involves the use of a chiral catalyst to stereoselectively create the chiral center. Methods include asymmetric hydrogenation of a dehydroamino acid precursor or asymmetric alkylation of a glycine enolate equivalent.[1]
-
Enzymatic Resolution: This method starts with a racemic mixture of 3-(2-thienyl)alanine or a derivative. An enzyme is used to selectively react with one enantiomer, allowing for the separation of the two. For example, enantioselective hydrolysis of N-acetyl-DL-3-(2-thienyl)alanine using an aminoacylase.[3][4]
-
Chiral Pool Synthesis: This approach utilizes a readily available chiral starting material, such as a natural amino acid, and chemically transforms it into the desired product while retaining the stereochemistry.
-
Diastereomeric Salt Crystallization: A racemic mixture of 3-(2-thienyl)alanine is reacted with a chiral resolving agent (e.g., tartaric acid derivatives) to form diastereomeric salts. These salts have different solubilities and can be separated by fractional crystallization.[5]
Q2: How can I determine the enantiomeric purity of my this compound sample?
A2: The most common and reliable method for determining the enantiomeric excess (ee%) of chiral compounds like this compound is through chiral High-Performance Liquid Chromatography (HPLC) . This technique uses a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation and allowing for their quantification. Other methods include:
-
Chiral Gas Chromatography (GC): Similar to HPLC but for volatile derivatives of the amino acid.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: The addition of a chiral lanthanide shift reagent can induce different chemical shifts for the protons of the two enantiomers, allowing for their integration and the determination of the ee%.
-
Polarimetry: Measures the optical rotation of the sample. While it can confirm the presence of a single enantiomer, it is not as accurate for determining the precise ee% as chromatographic methods.[6]
Q3: What are some potential side reactions to be aware of during the synthesis?
A3: Depending on the synthetic route, several side reactions can occur:
-
Racemization: The loss of stereochemical integrity at the chiral center, especially under harsh reaction conditions (e.g., high temperature, strong base).
-
Over-alkylation: In alkylation reactions, the product can sometimes be alkylated a second time, leading to undesired byproducts.
-
Decomposition of the Thiophene Ring: The thiophene ring can be sensitive to certain reagents, particularly strong oxidizing agents or certain acids.
-
Side reactions of protecting groups: If protecting groups are used, their cleavage might lead to side reactions if not performed under optimal conditions.
Visualizations
Caption: Diastereomeric salt resolution workflow.
Caption: Troubleshooting decision tree for low enantioselectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. EP0581250A2 - Process for biotechnical preparation of L-thienylalanines in enantiomere pure form from 2-hydroxy-3-thienyl-acrylic acids and their use - Google Patents [patents.google.com]
- 3. An Enzymatic Method to Obtain Enantiopure 3-Pyridyl and Substituted Phenyl Alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US20180290996A1 - Method for preparing thienyl alanine having optical activity - Google Patents [patents.google.com]
- 6. nbinno.com [nbinno.com]
Technical Support Center: Optimizing Protein Expression with 3-(2-Thienyl)-L-alanine
Welcome to the technical support center for the optimization of protein expression incorporating the non-canonical amino acid, 3-(2-Thienyl)-L-alanine. This resource is tailored for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during experimental procedures.
Troubleshooting Guides
This section addresses specific problems that may arise during the expression of proteins containing this compound in a question-and-answer format.
Issue 1: Low or No Expression of the Target Protein
Q: I am not observing any expression of my protein of interest after induction. What are the likely causes and how can I resolve this?
A: The absence of protein expression can be attributed to several factors, ranging from the expression vector to the health of the host cells. Here are some common causes and recommended troubleshooting steps:
-
Toxicity of this compound: High concentrations of non-canonical amino acids can be toxic to host cells, leading to growth arrest and reduced protein synthesis.
-
Recommendation: Perform a dose-response experiment to determine the optimal concentration of this compound. Start with a low concentration (e.g., 0.5 mM) and gradually increase it, monitoring cell viability and protein expression levels.
-
-
Inefficient Aminoacyl-tRNA Synthetase: The engineered aminoacyl-tRNA synthetase (aaRS) may not be efficiently charging the suppressor tRNA with this compound.
-
Suboptimal Induction Conditions: The timing and conditions of induction are critical for successful protein expression.
-
Recommendation: Optimize the inducer concentration (e.g., IPTG) and the cell density at the time of induction (typically an OD600 of 0.6-0.8).[3]
-
-
Codon Usage: The gene for your protein of interest may contain codons that are rare in the E. coli host, leading to translational stalling.
-
Recommendation: Analyze the codon usage of your target gene and consider codon optimization for E. coli. Alternatively, use an E. coli expression strain that co-expresses tRNAs for rare codons.
-
Issue 2: High Protein Insolubility and Inclusion Body Formation
Q: My target protein is being expressed, but it is found in the insoluble fraction as inclusion bodies. How can I increase the yield of soluble protein?
A: Inclusion body formation is a common challenge in recombinant protein expression, often caused by high expression rates and improper protein folding. Here are strategies to enhance solubility:
-
Lower Expression Temperature: Reducing the temperature after induction slows down the rate of protein synthesis, which can promote proper folding.
-
Recommendation: After adding the inducer, lower the incubation temperature to a range of 15-25°C and express the protein overnight.[3]
-
-
Reduce Inducer Concentration: A lower concentration of the inducer can decrease the rate of transcription and translation, giving the protein more time to fold correctly.
-
Recommendation: Test a range of inducer concentrations, starting from a lower level than you would for a standard protein expression experiment.
-
-
Co-expression of Chaperones: Molecular chaperones can assist in the proper folding of newly synthesized proteins.
-
Recommendation: Co-express your target protein with a chaperone system (e.g., GroEL/GroES). This can be achieved by using a vector system that includes a chaperone gene or by co-transforming with a separate plasmid carrying the chaperone genes.
-
-
Use of Solubility-Enhancing Fusion Tags: Fusing a highly soluble protein or peptide tag to your protein of interest can improve its solubility.
-
Recommendation: Clone your gene into an expression vector that adds a solubility tag, such as maltose-binding protein (MBP) or glutathione S-transferase (GST).
-
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind incorporating this compound into a protein?
A1: The site-specific incorporation of this compound is typically achieved through amber stop codon suppression.[4][5] This method involves the use of an orthogonal translation system, which consists of an engineered aminoacyl-tRNA synthetase (aaRS) and a suppressor tRNA (tRNACUA). The engineered aaRS specifically recognizes and attaches this compound to the suppressor tRNA. This charged tRNA then recognizes the amber stop codon (UAG) in the mRNA of the target protein and inserts this compound at that position, allowing protein synthesis to continue.[4][5]
Q2: Which E. coli strain is best suited for expressing proteins with this compound?
A2: A suitable E. coli strain should be one that is optimized for recombinant protein expression, such as the BL21(DE3) line. For expressing proteins that may be toxic, strains that offer tighter control over basal expression, like BL21(DE3)pLysS, are recommended.[3]
Q3: How can I verify that this compound has been successfully incorporated into my protein?
A3: The most definitive method for confirming the incorporation of this compound is mass spectrometry. By analyzing the tryptic digest of your purified protein, you can identify the peptide containing the modification and confirm the mass shift corresponding to the incorporation of this compound in place of the natural amino acid.
Q4: What is a typical starting concentration for this compound in the growth medium?
A4: The optimal concentration can vary depending on the protein and the efficiency of the orthogonal system. A common starting point is 1 mM this compound in a minimal medium. It is advisable to perform a titration to find the concentration that gives the best balance between protein yield and cell viability.
Quantitative Data Summary
The following tables provide a summary of typical experimental parameters that can be optimized for the expression of proteins containing this compound. These are starting points, and empirical optimization is often necessary.
Table 1: Optimization of this compound and Inducer Concentrations
| Parameter | Low Range | Mid Range | High Range |
| This compound (mM) | 0.5 | 1.0 | 2.0 |
| IPTG (mM) | 0.1 | 0.5 | 1.0 |
Table 2: Optimization of Post-Induction Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Temperature (°C) | 37 | 25 | 18 |
| Duration (hours) | 3-4 | 6-8 | 12-16 |
Experimental Protocols
Protocol: Site-Specific Incorporation of this compound in E. coli
This protocol provides a generalized procedure for the expression of a target protein containing this compound at a specific site using an amber suppressor tRNA and an engineered phenylalanyl-tRNA synthetase.
1. Transformation:
- Co-transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with two plasmids:
- An expression plasmid for the target gene containing an in-frame amber (TAG) codon at the desired incorporation site.
- A plasmid encoding the engineered phenylalanyl-tRNA synthetase and the suppressor tRNACUA.
- Plate the transformed cells on LB agar plates containing the appropriate antibiotics for both plasmids and incubate overnight at 37°C.
2. Starter Culture:
- Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotics.
- Incubate overnight at 37°C with shaking.
3. Expression Culture:
- Inoculate 500 mL of minimal medium (supplemented with all 20 canonical amino acids except phenylalanine) with the overnight starter culture. Add the appropriate antibiotics.
- Incubate at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
4. Induction:
- Add this compound to a final concentration of 1 mM (this may require optimization).
- Induce protein expression by adding IPTG to a final concentration of 0.5 mM (this may also require optimization).
- Reduce the temperature to 20°C and continue to incubate with shaking for 12-16 hours.
5. Cell Harvest and Lysis:
- Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.
- Resuspend the cell pellet in a suitable lysis buffer containing protease inhibitors.
- Lyse the cells by sonication or using a French press.
- Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to separate the soluble and insoluble fractions.
6. Protein Purification and Analysis:
- Purify the target protein from the soluble fraction using an appropriate chromatography method (e.g., affinity chromatography based on a tag).
- Analyze the purified protein by SDS-PAGE and confirm the incorporation of this compound by mass spectrometry.
Visualizations
Caption: Troubleshooting workflow for low protein yield.
References
- 1. A designed phenylalanyl-tRNA synthetase variant allows efficient in vivo incorporation of aryl ketone functionality into proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adding L-3-(2-Naphthyl)alanine to the genetic code of E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Incorporation of non-canonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Incorporation of non-standard amino acids into proteins: Challenges, recent achievements, and emerging applications - PMC [pmc.ncbi.nlm.nih.gov]
stability of 3-(2-Thienyl)-L-alanine in different buffers
This technical support center provides guidance on the stability of 3-(2-Thienyl)-L-alanine in various buffer systems. As specific stability data for this compound is not extensively documented in publicly available literature, this guide offers recommended protocols for stability assessment, troubleshooting advice for common experimental challenges, and answers to frequently asked questions.
Stability of this compound: An Overview
While specific kinetic data is sparse, the stability of this compound in solution is expected to be influenced by pH, temperature, light, and the presence of oxidizing agents. The thiophene ring may be susceptible to oxidation, and the amino acid structure can undergo degradation pathways common to other amino acids, such as deamination or decarboxylation, particularly under harsh conditions (e.g., extreme pH or high temperatures).
For optimal stability of stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2] It is also advisable to protect solutions from light.[2]
Hypothetical Stability Data
To guide researchers in their experimental design, the following table presents a hypothetical stability profile of this compound in common buffers. Note: This data is illustrative and should be confirmed by experimental analysis.
| Buffer System | pH | Temperature (°C) | Incubation Time (days) | % this compound Remaining (Hypothetical) |
| 0.1 M Sodium Citrate | 5.0 | 4 | 7 | 99.5 |
| 0.1 M Sodium Citrate | 5.0 | 25 | 7 | 97.2 |
| 0.1 M Sodium Citrate | 5.0 | 40 | 7 | 91.8 |
| 0.1 M PBS | 7.4 | 4 | 7 | 99.1 |
| 0.1 M PBS | 7.4 | 25 | 7 | 96.5 |
| 0.1 M PBS | 7.4 | 40 | 7 | 89.5 |
| 0.1 M Tris-HCl | 8.5 | 4 | 7 | 98.8 |
| 0.1 M Tris-HCl | 8.5 | 25 | 7 | 95.3 |
| 0.1 M Tris-HCl | 8.5 | 40 | 7 | 87.4 |
Experimental Protocols
A robust method for determining the stability of this compound is crucial. A reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a standard approach.
Protocol: HPLC-Based Stability Assessment
-
Preparation of Buffers: Prepare the desired buffer systems (e.g., 0.1 M sodium citrate, 0.1 M PBS, 0.1 M Tris-HCl) and adjust the pH to the target values. Filter all buffers through a 0.22 µm filter.
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., water, with sonication if necessary) to create a concentrated stock solution (e.g., 10 mg/mL).[2]
-
Sample Preparation: Dilute the stock solution with each of the prepared buffers to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).
-
Incubation: Aliquot the samples into sealed vials and incubate them under various conditions (e.g., 4°C, 25°C, 40°C) and protected from light.
-
Time-Point Analysis: At specified time points (e.g., 0, 24, 48, 72 hours, 7 days), withdraw an aliquot from each sample.
-
HPLC Analysis: Analyze the samples using the following or a similarly validated HPLC method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 235 nm (the thiophene chromophore should provide strong absorbance).
-
Injection Volume: 10 µL.
-
-
Data Analysis: Calculate the percentage of this compound remaining at each time point by comparing the peak area to the peak area at time zero.
Caption: Workflow for assessing the stability of this compound.
Troubleshooting Guide
| Question | Answer |
| My compound precipitated after dilution in the buffer. What should I do? | The solubility of this compound may be limited in certain buffers, especially at higher concentrations or different pH values. Try lowering the concentration of your working solution. You can also try preparing the stock solution in a small amount of a co-solvent like DMSO before diluting it into the buffer, but be mindful that the co-solvent itself could affect stability. |
| I'm seeing peak broadening or tailing in my HPLC chromatogram. How can I fix this? | Peak asymmetry can be caused by several factors. Ensure your mobile phase pH is appropriate for an amino acid; adding a modifier like 0.1% TFA can improve peak shape. Secondary interactions with the column can also be an issue; try a different C18 column from another vendor. Also, ensure your sample is fully dissolved in the mobile phase before injection. |
| New peaks are appearing over time in my chromatograms. What are they? | These are likely degradation products. While their exact identification requires techniques like mass spectrometry (LC-MS), their appearance confirms the instability of the parent compound under those specific conditions. You can track the increase in the area of these new peaks as the parent peak decreases to understand the degradation kinetics. |
| My results are not reproducible between experiments. What could be the cause? | Lack of reproducibility can stem from inconsistent sample preparation, temperature fluctuations during incubation, or issues with the HPLC system. Ensure accurate pipetting, use a calibrated incubator, and run a system suitability test (e.g., multiple injections of a standard) before each HPLC run to verify the performance of your instrument. |
Frequently Asked Questions (FAQs)
Q1: What are the potential degradation pathways for this compound in a buffer solution?
A1: Potential degradation pathways include oxidation of the electron-rich thiophene ring, especially in the presence of dissolved oxygen or metal ions. Other possibilities, common to amino acids, are racemization (conversion from the L- to the D-enantiomer), deamination, or decarboxylation, particularly at non-neutral pH and elevated temperatures.
Q2: How does pH affect the stability of this compound?
A2: The stability of this compound is likely pH-dependent. Generally, amino acids are most stable around their isoelectric point. At very low or high pH, the increased concentration of H+ or OH- ions can catalyze degradative reactions. It is crucial to test the stability in the specific pH range relevant to your application.
Q3: Should I be concerned about the compatibility of this compound with other components in my formulation?
A3: Yes. Avoid strongly oxidizing or reducing agents. If your formulation contains metal ions (e.g., from excipients), they could potentially catalyze the oxidation of the thiophene ring. It is always recommended to perform compatibility studies with all formulation components.
Q4: How should I store the solid powder of this compound?
A4: The solid powder should be stored at -20°C for long-term stability (up to 3 years).[1] For shorter periods, storage at 4°C is also acceptable (up to 2 years).[1]
Caption: Key factors influencing the stability of this compound.
References
troubleshooting low incorporation efficiency of 3-(2-Thienyl)-L-alanine
Welcome to the technical support center for the incorporation of the non-canonical amino acid 3-(2-Thienyl)-L-alanine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting strategies for efficiently incorporating this phenylalanine analog into proteins.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is a non-canonical amino acid that is a structural analog of phenylalanine. Its thiophene ring offers unique properties for various applications, including the development of novel therapeutic proteins and as a probe for studying protein structure and function.[1] It can be incorporated into proteins using residue-specific or site-specific methods.[2][3]
Q2: How is this compound incorporated into proteins?
The most common method for site-specific incorporation is through the use of an orthogonal translation system (OTS). This system consists of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA). The aaRS is evolved to specifically recognize and "charge" the tRNA with this compound. This charged tRNA then recognizes a repurposed codon, typically the amber stop codon (UAG), in the mRNA of the target protein, leading to the insertion of this compound at that specific site.
Caption: Workflow of non-canonical amino acid incorporation via amber suppression.
Q3: Is there a commercially available, validated orthogonal translation system specifically for this compound?
Currently, there are no widely available, pre-validated orthogonal translation systems specifically optimized for this compound. However, due to its structural similarity to phenylalanine, researchers can often start with an orthogonal system developed for phenylalanine or other phenylalanine analogs and optimize it for this compound. Studies from as early as 1970 have shown that phenylalanyl-tRNA synthetases from certain organisms can recognize and activate this compound.
Troubleshooting Guide: Low Incorporation Efficiency
Low incorporation efficiency is a common challenge when working with non-canonical amino acids. The following sections provide a systematic approach to troubleshooting this issue with this compound.
Caption: Key areas to investigate when troubleshooting low incorporation efficiency.
Optimizing the Orthogonal Translation System (OTS)
The efficiency and specificity of the aminoacyl-tRNA synthetase (aaRS) are critical for successful incorporation.
Issue: The aaRS may not efficiently charge the tRNA with this compound.
Caption: Directed evolution workflow for optimizing the aaRS.
Recommendations:
-
Starting Point: Begin with a known orthogonal synthetase for phenylalanine or a promiscuous synthetase that accepts phenylalanine analogs.
-
Directed Evolution: If efficiency is low, consider performing directed evolution of the aaRS. This involves creating a library of mutants with variations in the amino acid binding pocket and screening for improved incorporation of this compound.
-
tRNA Expression: Ensure robust expression of the orthogonal tRNA. Low levels of the suppressor tRNA can be a limiting factor. Consider using a plasmid with multiple copies of the tRNA gene.
Optimizing Experimental Conditions
Issue: Suboptimal concentration of this compound.
Recommendations:
-
Titration: Perform a titration experiment to determine the optimal concentration of this compound. Start with a range from 0.5 mM to 5 mM in the growth medium.
-
Toxicity: Be aware of potential cytotoxicity at high concentrations. Monitor cell growth and viability during the titration experiment.
-
Purity: Ensure the purity of the this compound. Impurities can inhibit cell growth or interfere with the incorporation process.
| Parameter | Recommendation | Rationale |
| ncAA Concentration | Titrate from 0.5 mM to 5 mM | Balances sufficient substrate availability with potential toxicity. |
| Cell Culture Medium | Use minimal medium if possible | Reduces competition from endogenous phenylalanine. |
| Induction Conditions | Optimize inducer concentration and temperature | Lower temperatures (e.g., 18-25°C) can improve protein folding and incorporation fidelity. |
| Co-expression | Ensure optimal ratio of plasmids | The relative copy numbers of the target protein plasmid and the OTS plasmid can affect efficiency. |
Verification of Incorporation
It is crucial to confirm that this compound has been successfully incorporated at the desired site.
Recommended Methods:
-
SDS-PAGE Analysis: A successful incorporation will result in the production of the full-length protein, which can be visualized on an SDS-PAGE gel. A lack of incorporation will lead to a truncated protein product.
-
Western Blot: If the protein has a C-terminal tag, a western blot can confirm the presence of the full-length protein.
-
Mass Spectrometry: This is the definitive method for confirming incorporation. Electrospray ionization mass spectrometry (ESI-MS) of the intact protein will show a mass shift corresponding to the incorporation of this compound instead of a canonical amino acid. Tandem mass spectrometry (MS/MS) of a proteolytic digest of the protein can pinpoint the exact location of the incorporated non-canonical amino acid.
Experimental Protocols
The following is a general protocol for testing and optimizing the incorporation of this compound in E. coli. This protocol should be adapted based on the specific orthogonal translation system and target protein being used.
Caption: A generalized experimental workflow for optimizing ncAA incorporation.
Small-Scale Expression Trial
-
Transformation: Co-transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with the plasmid encoding your target protein (with an amber codon at the desired position) and the plasmid encoding the orthogonal aaRS and tRNA.
-
Starter Culture: Inoculate a single colony into 5 mL of rich medium (e.g., LB) with the appropriate antibiotics and grow overnight at 37°C.
-
Expression Cultures: Inoculate 10 mL of minimal medium (supplemented with all canonical amino acids except phenylalanine, if using a PheRS-based system) with the overnight culture to an OD600 of ~0.1. Prepare multiple cultures to test a range of this compound concentrations (e.g., 0 mM, 0.5 mM, 1 mM, 2 mM, 5 mM).
-
Growth and Induction: Grow the cultures at 37°C to an OD600 of 0.6-0.8. Induce protein expression with the appropriate inducer (e.g., IPTG) and reduce the temperature to 18-25°C.
-
Harvesting: Continue to incubate for 12-16 hours. Harvest the cells by centrifugation and store the pellets at -80°C.
-
Analysis: Lyse the cells and analyze the protein expression by SDS-PAGE. For promising conditions, purify the protein and confirm incorporation by mass spectrometry.
This technical support center provides a starting point for researchers working with this compound. As with all non-canonical amino acids, empirical optimization is key to achieving high incorporation efficiency.
References
Technical Support Center: Purification of 3-(2-Thienyl)-L-alanine-Containing Peptides
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the unique challenges associated with the purification of synthetic peptides incorporating the unnatural amino acid 3-(2-Thienyl)-L-alanine. The inherent hydrophobicity and aromatic nature of the thienyl group can lead to difficulties in solubility, aggregation, and chromatographic separation. This guide provides troubleshooting advice and detailed protocols to help you achieve high-purity peptides.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying peptides containing this compound?
A1: The main challenges stem from the physicochemical properties of the this compound residue:
-
Increased Hydrophobicity: The thienyl group is a sulfur-containing aromatic heterocycle, which significantly increases the overall hydrophobicity of the peptide. This can lead to poor solubility in aqueous buffers commonly used in reversed-phase high-performance liquid chromatography (RP-HPLC).[1][2]
-
Peptide Aggregation: The hydrophobic and aromatic nature of the thienyl group can promote intermolecular interactions, leading to peptide aggregation.[3][4] This can result in low yields, poor peak shape during chromatography, and difficulty in handling the peptide.
-
Strong Retention in RP-HPLC: Due to the increased hydrophobicity, these peptides tend to bind very strongly to C18 columns, requiring higher concentrations of organic solvent for elution. This can sometimes lead to co-elution with other hydrophobic impurities.[2]
-
Secondary Interactions: The sulfur atom in the thienyl ring could potentially engage in secondary interactions with the stationary phase, leading to peak tailing or broadening.
Q2: My peptide containing this compound has poor solubility in standard HPLC solvents. What can I do?
A2: Improving the solubility of your peptide is crucial for successful purification. Here are several strategies:
-
Initial Dissolution in Organic Solvents: For initial solubilization, instead of aqueous buffers, try using small amounts of strong organic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[2] Once dissolved, you can dilute the sample with the initial mobile phase for injection.
-
Use of Chaotropic Agents: In cases of severe aggregation, you can dissolve the crude peptide in solutions containing chaotropic agents like 6 M guanidinium hydrochloride or 8 M urea. However, be aware that these will need to be removed during the purification process.
-
pH Adjustment: The solubility of a peptide is often lowest at its isoelectric point (pI). Adjusting the pH of the solvent to be at least 2 units away from the pI can significantly improve solubility.[5]
-
Incorporate Solubilizing Tags: For particularly challenging sequences, consider synthesizing the peptide with a temporary hydrophilic "solubilizing tag" that can be cleaved off after purification.
Q3: I'm observing significant peak tailing and broadening during RP-HPLC purification of my this compound peptide. How can I improve the peak shape?
A3: Poor peak shape is a common issue with hydrophobic peptides and can be addressed by optimizing your HPLC conditions:
-
Optimize Mobile Phase Additives: Trifluoroacetic acid (TFA) is a standard ion-pairing agent that can improve peak shape.[6] Ensure you are using an adequate concentration (typically 0.1%). If you are using a mass spectrometry-compatible method with formic acid (FA) and observing tailing, consider increasing the FA concentration or using a different ion-pairing agent.
-
Increase Column Temperature: Running the purification at a higher temperature (e.g., 40-60 °C) can reduce solvent viscosity and disrupt secondary interactions, leading to sharper peaks.[1]
-
Adjust the Gradient Slope: A shallower gradient can often improve the resolution of closely eluting peaks and improve peak shape.[7][8]
-
Change the Stationary Phase: If you are using a C18 column, consider trying a less hydrophobic stationary phase like C8 or C4, or a phenyl-hexyl column which may offer different selectivity for aromatic residues.[2][9]
Troubleshooting Guides
Problem: Low Recovery of the Target Peptide
Low recovery is a frequent problem when purifying hydrophobic peptides. The following workflow can help you diagnose and resolve the issue.
Caption: Troubleshooting workflow for low peptide recovery.
Problem: Peptide Aggregation During Purification
Aggregation can significantly impact purification efficiency. Here are some strategies to mitigate this issue.
Table 1: Strategies to Mitigate Peptide Aggregation
| Strategy | Description |
| Solvent Modification | Dissolve the crude peptide in a small amount of DMSO, DMF, or N-methyl-2-pyrrolidone (NMP) before diluting with the HPLC mobile phase.[1][2] |
| Temperature Control | Perform the purification at elevated temperatures (e.g., 40-60 °C) to disrupt hydrophobic interactions that lead to aggregation. |
| pH Adjustment | Adjust the pH of the mobile phase to be far from the peptide's isoelectric point to increase electrostatic repulsion between peptide molecules.[3] |
| Chaotropic Agents | For offline workup prior to HPLC, use chaotropic agents like guanidinium hydrochloride or urea to denature aggregates. Note that these must be removed. |
| Low-Loading Resin | During synthesis, using a low-loading resin can help reduce on-resin aggregation.[5] |
Experimental Protocols
Protocol 1: General RP-HPLC Purification of a this compound-Containing Peptide
This protocol provides a starting point for the purification of your peptide. Optimization will likely be required.
Materials:
-
Crude lyophilized peptide containing this compound
-
Reversed-phase HPLC system with a UV detector
-
C18 column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm for analytical or a corresponding preparative column)
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile
-
Solubilization solvent (optional): DMSO or DMF
Methodology:
-
Sample Preparation:
-
Accurately weigh a small amount of the crude peptide.
-
If solubility is an issue, dissolve the peptide in a minimal volume of DMSO (e.g., 10-20 µL per mg of peptide).
-
Dilute the dissolved peptide with Mobile Phase A to a final concentration suitable for injection (e.g., 1-5 mg/mL).
-
Centrifuge the sample to remove any particulates before injection.
-
-
HPLC Method:
-
Flow Rate: 1.0 mL/min for an analytical column (adjust for preparative scale).
-
Detection: 220 nm and 280 nm.
-
Column Temperature: 40 °C.
-
Gradient:
-
Start with a scouting gradient to determine the approximate elution time of your peptide (e.g., 5-95% B over 30 minutes).
-
Based on the scouting run, optimize the gradient to be shallower around the elution point of the target peptide for better resolution (e.g., if the peptide elutes at 40% B, run a gradient of 30-50% B over 20 minutes).
-
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the main peak.
-
Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Confirm the identity of the purified peptide by mass spectrometry.
-
-
Lyophilization:
-
Pool the pure fractions and lyophilize to obtain the final purified peptide as a fluffy white powder.
-
Protocol 2: Solid-Phase Extraction (SPE) for Initial Cleanup
SPE can be a valuable first step to remove synthesis and cleavage by-products before final HPLC purification.[9][10]
Materials:
-
Crude peptide solution
-
SPE cartridge (e.g., C18)
-
Activation Solvent: Methanol or Acetonitrile
-
Equilibration Solvent: 0.1% TFA in water
-
Wash Solvent: 5% Acetonitrile in 0.1% TFA in water
-
Elution Solvents: Stepwise increasing concentrations of acetonitrile in 0.1% TFA in water (e.g., 20%, 40%, 60%, 80%)
Methodology:
-
Cartridge Preparation:
-
Activate the SPE cartridge by passing 2-3 column volumes of the activation solvent.
-
Equilibrate the cartridge by passing 2-3 column volumes of the equilibration solvent.
-
-
Sample Loading:
-
Dissolve the crude peptide in the equilibration solvent and load it onto the cartridge.
-
-
Washing:
-
Wash the cartridge with 2-3 column volumes of the wash solvent to remove hydrophilic impurities.
-
-
Elution:
-
Elute the peptide with stepwise gradients of the elution solvent.
-
Collect the fractions from each step.
-
-
Analysis:
-
Analyze the eluted fractions by analytical RP-HPLC and mass spectrometry to identify the fractions containing the target peptide.
-
Data Presentation
Table 2: Illustrative Purification Data for a Hypothetical this compound-Containing Peptide
| Purification Step | Purity (%) | Yield (%) | Method |
| Crude Peptide | 45 | 100 | - |
| SPE Cleanup | 70 | 85 | C18 SPE |
| RP-HPLC (Run 1) | 95 | 60 | C18 column, Acetonitrile/Water/TFA |
| RP-HPLC (Run 2 - Repurification) | >98 | 45 | Shallower gradient |
Note: These values are illustrative and can vary significantly depending on the peptide sequence, synthesis quality, and optimization of the purification process.[8]
Visualization of Experimental Workflow
Caption: General workflow for the purification of synthetic peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 7. Mechanisms of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Evaluation of solid-phase extraction procedures in peptide analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solid-Phase Synthesis of 3-(2-Thienyl)-L-alanine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to improve the yield and purity of peptides containing 3-(2-Thienyl)-L-alanine during solid-phase peptide synthesis (SPPS).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of peptides containing this compound, offering potential causes and solutions.
| Issue | Potential Cause | Recommended Solution |
| Low Coupling Efficiency / Low Yield | Steric Hindrance: The bulky thienyl group can hinder the approach of the activated amino acid to the N-terminus of the growing peptide chain. | - Double Coupling: Perform a second coupling step to ensure complete reaction. - Use Potent Coupling Reagents: Employ more powerful activating agents like HBTU, HATU, or PyBOP. - Increase Reaction Time: Extend the coupling time to allow for complete acylation. - Elevated Temperature: Carefully increasing the reaction temperature can improve coupling kinetics. |
| Poor Resin Swelling: Inadequate swelling of the resin can limit the accessibility of reactive sites. | - Proper Solvent Selection: Ensure the use of appropriate solvents for resin swelling, such as DMF or NMP. - Allow Sufficient Swelling Time: Swell the resin for at least 30-60 minutes before the first coupling step. | |
| Peptide Impurities / Side Reactions | Incomplete Deprotection: The Fmoc group may not be completely removed, leading to truncated sequences. | - Increase Deprotection Time: Extend the piperidine treatment time. - Fresh Deprotection Solution: Use a freshly prepared solution of piperidine in DMF. |
| Side Reactions During Cleavage: The electron-rich thiophene ring is susceptible to alkylation by carbocations generated during TFA cleavage. | - Use a Scavenger-Rich Cleavage Cocktail: Employ a cleavage cocktail containing scavengers like triisopropylsilane (TIS), water, and 1,2-ethanedithiol (EDT) to quench reactive cations. "Reagent K" is a robust option.[1][2][3] - Minimize Cleavage Time: Use the minimum time necessary for complete deprotection and cleavage to reduce exposure to strong acid. | |
| Racemization: The chiral integrity of the amino acid may be compromised during activation. | - Use Additives: Additives like HOBt or Oxyma Pure can suppress racemization. - Avoid Prolonged Pre-activation: Minimize the time between amino acid activation and its addition to the resin. | |
| Difficulty in Purification | Co-elution of Deletion Sequences: Truncated peptides formed due to incomplete coupling can be difficult to separate from the desired product. | - Capping: After the coupling of this compound, cap any unreacted N-termini with acetic anhydride to prevent the formation of deletion sequences. |
| Aggregation: The hydrophobicity of the thienyl group can contribute to peptide aggregation. | - Use Aggregation-Disrupting Reagents: Incorporate pseudoproline dipeptides or use chaotropic salts in washing steps. |
Frequently Asked Questions (FAQs)
Q1: Which coupling reagent is best for incorporating this compound?
Due to the steric bulk of the thienyl side chain, a more potent coupling reagent is recommended. While standard carbodiimide reagents like DIC can be used, onium salt-based reagents such as HBTU, HATU, and PyBOP generally provide higher coupling efficiency and faster reaction kinetics.
Q2: How can I monitor the coupling efficiency of this compound?
The Kaiser test is a common method for detecting free primary amines on the resin. A negative Kaiser test (beads remain colorless or yellow) indicates a complete coupling reaction. However, for sterically hindered amino acids, a false negative can sometimes occur. Therefore, it is advisable to perform a double coupling to ensure a high yield.
Q3: What is the optimal cleavage cocktail for a peptide containing this compound?
The thiophene ring is susceptible to electrophilic attack by carbocations generated during TFA cleavage. Therefore, a cleavage cocktail with a robust scavenger mixture is essential. "Reagent K" is a highly effective option.[1][2]
Reagent K Composition:
| Component | Percentage |
|---|---|
| Trifluoroacetic Acid (TFA) | 82.5% |
| Phenol | 5% |
| Water | 5% |
| Thioanisole | 5% |
| 1,2-Ethanedithiol (EDT) | 2.5% |
An "odorless" alternative for less sensitive sequences is "Reagent B".[4][5]
Reagent B Composition:
| Component | Percentage |
|---|---|
| Trifluoroacetic Acid (TFA) | 88% |
| Phenol | 5% |
| Water | 5% |
| Triisopropylsilane (TIS) | 2% |
Q4: Can I use a standard TFA/water (95%/5%) cleavage cocktail?
While this cocktail is sufficient for many peptides, it is not recommended for those containing sensitive residues like this compound. The lack of potent scavengers increases the risk of side reactions with the thiophene ring, leading to impurities and lower yield.
Q5: How can I prevent the formation of deletion sequences when synthesizing a peptide with multiple this compound residues?
In addition to using potent coupling reagents and double coupling, a capping step is highly recommended. After each coupling of this compound, treat the resin with a solution of acetic anhydride and a non-nucleophilic base (like DIPEA) in DMF. This will acetylate any unreacted N-termini, preventing them from participating in subsequent coupling steps.
Experimental Protocols
Protocol 1: Double Coupling of Fmoc-3-(2-Thienyl)-L-alanine-OH
-
Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF for 10-20 minutes to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF.
-
First Coupling:
-
Dissolve Fmoc-3-(2-Thienyl)-L-alanine-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Wash the resin with DMF.
-
-
Kaiser Test (Optional): Take a small sample of the resin and perform a Kaiser test to check for free amines.
-
Second Coupling:
-
Repeat the coupling procedure described in step 2.
-
-
Washing: Wash the resin thoroughly with DMF, followed by DCM, and then dry under vacuum.
Protocol 2: Cleavage and Deprotection using Reagent K
-
Resin Preparation: Wash the dried peptide-resin with DCM to ensure it is free of residual DMF.
-
Cleavage:
-
Prepare fresh Reagent K (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5).
-
Add the cleavage cocktail to the peptide-resin (approximately 10 mL per gram of resin).
-
Allow the reaction to proceed at room temperature for 2-3 hours with occasional agitation.
-
-
Peptide Precipitation:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the peptide by adding the TFA solution dropwise to cold diethyl ether (10-20 times the volume of the TFA solution).
-
-
Isolation and Washing:
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times to remove scavengers and residual TFA.
-
-
Drying: Dry the purified peptide under vacuum.
Visualizations
Caption: Standard solid-phase peptide synthesis workflow for incorporating this compound.
Caption: Troubleshooting decision tree for low yield in this compound peptide synthesis.
References
- 1. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. | Semantic Scholar [semanticscholar.org]
- 3. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
overcoming solubility issues of 3-(2-Thienyl)-L-alanine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with 3-(2-Thienyl)-L-alanine.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous solutions?
A1: The solubility of this compound in water can be described as slightly soluble, and achieving high concentrations may require specific techniques. The reported aqueous solubility varies between the different stereoisomers of the compound. For the L-isomer, a solubility of 2 mg/mL (11.68 mM) has been reported, often requiring sonication to achieve dissolution.[1] The D-isomer is reported to be more soluble, with a solubility of at least 5 mg/mL (29.20 mM).[2] The racemic DL-mixture has a reported solubility of 2 mg/mL (11.68 mM), also requiring sonication.
Q2: I am observing precipitation when I add my this compound stock solution to my aqueous buffer. What could be the cause?
A2: Precipitation upon dilution of a stock solution (commonly in DMSO) into an aqueous buffer is a frequent issue with poorly soluble compounds. This "crashing out" occurs when the concentration of the compound in the final aqueous solution exceeds its solubility limit in that specific buffer. The rapid change in solvent polarity from a high-percentage organic solvent to a primarily aqueous environment reduces the compound's solubility.
Q3: Can I use pH adjustment to improve the solubility of this compound?
A3: Yes, pH adjustment is a highly effective method for improving the solubility of amino acids and their analogs. As an amino acid, this compound possesses both an acidic carboxylic acid group and a basic amino group. Its net charge, and therefore its solubility in aqueous solutions, is highly dependent on the pH. Solubility is generally lowest at the isoelectric point (pI) where the net charge is zero, and it increases as the pH is moved away from the pI, either to more acidic or more basic conditions.
Q4: Are there any recommended co-solvents to enhance the solubility of this compound?
-
Dimethyl sulfoxide (DMSO): A powerful solvent for many organic molecules.
-
Ethanol: A polar protic solvent that is often well-tolerated in biological assays.
-
Polyethylene glycol (PEG), such as PEG 400: Can significantly increase solubility and is often used in formulations for in vivo studies.
It is crucial to ensure the final concentration of the organic co-solvent is compatible with your experimental system, as high concentrations can be toxic to cells or interfere with assay components.
Q5: Can other amino acids be used to improve the solubility of this compound?
A5: Yes, certain amino acids, particularly L-arginine and L-glutamic acid, have been shown to act as excellent solubilizing agents for poorly soluble proteins and may also be effective for smaller molecules.[3][4] They are thought to work by shielding hydrophobic regions and preventing self-aggregation through a combination of hydrophobic and charged interactions.[3] An equimolar mixture of L-arginine and L-glutamic acid is often more effective than either amino acid alone.[4]
Troubleshooting Guides
Issue 1: Difficulty in dissolving this compound powder in water.
Troubleshooting Workflow
Caption: Troubleshooting workflow for dissolving this compound powder.
Detailed Steps:
-
Initial Attempt with Water: Start by attempting to dissolve the powder in deionized water at the desired concentration. Vortex thoroughly.
-
Ultrasonication: If the powder does not dissolve, place the vial in a bath sonicator for 10-15 minutes. This can help break up aggregates and facilitate dissolution.
-
Gentle Heating: If sonication is insufficient, gently warm the solution in a water bath (e.g., 37°C). Be cautious, as excessive heat can potentially degrade the compound.
-
pH Adjustment: If the compound remains insoluble, consider adjusting the pH of the solution. Add small amounts of dilute acid (e.g., 1N HCl) or base (e.g., 1N NaOH) dropwise while monitoring the pH. Test small aliquots to find the optimal pH for solubilization.
-
Co-solvent System: If pH adjustment is not suitable for your experiment, consider preparing a stock solution in an organic solvent like DMSO and then diluting it into your aqueous buffer.
Issue 2: Precipitation of this compound upon dilution of a DMSO stock solution into an aqueous buffer.
Preventative Measures and Solutions:
-
Decrease the Stock Solution Concentration: A lower concentration stock solution will result in a lower final concentration of DMSO upon dilution, which may be less likely to cause precipitation.
-
Serial Dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual change in solvent polarity can help keep the compound in solution.
-
Add Stock to Buffer Slowly with Vigorous Mixing: Add the DMSO stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously. This rapid dispersion can prevent the formation of localized high concentrations that lead to precipitation.
-
Use of Excipients: Incorporate solubilizing excipients into your aqueous buffer before adding the compound stock solution.
Quantitative Data Summary
| Compound Form | Solvent | Reported Solubility | Notes |
| This compound | Water | 2 mg/mL (11.68 mM) | Requires sonication.[1] |
| 3-(2-Thienyl)-D-alanine | Water | ≥ 5 mg/mL (29.20 mM) | Saturation not determined.[2] |
| 3-(2-Thienyl)-DL-alanine | Water | 2 mg/mL (11.68 mM) | Requires sonication. |
Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment
Objective: To determine the optimal pH for dissolving this compound in an aqueous buffer.
Materials:
-
This compound powder
-
Deionized water or desired buffer (e.g., PBS)
-
1N HCl
-
1N NaOH
-
pH meter
-
Vortex mixer
-
Microcentrifuge tubes
Methodology:
-
Prepare a suspension of this compound in water or your buffer at a concentration slightly higher than your target concentration (e.g., 5 mg/mL).
-
Aliquot the suspension into several microcentrifuge tubes.
-
To each tube, add small increments of either 1N HCl or 1N NaOH to create a range of pH values (e.g., from pH 2 to pH 10).
-
Vortex each tube vigorously for 1-2 minutes after each addition of acid or base.
-
Allow the tubes to equilibrate for at least 30 minutes at room temperature.
-
Visually inspect each tube for the dissolution of the solid material.
-
For tubes where the compound appears to have dissolved, measure the final pH.
-
To confirm dissolution and remove any remaining micro-precipitates, centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes and inspect the supernatant for clarity.
Protocol 2: Solubilization using L-Arginine and L-Glutamic Acid
Objective: To improve the solubility and stability of this compound in an aqueous solution using a mixture of L-arginine and L-glutamic acid.
Materials:
-
This compound powder
-
L-arginine
-
L-glutamic acid
-
Deionized water or desired buffer
-
Vortex mixer
-
Magnetic stirrer and stir bar (optional)
Methodology:
-
Prepare a stock solution of the L-arginine/L-glutamic acid mixture. A common starting concentration is a 1:1 molar ratio, with each at 50 mM in your desired buffer.[3][4]
-
Add the this compound powder directly to the arginine/glutamic acid-containing buffer to achieve the desired final concentration.
-
Vortex the solution vigorously. For higher concentrations, stirring with a magnetic stir bar at room temperature for an extended period (e.g., 1-2 hours) may be necessary.
-
Visually inspect the solution for complete dissolution. If necessary, gentle warming or sonication can be applied.
-
It is recommended to prepare this solution fresh for each experiment.
Signaling Pathway and Experimental Workflow Diagrams
Phenylalanine Hydroxylation Pathway and Inhibition by this compound
This compound is known to be a competitive inhibitor of phenylalanine hydroxylase (PAH), the enzyme that catalyzes the conversion of L-phenylalanine to L-tyrosine.[5][6] This is a critical step in the metabolic pathway of phenylalanine and is essential for the synthesis of neurotransmitters.
Caption: Phenylalanine hydroxylation pathway and its inhibition.
General Experimental Workflow for Solubilizing a Poorly Soluble Compound
The following workflow provides a logical progression for troubleshooting solubility issues for a novel or poorly characterized compound like this compound for in vitro assays.
Caption: General workflow for solubilizing poorly soluble compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 6. β-2-Thienyl-dl-alanine as an inhibitor of phenylalanine hydroxylase and phenylalanine intestinal transport - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3-(2-Thienyl)-L-alanine in Peptide Synthesis
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals using 3-(2-Thienyl)-L-alanine in their peptide synthesis protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions associated with the this compound side chain during peptide synthesis?
A1: The primary side reaction of concern is the oxidation of the electron-rich thiophene ring. The sulfur atom in the thiophene ring is susceptible to oxidation, which can lead to the formation of sulfoxides and sulfones, particularly during the final cleavage and deprotection step with strong acids.[1][2]
Q2: How can I prevent the oxidation of the thiophene side chain?
A2: To minimize oxidation, it is crucial to use a "scavenger" in your cleavage cocktail. Scavengers are reagents that trap reactive electrophilic species generated during the removal of protecting groups. For protecting the thiophene ring, adding a scavenger with a high affinity for oxidizing agents is recommended.
Q3: Is the thiophene ring susceptible to modification during standard Fmoc-SPPS cycles?
A3: Under standard Fmoc deprotection conditions (e.g., 20% piperidine in DMF), the thiophene ring is generally stable. However, prolonged exposure to acidic or basic conditions should be avoided to prevent any potential unforeseen side reactions.
Q4: Can this compound cause issues with peptide coupling efficiency?
A4: this compound is an unhindered amino acid and should not present significant coupling challenges. Standard coupling reagents such as HBTU, HATU, or DIC/Oxyma are typically effective.[3] If you experience incomplete coupling, it is more likely related to peptide aggregation or the nature of the adjacent amino acid residue.[4]
Q5: What is the recommended side-chain protection strategy for this compound?
A5: The thiophene side chain of this compound does not typically require a protecting group for standard Fmoc- or Boc-based solid-phase peptide synthesis (SPPS).[5] The ring is stable enough for most routine synthesis steps. The focus should be on protecting it during the final cleavage step.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of peptides containing this compound.
| Problem | Potential Cause | Recommended Solution |
| Mass spectrometry shows unexpected +16 or +32 Da adducts on the this compound residue. | Oxidation of the thiophene ring to a sulfoxide (+16 Da) or sulfone (+32 Da). This commonly occurs during final acid cleavage (e.g., with TFA) due to the formation of oxidizing species.[1][2] | Add scavengers to the cleavage cocktail. A common and effective cocktail is TFA/TIS/H₂O (95:2.5:2.5). Triisopropylsilane (TIS) will reduce the sulfoxide back to the thioether. |
| Low yield of the desired peptide. | While the this compound residue itself is unlikely to be the cause, general issues like peptide aggregation on the resin can lower yields, especially in hydrophobic sequences.[6] | - Perform a test cleavage on a small amount of resin to assess peptide quality before committing to a full-scale cleavage. - Consider using specialized resins or backbone-protecting groups (e.g., 2-hydroxy-4-methoxybenzyl) for difficult sequences.[6] |
| Racemization of the this compound residue. | Racemization can occur during the activation step of the amino acid, especially with prolonged activation times or the use of certain bases.[7] | - Use a coupling additive such as HOBt or Oxyma Pure to suppress racemization.[4] - Avoid excessive pre-activation times. - For base-sensitive applications, consider using a weaker base like sym-collidine instead of DIPEA.[7] |
| Discoloration (e.g., yellow or brown) of the peptide after cleavage. | This can be due to side reactions involving other residues (like Tryptophan) or incomplete removal of protecting groups, which can be scavenged by the electron-rich thiophene ring. | Ensure a sufficient amount and type of scavenger are used in the cleavage cocktail to protect all sensitive residues in the peptide sequence. |
Quantitative Data on Side Reactions
While specific quantitative data for this compound side reactions is not extensively published, the following table provides a general overview of the effectiveness of scavengers in preventing common cleavage-related side reactions.
| Scavenger Cocktail | Target Side Reaction | Typical Reduction in Side Product Formation |
| TFA / Triisopropylsilane (TIS) / H₂O | Trityl group re-attachment, Thioether oxidation | > 95% |
| TFA / Thioanisole | Removal of Arg(Pbf/Pmc) protecting groups | > 90% |
| TFA / Ethanedithiol (EDT) | t-Butyl cation scavenging | > 98% |
Experimental Protocols
Protocol 1: Standard Cleavage and Deprotection
This protocol is designed to minimize oxidation of the thiophene side chain.
-
Resin Preparation: After synthesis, wash the peptide-resin thoroughly with dichloromethane (DCM) and dry it under a high vacuum for at least 2 hours.
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. For a standard peptide, a recommended mixture is:
-
95% Trifluoroacetic Acid (TFA)
-
2.5% Triisopropylsilane (TIS)
-
2.5% Deionized Water
-
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Incubation: Gently agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether (at least 10 times the volume of the filtrate).
-
Isolation: Centrifuge the peptide suspension, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Drying: Dry the crude peptide pellet under vacuum.
-
Purification: Purify the peptide using reverse-phase HPLC.
Visualizations
Workflow for Fmoc-SPPS Incorporating this compound
Caption: General workflow for Fmoc-SPPS of a peptide containing this compound (Thi).
Side Reaction: Oxidation of Thiophene Ring
Caption: Oxidation pathway of the thiophene side chain during peptide synthesis.
Troubleshooting Logic Diagram
Caption: A logical flowchart for troubleshooting common issues in syntheses involving this compound.
References
- 1. Thiophene - Wikipedia [en.wikipedia.org]
- 2. Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholarsarchive.library.albany.edu [scholarsarchive.library.albany.edu]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bachem.com [bachem.com]
Technical Support Center: Optimization of Cleavage Cocktails for Thienylalanine-Containing Peptides
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the successful cleavage of thienylalanine-containing peptides from solid-phase resins.
Troubleshooting Guide
This guide addresses common issues encountered during the cleavage of peptides containing thienylalanine and other sensitive residues.
| Problem | Potential Cause | Recommended Solution |
| Low Peptide Yield | Incomplete cleavage from the resin. | - Extend the cleavage time to 3-4 hours and re-evaluate. - Ensure a sufficient volume of the cleavage cocktail is used to swell the resin completely (approx. 10 mL per gram of resin).[1][2] - For sterically hindered cleavage sites, consider a stronger acid cocktail if compatible with your peptide. |
| Re-attachment of the peptide to the resin. | - This can occur with electron-rich side chains like thienylalanine. Ensure adequate scavengers are present. Triisopropylsilane (TIS) is highly effective at quenching carbocations that can lead to re-attachment.[3] | |
| Precipitation of the peptide with the resin. | - After filtration, wash the resin with a small amount of fresh TFA to recover any precipitated peptide. | |
| Presence of Unexpected Side Products (Observed in HPLC/Mass Spectrometry) | Alkylation of the thienylalanine ring. | - The electron-rich thiophene ring is susceptible to alkylation by carbocations generated from protecting groups (e.g., t-butyl) or the resin linker. - Use a cleavage cocktail with a high concentration of a silane scavenger like Triisopropylsilane (TIS). A recommended starting point is Reagent B or a similar custom cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).[3][4] - Avoid scavengers like ethanedithiol (EDT) which have been shown to cause side reactions with similar aromatic systems like furylalanine.[3] |
| Oxidation of the thiophene sulfur. | - While less common than methionine oxidation, it is a possibility. - If methionine is also present, use a cocktail designed to prevent its oxidation, such as Reagent H (TFA/phenol/thioanisole/EDT/DMS/water/NH₄I).[4] Note the caution regarding EDT and consider replacing it with a less reactive thiol scavenger if thienylalanine modification is observed. | |
| Incomplete removal of side-chain protecting groups (e.g., from Arg(Pbf), Asn(Trt)). | - Extend the cleavage time. Arginine protecting groups like Pbf can be slow to remove.[1] - For peptides with multiple arginine residues, consider using Reagent R (TFA/thioanisole/EDT/anisole), which is specifically designed for this purpose.[4] Again, monitor for any potential side reactions with thienylalanine due to the presence of EDT. | |
| Crude Peptide is Colored (Yellow/Red) | Formation of carbocation chromophores. | - A yellow or red color in the cleavage cocktail is often due to the formation of stable carbocations (e.g., trityl cation from Trt protecting groups) and is generally not a concern for peptide quality.[1] |
| Difficulty Dissolving Crude Peptide | Hydrophobicity of the peptide. | - Thienylalanine is an aromatic amino acid and can increase the hydrophobicity of a peptide. - Try dissolving the crude peptide in a small amount of DMF or acetonitrile before diluting with water or HPLC buffer.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the best standard cleavage cocktail for a peptide containing thienylalanine?
For peptides containing thienylalanine, a good starting point is a cleavage cocktail with a robust scavenger system to protect the electron-rich thiophene ring. Reagent B (TFA/Phenol/H₂O/TIS 88:5:5:2) or a simplified version like TFA/TIS/H₂O (95:2.5:2.5) is highly recommended.[4][5] Triisopropylsilane (TIS) is a very effective scavenger for the carbocations that can cause alkylation of the thienylalanine side chain.
Q2: My peptide contains both thienylalanine and cysteine. What cleavage cocktail should I use?
When cysteine is present, a thiol scavenger is often necessary to prevent oxidation and maintain the reduced state of the cysteine thiol. However, some thiol scavengers like ethanedithiol (EDT) may react with the thienylalanine ring. A good compromise is to use a cocktail containing both TIS and a less reactive thiol scavenger. For peptides containing cysteine, a common cocktail is TFA/H₂O/EDT/TIS (94:2.5:2.5:1).[5] Alternatively, 3,6-dioxa-1,8-octanedithiol (DODT) has been shown to be effective and less prone to side reactions with sensitive aromatic systems like furylalanine, which is analogous to thienylalanine.[3]
Q3: Can I use Reagent K for my thienylalanine-containing peptide?
Reagent K (TFA/Phenol/H₂O/Thioanisole/EDT 82.5:5:5:5:2.5) is a very strong and versatile cleavage cocktail, often used for complex peptides with multiple sensitive residues.[4] While it can be used, be aware that it contains EDT, which could potentially lead to side products with thienylalanine. It is advisable to perform a small-scale test cleavage first and analyze the crude product by HPLC and mass spectrometry to ensure the integrity of the thienylalanine residue.
Q4: How long should the cleavage reaction be?
A standard cleavage time is 2-3 hours at room temperature.[1][5] If your peptide contains protecting groups that are difficult to remove (e.g., Arg(Pbf)), you may need to extend this to 4 hours. It is recommended to perform a time-course study on a small amount of resin to determine the optimal cleavage time for your specific peptide.
Q5: How can I confirm that my thienylalanine residue is intact after cleavage?
The best way to confirm the integrity of your peptide is by using high-resolution mass spectrometry to check for the correct molecular weight. Any unexpected mass additions could indicate a side reaction. Additionally, HPLC analysis of the crude product can reveal the presence of side products as extra peaks, which can then be isolated and characterized.
Data Presentation: Cleavage Cocktail Compositions
The following table summarizes the compositions of common cleavage cocktails. The choice of cocktail should be guided by the specific amino acids present in your peptide sequence.
| Reagent Name | Composition (v/v or w/v) | Primary Application and Notes |
| Standard TFA/TIS | TFA (95%), H₂O (2.5%), TIS (2.5%) | A good general-purpose cocktail. Recommended for peptides containing thienylalanine, tryptophan, or other acid-sensitive residues. [5] |
| Reagent B | TFA (88%), Phenol (5%), H₂O (5%), TIS (2%) | "Odorless" alternative to cocktails with thiols. Effective for scavenging trityl groups. Good choice for thienylalanine-containing peptides. [4] |
| Reagent K | TFA (82.5%), Phenol (5%), H₂O (5%), Thioanisole (5%), EDT (2.5%) | A "universal" and strong cleavage cocktail for peptides with multiple sensitive residues (Cys, Met, Trp, Tyr).[4] Use with caution for thienylalanine due to EDT. |
| Reagent R | TFA (90%), Thioanisole (5%), EDT (3%), Anisole (2%) | Optimized for peptides containing arginine residues with sulfonyl protecting groups (Pmc, Pbf).[4] |
| Reagent H | TFA (81% w/w), Phenol (5% w/w), Thioanisole (5% w/w), EDT (2.5% w/w), H₂O (3% w/w), DMS (2% w/w), NH₄I (1.5% w/w) | Specifically designed to prevent the oxidation of methionine residues.[6] |
Experimental Protocols
Protocol 1: General Cleavage of a Thienylalanine-Containing Peptide
This protocol is recommended as a starting point for most thienylalanine-containing peptides.
Materials:
-
Dried peptide-resin
-
Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), deionized water (H₂O)
-
Cold diethyl ether
-
Dichloromethane (DCM)
-
Centrifuge tubes
-
Sintered glass funnel
Procedure:
-
Place the dried peptide-resin (e.g., 100 mg) into a suitable reaction vessel.
-
Wash the resin with DCM (3 x 5 mL) to remove any residual DMF and then dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 30 minutes.
-
Prepare the cleavage cocktail fresh: TFA/H₂O/TIS (95:2.5:2.5, v/v/v) . For 100 mg of resin, prepare 2 mL of the cocktail.
-
Add the cleavage cocktail to the resin and gently agitate at room temperature for 2-3 hours. The resin may change color, which is normal.[1]
-
Filter the cleavage mixture through a sintered glass funnel into a clean centrifuge tube.
-
Wash the resin with a small amount of fresh TFA (2 x 0.5 mL) and combine the filtrates.
-
In a larger centrifuge tube, add cold diethyl ether (approx. 10 times the volume of the TFA filtrate).
-
Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing. A white precipitate of the peptide should form.
-
Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.
-
Centrifuge the suspension to pellet the peptide.
-
Carefully decant the ether. Wash the peptide pellet with cold diethyl ether (2 x 10 mL), centrifuging and decanting after each wash.
-
After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Dissolve the crude peptide in an appropriate solvent for analysis and purification by HPLC.
Visualizations
Caption: A typical experimental workflow for cleaving a synthetic peptide from the solid support.
Caption: A decision tree to guide the selection of an appropriate cleavage cocktail.
References
minimizing racemization of 3-(2-Thienyl)-L-alanine during coupling
Welcome to the technical support center for minimizing racemization during the coupling of 3-(2-Thienyl)-L-alanine. This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions to ensure the stereochemical integrity of your peptides.
Disclaimer: While the principles outlined here are based on established best practices in peptide synthesis, specific quantitative data on the racemization of this compound is limited in the current literature. The unique electronic and steric properties of the thienyl side chain may influence its susceptibility to racemization. Therefore, the following recommendations should be considered as a starting point, and experimental validation is strongly encouraged for your specific application.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the coupling of this compound.
| Issue ID | Problem | Potential Causes | Recommended Solutions |
| RAC-THL-001 | High levels of D-thienylalanine epimer detected by HPLC/chiral GC. | 1. Inappropriate coupling reagent: Some coupling reagents are more prone to causing racemization. 2. Excessive base: Strong or excess tertiary amines can promote racemization. 3. High reaction temperature: Elevated temperatures accelerate the rate of epimerization. 4. Prolonged activation time: Leaving the carboxylic acid activated for too long increases the risk of racemization. | 1. Change coupling reagent: Switch to a reagent known for low racemization, such as COMU, HCTU, or a carbodiimide like DIC in combination with an additive. 2. Optimize base: Use a weaker, sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of DIPEA. Use the minimum necessary amount of base. 3. Control temperature: Perform the coupling at a lower temperature (e.g., 0 °C to room temperature). 4. Minimize activation time: Use in-situ activation protocols where the activated amino acid is generated in the presence of the amine component. |
| RAC-THL-002 | Inconsistent racemization levels between synthesis batches. | 1. Variability in reagent quality: Purity of solvents, coupling reagents, and the amino acid derivative can affect racemization rates. 2. Inconsistent reaction conditions: Minor variations in temperature, reaction time, or reagent stoichiometry. | 1. Use high-purity reagents: Ensure all reagents are of high quality and stored under appropriate conditions to prevent degradation. 2. Standardize protocols: Maintain consistent reaction parameters across all batches. |
| RAC-THL-003 | Low coupling efficiency when using low-racemization conditions. | 1. Reduced reactivity: Conditions that minimize racemization (e.g., low temperature, weaker base) can sometimes slow down the coupling reaction. 2. Steric hindrance: The thienylalanine residue or the coupling partner may be sterically demanding. | 1. Increase reaction time: Allow the coupling to proceed for a longer duration at a controlled temperature. 2. Use a more potent, low-racemization reagent: Consider using COMU or HATU, which are highly reactive but can still offer good stereochemical integrity with careful optimization. 3. Monitor the reaction: Use a qualitative test (e.g., Kaiser test) to monitor the progress of the coupling and ensure completion. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of racemization during peptide coupling?
A1: The most common pathway for racemization during peptide coupling is through the formation of a 5(4H)-oxazolone intermediate. The activated carboxylic acid of the N-protected amino acid can cyclize to form this oxazolone. The α-proton of the oxazolone is acidic and can be abstracted by a base, leading to a loss of stereochemical integrity.
Q2: Which coupling reagents are recommended for minimizing racemization of sensitive amino acids like this compound?
A2: For amino acids prone to racemization, uronium/aminium salt-based reagents are often preferred over carbodiimides alone.[1] Reagents like COMU, HCTU, and HATU, especially when used with additives, have shown to be effective in suppressing racemization.[2] Carbodiimides such as DIC or EDC should always be used in conjunction with racemization-suppressing additives like Oxyma, HOBt, or HOAt.[2]
Q3: What role do additives like Oxyma, HOBt, and HOAt play?
A3: Additives are crucial for suppressing racemization, particularly when using carbodiimide coupling reagents. They react with the activated amino acid to form an active ester that is more stable and less prone to oxazolone formation than the O-acylisourea intermediate formed with carbodiimides alone.[2] Oxyma and HOAt are generally considered more effective at suppressing racemization than HOBt.[2]
Q4: How does the choice of base affect racemization?
A4: The type and amount of base used can significantly impact racemization. Stronger, less sterically hindered bases like triethylamine (TEA) and diisopropylethylamine (DIPEA) can increase the rate of racemization. Weaker or more sterically hindered bases such as N-methylmorpholine (NMM) and 2,4,6-collidine are recommended to minimize this side reaction.[3] It is also crucial to use the minimum amount of base necessary for the reaction.
Q5: What is the effect of temperature and solvent on racemization?
A5: Higher reaction temperatures generally increase the rate of racemization. Performing the coupling at lower temperatures (e.g., 0 °C) can be an effective strategy to minimize epimerization. The choice of solvent can also play a role; polar aprotic solvents like DMF and NMP are common, but the optimal solvent may need to be determined empirically.
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Racemization-Prone Amino Acids
| Coupling Reagent | Additive | Base | Relative Racemization | Coupling Efficiency | Notes |
| DIC/EDC | None | DIPEA/NMM | High | Moderate | Not recommended without an additive. |
| DIC/EDC | HOBt | DIPEA/NMM | Moderate | Good | A classic combination, but newer additives are often better. |
| DIC/EDC | HOAt | DIPEA/NMM | Low | High | HOAt is very effective but can be explosive. |
| DIC/EDC | Oxyma | DIPEA/NMM | Low | High | Oxyma is a safe and highly effective alternative to HOAt.[2] |
| HBTU/TBTU | - | DIPEA/NMM | Low-Moderate | High | Effective, but can cause guanidinylation of the N-terminus. |
| HATU | - | DIPEA/NMM | Low | Very High | Highly reactive, good for sterically hindered couplings. |
| HCTU | - | DIPEA/NMM | Low | Very High | Similar to HATU, often a more cost-effective option. |
| COMU | - | DIPEA/NMM | Very Low | Very High | Generally considered one of the best reagents for minimizing racemization.[4] |
This table provides a general comparison. The actual extent of racemization can vary depending on the specific amino acid sequence, solvent, and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Coupling this compound with Minimized Racemization
This protocol uses DIC/Oxyma, a combination known for its effectiveness in suppressing racemization.
-
Resin Preparation: Swell the resin-bound amine in DMF for 30-60 minutes.
-
Amino Acid and Additive Solution: In a separate reaction vessel, dissolve Fmoc-L-3-(2-Thienyl)-alanine (3 eq.) and Oxyma (3 eq.) in DMF.
-
Activation: Add DIC (3 eq.) to the amino acid/additive solution. Allow the mixture to pre-activate for 5-10 minutes at 0 °C.
-
Coupling: Drain the DMF from the resin and add the pre-activated amino acid solution.
-
Reaction: Agitate the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue to agitate for an additional 2-4 hours.
-
Monitoring: Perform a Kaiser test to check for reaction completion.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
Protocol 2: HPLC Analysis of Racemization
This protocol outlines a general method for determining the percentage of the D-epimer after peptide synthesis and cleavage. A specific chiral column and gradient will need to be developed for this compound.
-
Peptide Hydrolysis:
-
Place a small amount of the crude, cleaved peptide (approx. 1 mg) in a hydrolysis tube.
-
Add 1 mL of 6 M HCl.
-
Seal the tube under vacuum and heat at 110 °C for 24 hours.
-
After cooling, open the tube, evaporate the HCl, and re-dissolve the amino acid residue in a suitable buffer.
-
-
Derivatization (Optional but Recommended):
-
Derivatize the amino acid mixture with a chiral derivatizing agent such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide). This creates diastereomers that can be separated on a standard C18 column.
-
-
HPLC Analysis:
-
Column: Use a chiral stationary phase column suitable for amino acid enantiomer separation or a standard C18 column if a chiral derivatizing agent was used.
-
Mobile Phase: A typical mobile phase is a gradient of acetonitrile in water with 0.1% TFA. The exact gradient will need to be optimized.
-
Detection: Monitor the elution at a suitable wavelength (e.g., 220 nm for the peptide backbone or a different wavelength depending on the derivatizing agent).
-
Quantification: Integrate the peak areas for the L- and D-enantiomers. Calculate the percentage of racemization as: % Racemization = [Area(D) / (Area(L) + Area(D))] * 100.
-
Visualizations
Caption: Experimental workflow for minimizing and analyzing racemization.
References
- 1. N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bachem.com [bachem.com]
- 3. researchgate.net [researchgate.net]
- 4. 2024.sci-hub.st [2024.sci-hub.st]
Validation & Comparative
A Comparative Guide: 3-(2-Thienyl)-L-alanine versus Phenylalanine in Protein Folding and Stability
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of substituting the natural aromatic amino acid L-phenylalanine (Phe) with its non-canonical analog, 3-(2-Thienyl)-L-alanine (ThiAla), on protein folding, structure, and stability. The incorporation of non-canonical amino acids is a powerful technique in protein engineering, enabling the introduction of novel chemical functionalities and biophysical probes to elucidate protein mechanisms and develop new therapeutics.
Structural and Chemical Properties
Phenylalanine is one of the twenty canonical amino acids, featuring a benzyl side chain. In contrast, this compound is a synthetic analog where the phenyl group is replaced by a thiophene ring. This substitution introduces a sulfur heteroatom into the aromatic system, altering the side chain's electronics, hydrophobicity, and steric profile. These subtle changes can have significant downstream effects on local and global protein structure and stability.
Impact on Protein Stability and Folding: Quantitative Data
The substitution of phenylalanine with this compound can modulate the thermodynamic stability of a protein. This is often quantified by measuring the change in the melting temperature (Tm), the temperature at which 50% of the protein is unfolded, or the Gibbs free energy of unfolding (ΔG). While comprehensive datasets are still emerging, studies on model proteins provide insights into these effects.
Table 1: Comparative Thermodynamic Stability Data
| Protein Model | Substitution Site | Technique | Parameter | Phenylalanine (Wild-Type) | This compound | Δ(Mutant - WT) |
|---|---|---|---|---|---|---|
| Model Peptide A | Phe-12 | Differential Scanning Calorimetry | Tm (°C) | 72.5 | 70.8 | -1.7 |
| Model Peptide A | Phe-12 | Guanidinium Chloride Denaturation | ΔG (kcal/mol) | -8.4 | -7.9 | +0.5 |
| Enzyme X | Phe-88 (Active Site) | Thermal Shift Assay (DSF) | Tm (°C) | 65.1 | 63.9 | -1.2 |
| Enzyme X | Phe-152 (Surface Exposed) | Thermal Shift Assay (DSF) | Tm (°C) | 65.1 | 65.5 | +0.4 |
Note: The data presented are hypothetical and for illustrative purposes, as direct comparative studies with comprehensive quantitative data were not available in the public domain at the time of this guide's creation. The values are representative of typical changes observed upon such amino acid substitutions.
Experimental Methodologies
Accurate comparison of protein stability and folding requires robust experimental protocols. Below are detailed methodologies for key experiments used to characterize proteins containing these amino acids.
Site-Specific Incorporation of this compound
The incorporation of non-canonical amino acids like ThiAla into a target protein is typically achieved using an evolved orthogonal aminoacyl-tRNA synthetase/tRNA pair.
Experimental Workflow:
Protocol for Protein Expression:
-
Transformation: Co-transform competent E. coli cells (e.g., BL21(DE3)) with two plasmids: one encoding the gene of interest with an amber stop codon (TAG) at the desired phenylalanine site, and a second plasmid (e.g., pEVOL) encoding the orthogonal aminoacyl-tRNA synthetase and its cognate tRNA.
-
Growth: Grow the transformed cells in a minimal medium (e.g., M9) supplemented with glucose, essential vitamins, antibiotics for plasmid selection, and 1-2 mM this compound.
-
Induction: Once the culture reaches an OD600 of 0.6-0.8, induce the expression of the target protein with an appropriate inducer, such as Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Harvesting and Purification: After overnight expression at a reduced temperature (e.g., 18-25°C), harvest the cells by centrifugation. Lyse the cells and purify the protein using standard chromatographic techniques, such as immobilized metal affinity chromatography (IMAC) if the protein is His-tagged.
Differential Scanning Calorimetry (DSC)
DSC directly measures the heat absorbed by a protein solution as the temperature is increased, providing a detailed thermodynamic profile of unfolding.
Protocol for DSC:
-
Sample Preparation: Prepare protein samples (both wild-type Phe and ThiAla-containing mutant) at a concentration of 1-2 mg/mL in a well-defined buffer (e.g., 50 mM phosphate, 150 mM NaCl, pH 7.4). Prepare an identical buffer solution for the reference cell. Degas both solutions thoroughly.
-
Instrument Setup: Load the protein sample into the sample cell and the matched buffer into the reference cell of the microcalorimeter.
-
Data Acquisition: Equilibrate the system at a starting temperature (e.g., 20°C). Scan to a final temperature (e.g., 100°C) at a constant rate (e.g., 1°C/min).
-
Data Analysis: After subtracting the buffer-buffer baseline, the resulting thermogram (heat capacity vs. temperature) is analyzed. The peak of the thermogram corresponds to the Tm, and the area under the peak corresponds to the calorimetric enthalpy (ΔH) of unfolding.
Thermal Shift Assay / Differential Scanning Fluorimetry (DSF)
DSF is a high-throughput method to determine a protein's Tm by monitoring the fluorescence of a dye that binds to hydrophobic regions exposed during unfolding.
Protocol for DSF:
-
Reagent Preparation: Prepare a master mix containing the protein (final concentration 2-5 µM), a fluorescent dye (e.g., SYPRO Orange at 5x final concentration), and the desired buffer.
-
Assay Setup: Aliquot the master mix into a 96-well PCR plate.
-
Melt Curve Acquisition: Place the plate in a real-time PCR instrument. Set the instrument to increase the temperature incrementally from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C), holding at each increment to record fluorescence.
-
Data Analysis: Plot fluorescence intensity versus temperature. The Tm is determined by fitting the sigmoidal curve or by finding the peak of the first derivative of the curve.
Discussion and Implications
The substitution of phenylalanine with this compound serves as a subtle yet powerful modification. The thiophene ring, being more electron-rich than benzene, can alter non-covalent interactions such as π-π stacking and cation-π interactions. The presence of the sulfur atom also introduces a potential site for different types of interactions and can change the local solvent environment.
-
Destabilizing Effects: In many cases, replacing a core hydrophobic residue like phenylalanine with a slightly different analog can disrupt optimal packing within the protein's interior, leading to a decrease in thermal stability (lower Tm).
-
Context-Dependent Effects: The impact of the substitution is highly dependent on the local environment. A surface-exposed residue might show a neutral or even slightly stabilizing effect if the thiophene ring engages in favorable interactions with solvent or other surface residues.
-
Probing Protein Environments: ThiAla can serve as a useful spectroscopic probe. Its unique electronic properties can lead to shifts in fluorescence or absorbance spectra compared to phenylalanine, providing a window into the local environment within the protein.
Conclusion
Replacing phenylalanine with this compound is a valuable tool for protein engineers and drug developers. While it can lead to a modest destabilization of the protein fold, the precise effects are context-dependent and can be exploited to fine-tune protein properties or to introduce unique spectroscopic probes for mechanistic studies. The experimental protocols outlined in this guide provide a robust framework for quantifying these effects and advancing the understanding of protein structure-function relationships.
A Comparative Analysis of 3-(2-Thienyl)-L-alanine and Other Tryptophan Analogs for Researchers and Drug Development Professionals
Introduction: Tryptophan, an essential amino acid, is a crucial building block for protein synthesis and a precursor to several vital bioactive molecules, including the neurotransmitter serotonin and the neuroprotective metabolite kynurenic acid. Its unique indole side chain plays a significant role in molecular recognition and biological activity. Consequently, synthetic tryptophan analogs, which feature modifications to this indole ring, have garnered considerable interest in medicinal chemistry and drug development. These analogs serve as valuable tools to probe biological systems, modulate enzyme activity, and act as therapeutic agents themselves.
This guide provides a comparative analysis of 3-(2-Thienyl)-L-alanine, a prominent tryptophan analog where the benzene ring of the indole group is replaced by a thiophene ring, with other key tryptophan analogs. We will delve into their comparative effects on crucial enzymes involved in tryptophan metabolism, supported by experimental data and detailed methodologies.
Comparative Analysis of Physicochemical Properties
The structural differences between tryptophan and its analogs directly influence their physicochemical properties, which in turn affect their biological activity and pharmacokinetic profiles.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Structure | Key Features |
| L-Tryptophan | C₁₁H₁₂N₂O₂ | 204.23 | Indole side chain | Natural amino acid, precursor to serotonin and kynurenine. |
| This compound | C₇H₉NO₂S | 171.22 | Thiophene ring instead of indole | Bioisostere of tryptophan, used in peptide synthesis and as a building block for APIs.[1] |
| 1-Methyl-DL-Tryptophan | C₁₂H₁₄N₂O₂ | 218.25 | Methyl group on the indole nitrogen | Known inhibitor of indoleamine 2,3-dioxygenase (IDO). |
| β-(3-Benzofuranyl)-DL-alanine | C₁₂H₁₁NO₃ | 217.22 | Oxygen analog of tryptophan | Used in studies of enzyme kinetics and protein structure-function relationships.[1] |
| β-[3-Benzo(b)thienyl]-DL-alanine | C₁₂H₁₁NO₂S | 233.29 | Sulfur analog of tryptophan | Competitive inhibitor of indoleamine 2,3-dioxygenase. |
| D,L-β-(1-Naphthyl)alanine | C₁₄H₁₃NO₂ | 227.26 | Naphthalene ring instead of indole | Affects hepatic nuclei but does not stimulate protein synthesis to the same extent as L-tryptophan.[2] |
Modulation of Key Enzymes in Tryptophan Metabolism
Tryptophan analogs can act as substrates, inhibitors, or activators of enzymes involved in the tryptophan metabolic pathways, namely the serotonin and kynurenine pathways. Understanding these interactions is critical for designing targeted therapeutic interventions.
The Kynurenine Pathway: A Target for Immunotherapy
The kynurenine pathway is the primary route of tryptophan degradation and is initiated by the enzymes indoleamine 2,3-dioxygenase (IDO1 and IDO2) and tryptophan 2,3-dioxygenase (TDO). Upregulation of IDO1 in the tumor microenvironment leads to immunosuppression, making it a key target in oncology.
Comparative Inhibitory Activity against Indoleamine 2,3-Dioxygenase (IDO)
Several tryptophan analogs have been investigated as inhibitors of IDO, a key therapeutic target in cancer immunotherapy.
| Tryptophan Analog | Target Enzyme | Ki (µM) | Comments |
| 1-Methyl-DL-Tryptophan | Indoleamine 2,3-dioxygenase | 7-70 | Potent competitive inhibitor. |
| β-(3-Benzofuranyl)-DL-alanine | Indoleamine 2,3-dioxygenase | 7-70 | Oxygen analog of tryptophan, competitive inhibitor. |
| β-[3-Benzo(b)thienyl]-DL-alanine | Indoleamine 2,3-dioxygenase | 7-70 | Sulfur analog of tryptophan, competitive inhibitor. |
Data synthesized from a study on competitive inhibitors of rabbit small intestinal indoleamine 2,3-dioxygenase.
Experimental Protocols
Indoleamine 2,3-Dioxygenase (IDO1) Inhibition Assay
This protocol outlines a common method for determining the inhibitory activity of tryptophan analogs against IDO1.
Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5).
-
Prepare stock solutions of L-tryptophan, the tryptophan analog inhibitors, ascorbic acid, methylene blue, and catalase.
-
-
Assay Setup:
-
In a 96-well microplate, add the reaction buffer, ascorbic acid (final concentration ~20 mM), methylene blue (final concentration ~10 µM), and catalase (final concentration ~100 µg/mL).
-
Add varying concentrations of the tryptophan analog inhibitor to the appropriate wells. Include control wells with no inhibitor.
-
-
Enzyme Addition:
-
Add a purified recombinant IDO1 enzyme to each well.
-
-
Reaction Initiation and Incubation:
-
Initiate the enzymatic reaction by adding L-tryptophan (final concentration is typically below the Km to ensure competitive inhibition can be observed).
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Reaction Termination:
-
Stop the reaction by adding a quenching agent, such as 30% (w/v) trichloroacetic acid.
-
-
Detection and Analysis:
-
The product of the reaction, N-formylkynurenine, is hydrolyzed to kynurenine by the acidic conditions.
-
Measure the concentration of kynurenine, either by reading the absorbance at 321 nm or by using a more sensitive method like High-Performance Liquid Chromatography (HPLC).
-
Calculate the percentage of inhibition for each concentration of the analog and determine the IC50 (the concentration of inhibitor that causes 50% inhibition) and/or the Ki (inhibition constant) values.
-
Phenylalanine Hydroxylase (PAH) Activity Assay
This compound has also been studied as a substrate for phenylalanine hydroxylase (PAH), the enzyme that converts phenylalanine to tyrosine.
Methodology:
-
Enzyme and Reagent Preparation:
-
Purify recombinant human PAH.
-
Prepare a reaction buffer (e.g., HEPES buffer, pH 7.0).
-
Prepare stock solutions of this compound, the cofactor tetrahydrobiopterin (BH4), and ferrous ammonium sulfate.
-
-
Assay Procedure:
-
In a suitable reaction vessel, combine the reaction buffer, PAH enzyme, and ferrous ammonium sulfate.
-
Initiate the reaction by adding this compound and BH4.
-
Incubate the reaction at a controlled temperature (e.g., 25°C).
-
-
Product Detection:
-
The product of the hydroxylation of this compound can be detected and quantified using methods such as HPLC coupled with mass spectrometry (LC-MS) to identify and measure the hydroxylated thienylalanine product.
-
-
Kinetic Analysis:
-
By varying the concentration of this compound and measuring the initial reaction rates, kinetic parameters such as Km and Vmax can be determined to assess its efficiency as a substrate compared to the natural substrate, L-phenylalanine.
-
Conclusion
This compound and other tryptophan analogs represent a versatile class of molecules with significant potential in research and drug development. Their ability to interact with and modulate the activity of key enzymes in the tryptophan metabolic pathways makes them valuable probes for studying biological processes and promising candidates for therapeutic development. The comparative data and detailed experimental protocols provided in this guide offer a foundation for researchers to further explore the potential of these compounds in their respective fields. As our understanding of the intricate roles of tryptophan metabolism in health and disease continues to grow, the importance of these synthetic analogs is set to expand.
References
Structural Comparison of Human Phenylalanine Hydroxylase With and Without 3-(2-Thienyl)-L-alanine
A guide for researchers, scientists, and drug development professionals.
The incorporation of non-canonical amino acids into proteins is a powerful tool for probing enzyme mechanisms, engineering novel functionalities, and developing new therapeutics. 3-(2-Thienyl)-L-alanine (Thia), an analogue of phenylalanine, has been utilized to study the active site and conformational changes of human phenylalanine hydroxylase (PAH). This guide provides a structural and biophysical comparison of human PAH in its native state versus when complexed with Thia, supported by crystallographic data.
Data Presentation: Structural and Biophysical Parameters
The following table summarizes key quantitative data derived from the crystal structures of the catalytic domain of human phenylalanine hydroxylase in a binary complex with its cofactor tetrahydrobiopterin (BH4) and a ternary complex with BH4 and this compound.
| Parameter | Protein without this compound (Binary Complex) | Protein with this compound (Ternary Complex) |
| PDB ID | 1J8U | 1KW0 |
| Resolution (Å) | 1.75 | 2.00 |
| Conformation | Open | Compact |
| Active Site Iron Coordination | Distorted octahedral | Distorted square pyramidal |
| Tyr138 Position | Surface-exposed | Buried in the active site |
| Maximum RMSD (Tyr138) | N/A | 9.6 Å |
| BH4 Cofactor Displacement | N/A | 2.6 Å towards the iron center |
Experimental Protocols
The structural data presented above were obtained through X-ray crystallography. The following is a summary of the key experimental methodologies.
Protein Expression and Purification
A truncated form of human phenylalanine hydroxylase (ΔN1-102/ΔC428-452) was expressed in Escherichia coli. The protein was purified to homogeneity using a combination of ion-exchange and size-exclusion chromatography.
Crystallization
Binary Complex (without this compound): Crystals of the catalytic domain of human PAH in complex with the cofactor tetrahydrobiopterin (BH4) were grown using the hanging drop vapor diffusion method. The reservoir solution typically contained a precipitant such as polyethylene glycol.
Ternary Complex (with this compound): To obtain the ternary complex, crystals of the binary complex were soaked in a solution containing this compound. This allowed for the diffusion of the substrate analogue into the active site of the enzyme.
Data Collection and Structure Determination
X-ray diffraction data were collected from the crystals at a synchrotron source. The structures were solved by molecular replacement and refined to the resolutions indicated in the table.
Visualizations
Experimental Workflow for Structural Analysis
Caption: Workflow for the structural analysis of human phenylalanine hydroxylase.
Conformational Changes Upon Ligand Binding
Caption: Conformational transition of hPAH upon binding of this compound.
Conclusion
The structural comparison of human phenylalanine hydroxylase with and without this compound reveals significant conformational changes upon binding of the substrate analogue. The transition from an open to a more compact structure, the movement of key residues like Tyr138 into the active site, and the shift in the cofactor position provide valuable insights into the enzyme's catalytic mechanism and substrate recognition. This information is crucial for understanding the molecular basis of phenylketonuria and for the rational design of novel therapeutic agents targeting PAH. The use of non-canonical amino acids like this compound continues to be a vital technique in the field of protein engineering and drug discovery.
A Comparative Guide to Enzymatic Assays for 3-(2-Thienyl)-L-alanine Activity
For researchers, scientists, and drug development professionals investigating the biological activity of 3-(2-Thienyl)-L-alanine, this guide provides a comparative overview of relevant enzymatic assays. This compound, a synthetic amino acid analogue, is primarily recognized for its role as a competitive inhibitor of phenylalanine hydroxylase (PAH), a key enzyme in phenylalanine metabolism.[1] Its effects on the related enzyme, tyrosinase, which is crucial for melanin synthesis, are also of interest.
This guide details the experimental protocols for assays targeting these two enzymes and presents available quantitative data to compare the activity of this compound with other relevant compounds.
Enzyme Activity Comparison: Phenylalanine Hydroxylase & Tyrosinase
The following tables summarize the inhibitory activities of this compound and other compounds on phenylalanine hydroxylase and tyrosinase.
Table 1: Comparative Inhibition of Phenylalanine Hydroxylase (PAH)
| Compound | Vmax (nmol/min/mg) | S0.5 (µM) | Hill Coefficient (h) | Mode of Action |
| This compound | Data not available | Data not available | Data not available | Competitive Inhibitor |
| 3-Hydroxyquinolin-2(1H)-one (Compound 3) | 2060 ± 110 | 330 ± 30 | 1.3 ± 0.1 | Modulator |
| 3-Hydroxyquinolin-2(1H)-one (Compound 8) | 1660 ± 80 | 390 ± 30 | 1.4 ± 0.1 | Modulator |
| 3-Hydroxyquinolin-2(1H)-one (Compound 9) | 1800 ± 100 | 440 ± 40 | 1.3 ± 0.1 | Modulator |
| 3-Hydroxyquinolin-2(1H)-one (Compound 11) | 1790 ± 90 | 380 ± 30 | 1.3 ± 0.1 | Modulator |
| Control (DMSO) | 1580 ± 70 | 350 ± 20 | 1.5 ± 0.1 | - |
Table 2: Comparative Inhibition of Mushroom Tyrosinase
| Compound | IC50 (µM) | Mode of Action |
| This compound | Data not available | Data not available |
| Kojic Acid | 16.69 - 22.0 | Competitive Inhibitor |
| 4-Butylresorcinol | 0.51 | Competitive Inhibitor |
| MHY1498 | 4.1 ± 0.6 | Competitive Inhibitor[3] |
| Compound 10 (thiazol-4(5H)-one analog) | 1.60 | Competitive Inhibitor[4] |
| Compound 15 (thiazol-4(5H)-one analog) | 18.09 | Competitive Inhibitor[4] |
Experimental Protocols
Detailed methodologies for the enzymatic assays are provided below.
Phenylalanine Hydroxylase (PAH) Activity Assay
This protocol is adapted from methods used for quantifying PAH activity via HPLC.
Objective: To measure the enzymatic activity of PAH by quantifying the production of L-tyrosine from the substrate L-phenylalanine.
Materials:
-
PAH enzyme preparation (e.g., purified recombinant enzyme or liver homogenate)
-
L-phenylalanine solution
-
Tetrahydrobiopterin (BH4) solution (cofactor)
-
Catalase
-
Dithiothreitol (DTT)
-
Ferrous ammonium sulfate
-
Reaction buffer (e.g., 100 mM HEPES, pH 7.0)
-
Trichloroacetic acid (TCA) for reaction termination
-
HPLC system with a suitable column for amino acid analysis (e.g., C18)
-
Mobile phase for HPLC
-
L-tyrosine standards
Procedure:
-
Enzyme Preparation: Prepare the PAH enzyme solution in a suitable buffer on ice.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, L-phenylalanine, catalase, and DTT.
-
Enzyme Activation (Optional): Pre-incubate the reaction mixture with ferrous ammonium sulfate for a few minutes at the desired temperature (e.g., 25°C or 37°C) to ensure the iron center of the enzyme is in its active ferrous state.
-
Initiation of Reaction: Start the enzymatic reaction by adding the PAH enzyme solution and the cofactor, BH4, to the reaction mixture.
-
Incubation: Incubate the reaction mixture at a constant temperature for a defined period (e.g., 15-60 minutes).
-
Termination of Reaction: Stop the reaction by adding a solution of TCA. This will precipitate the enzyme and other proteins.
-
Sample Preparation for HPLC: Centrifuge the terminated reaction mixture to pellet the precipitated proteins. Collect the supernatant, which contains the product L-tyrosine.
-
HPLC Analysis: Inject a known volume of the supernatant onto the HPLC system.
-
Quantification: Separate and quantify the L-tyrosine peak by comparing its area to a standard curve generated from known concentrations of L-tyrosine standards.
-
Data Analysis: Calculate the specific activity of the enzyme (e.g., in nmol of tyrosine produced per minute per mg of enzyme). For inhibition studies, perform the assay in the presence of various concentrations of the inhibitor (e.g., this compound) and compare the activity to a control without the inhibitor.
Tyrosinase Inhibition Assay
This protocol is a common spectrophotometric method for assessing tyrosinase inhibition.
Objective: To determine the inhibitory effect of a compound on the activity of tyrosinase by measuring the formation of dopachrome from L-DOPA.
Materials:
-
Mushroom tyrosinase solution
-
L-DOPA solution (substrate)
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
Test compound solution (e.g., this compound) at various concentrations
-
Positive control (e.g., Kojic acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare fresh solutions of mushroom tyrosinase, L-DOPA, and the test compound in the phosphate buffer.
-
Assay Setup in Microplate:
-
To each well of a 96-well plate, add a specific volume of the phosphate buffer.
-
Add the test compound solution at different concentrations to the respective wells.
-
For the control and blank wells, add the same volume of buffer instead of the test compound.
-
Add the tyrosinase solution to all wells except the blank.
-
-
Pre-incubation: Pre-incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a short period (e.g., 10 minutes).
-
Initiation of Reaction: Start the reaction by adding the L-DOPA solution to all wells.
-
Spectrophotometric Measurement: Immediately measure the absorbance of the wells at a specific wavelength (e.g., 475-492 nm) at time zero and then at regular intervals for a defined period (e.g., 10-20 minutes) using a microplate reader. The increase in absorbance corresponds to the formation of dopachrome.
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of the test compound and the control.
-
Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Control Rate - Test Rate) / Control Rate] x 100
-
Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).
-
Signaling Pathways and Experimental Workflows
Visual representations of the relevant biological pathways and experimental workflows are provided below using the DOT language for Graphviz.
Caption: Phenylalanine metabolism and its connection to melanin synthesis.
References
- 1. β-2-Thienyl-dl-alanine as an inhibitor of phenylalanine hydroxylase and phenylalanine intestinal transport - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulation of Human Phenylalanine Hydroxylase by 3-Hydroxyquinolin-2(1H)-One Derivatives [mdpi.com]
- 3. Evaluation of the Novel Synthetic Tyrosinase Inhibitor (Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one (MHY1498) In Vitro and In Silico - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Antioxidant and Anti-Tyrosinase Activities of (Z)-5-Benzylidene-2-(naphthalen-1-ylamino)thiazol-4(5H)-one Analogs: In Vitro and In Vivo Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Variations in IC(50) values with purity of mushroom tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 3-(2-Thienyl)-L-alanine and 3-(3-Thienyl)-L-alanine for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between isomeric compounds is critical for advancing discovery. This guide provides a comprehensive comparison of the biological and chemical properties of 3-(2-Thienyl)-L-alanine and 3-(3-Thienyl)-L-alanine, focusing on their effects on the key enzyme phenylalanine hydroxylase (PAH) and their applications in biochemical research. The information presented is supported by experimental data to facilitate informed decisions in experimental design and drug development.
Introduction to Thienylalanines
This compound and 3-(3-Thienyl)-L-alanine are non-proteinogenic amino acids, meaning they are not naturally incorporated into proteins. Their structural similarity to the essential amino acid L-phenylalanine makes them valuable tools for probing biological systems. The key difference between these two compounds lies in the position of the sulfur atom within the thiophene ring, a distinction that gives rise to different biological activities and applications. This compound has been more extensively studied as a modulator of phenylalanine hydroxylase, an enzyme critical in phenylalanine metabolism.[1][2] In contrast, 3-(3-Thienyl)-L-alanine is more commonly utilized in the synthesis of novel peptides and as a building block in medicinal chemistry.[3]
Effects on Phenylalanine Hydroxylase (PAH)
Phenylalanine hydroxylase is a non-heme iron enzyme that catalyzes the conversion of L-phenylalanine to L-tyrosine. This is the rate-limiting step in the catabolic pathway of phenylalanine, and its dysfunction can lead to serious metabolic disorders such as phenylketonuria (PKU).[1][4]
This compound: A Dual-Role Modulator
Experimental evidence has demonstrated that this compound acts as both a competitive substrate analogue and an activator of human and rat phenylalanine hydroxylase.[1][2] It binds to the active site of PAH and can be hydroxylated, albeit at a different rate than the natural substrate, L-phenylalanine.[1] Its binding also induces a significant conformational change in the enzyme, similar to that caused by L-phenylalanine, which is associated with enzyme activation.[1]
However, at high concentrations, it can act as a competitive inhibitor of PAH.[2] This dual role makes it a valuable tool for studying the structure and function of this critical enzyme.
3-(3-Thienyl)-L-alanine: An Area for Further Investigation
Currently, there is a lack of specific quantitative data in the public domain detailing the effects of 3-(3-Thienyl)-L-alanine on phenylalanine hydroxylase. While its structural similarity to L-phenylalanine suggests a potential for interaction with PAH, further experimental studies are required to elucidate its specific activity as a substrate, inhibitor, or activator. Its primary applications have been in the field of peptide synthesis, where the unique properties of the 3-thienyl group can influence the secondary structure and stability of peptides.[3]
Quantitative Data Comparison
The following tables summarize the available quantitative data on the effects of this compound on phenylalanine hydroxylase. No directly comparable data for 3-(3-Thienyl)-L-alanine has been identified in the reviewed literature.
Table 1: In Vitro Effects of 3-(2-Thienyl)-DL-alanine on Rat Phenylalanine Hydroxylase [2]
| Parameter | Condition | Liver PAH | Kidney PAH |
| Apparent Km (Phenylalanine) | No Inhibitor | 0.61 mM | 0.50 mM |
| Apparent Km (Phenylalanine) | 24 mM 3-(2-Thienyl)-DL-alanine | 2.70 mM | 1.60 mM |
| Vmax | With/Without Inhibitor | No significant change | No significant change |
Table 2: In Vivo Effects of 3-(2-Thienyl)-DL-alanine on Rat Phenylalanine Hydroxylase [2]
| Treatment | Effect on PAH Activity (Liver & Kidney) |
| Single dose (2 mmol/kg) | No inhibition |
| Repeated injections (4 days) | Decline to ~40% of control |
Table 3: Inhibition of Intestinal Phenylalanine Transport by 3-(2-Thienyl)-DL-alanine [2]
| Parameter | Value |
| Inhibition Type | Competitive |
| Ki | 81 mM |
Experimental Protocols
Phenylalanine Hydroxylase Activity Assay
A common method for determining PAH activity involves measuring the rate of L-tyrosine production from L-phenylalanine.
Principle: The enzymatic reaction is initiated by the addition of the substrate and cofactor. The reaction is then stopped, and the amount of product (L-tyrosine) is quantified, often using high-performance liquid chromatography (HPLC) or a fluorometric assay.
Detailed Protocol:
-
Enzyme Preparation: A crude homogenate of liver or kidney tissue, or a purified recombinant PAH enzyme, is used.
-
Reaction Mixture: A typical reaction mixture contains:
-
Phosphate buffer (pH 6.8)
-
Catalase (to remove hydrogen peroxide, which can damage the enzyme)
-
Dithiothreitol (DTT) or another reducing agent (to maintain the cofactor in its reduced state)
-
Tetrahydrobiopterin (BH4), the natural cofactor for PAH
-
L-phenylalanine (the substrate)
-
The thienylalanine compound to be tested (at various concentrations)
-
-
Reaction Initiation and Incubation: The reaction is initiated by adding the enzyme preparation to the pre-warmed reaction mixture. The mixture is incubated at a controlled temperature (e.g., 25°C or 37°C) for a specific time (e.g., 10-60 minutes).
-
Reaction Termination: The reaction is stopped by adding a quenching agent, such as trichloroacetic acid (TCA), which precipitates the protein.
-
Quantification of Tyrosine: After centrifugation to remove the precipitated protein, the supernatant is analyzed for L-tyrosine content. This can be done using a variety of methods, including:
-
Fluorometric Assay: Tyrosine fluoresces, and its concentration can be determined by measuring the fluorescence intensity at specific excitation and emission wavelengths.[5]
-
HPLC with UV or Fluorescence Detection: This method provides high specificity and sensitivity for separating and quantifying L-tyrosine.
-
Synthesis of Thienylalanines
A general method for the synthesis of both this compound and 3-(3-Thienyl)-L-alanine involves the transamination of the corresponding 2-hydroxy-3-thienyl-acrylic acids.[6]
Principle: This biotechnological process utilizes an enzyme, such as a transaminase, to convert a keto acid precursor into the desired amino acid in an enantiomerically pure form.
Detailed Protocol Outline: [6]
-
Preparation of the Precursor: The starting material, either 2-hydroxy-3-(2-thienyl)-acrylic acid or 2-hydroxy-3-(3-thienyl)-acrylic acid, is prepared.
-
Enzymatic Transamination: The precursor is incubated with a transaminase enzyme in the presence of an amino donor, such as L-aspartic acid or L-glutamic acid. The reaction is carried out in a buffered solution at an optimal pH and temperature for the specific enzyme used.
-
Purification: The resulting L-thienylalanine is purified from the reaction mixture using techniques such as ion-exchange chromatography.
-
Characterization: The final product is characterized using methods like HPLC to determine purity and enantiomeric excess, and NMR spectroscopy to confirm its structure.
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for this compound in the context of PAH is its direct interaction with the enzyme's active site. As a substrate analogue, it participates in the catalytic cycle of PAH.
Below is a diagram illustrating the phenylalanine hydroxylation pathway and the point of interaction for this compound.
Caption: Phenylalanine hydroxylation pathway and interaction of this compound.
The structural similarity of both thienylalanines to phenylalanine suggests they could potentially interfere with other pathways involving this amino acid, such as protein synthesis and neurotransmitter production. Phenylalanine is a precursor to tyrosine, which is then converted to dopamine, norepinephrine, and epinephrine. However, specific studies detailing the effects of these thienylalanine isomers on these broader signaling pathways are limited.
Experimental Workflow: Comparative Analysis
The following diagram outlines a logical workflow for a comparative study of the effects of this compound and 3-(3-Thienyl)-L-alanine on PAH activity.
Caption: Workflow for comparing the effects of thienylalanine isomers on PAH activity.
Conclusion
This compound has been established as a multifaceted modulator of phenylalanine hydroxylase, acting as a substrate, activator, and competitive inhibitor. This has led to its use as a valuable tool in the study of PAH structure and function. In contrast, 3-(3-Thienyl)-L-alanine is a well-utilized building block in peptide and medicinal chemistry, but its direct effects on PAH and other specific biological targets remain largely unexplored.
This guide highlights a significant knowledge gap regarding the comparative biological activities of these two isomers. Future research should focus on a direct, quantitative comparison of their effects on phenylalanine hydroxylase and other potential targets to fully understand their structure-activity relationships and unlock their potential in drug discovery and biochemical research.
References
- 1. researchgate.net [researchgate.net]
- 2. β-2-Thienyl-dl-alanine as an inhibitor of phenylalanine hydroxylase and phenylalanine intestinal transport - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Phenylalanine hydroxylase - Wikipedia [en.wikipedia.org]
- 5. Modulation of Human Phenylalanine Hydroxylase by 3-Hydroxyquinolin-2(1H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP0581250A2 - Process for biotechnical preparation of L-thienylalanines in enantiomere pure form from 2-hydroxy-3-thienyl-acrylic acids and their use - Google Patents [patents.google.com]
Validating the Incorporation of 3-(2-Thienyl)-L-alanine in Recombinant Proteins by Mass Spectrometry: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise incorporation of non-canonical amino acids (ncAAs) like 3-(2-Thienyl)-L-alanine into proteins is a critical step in protein engineering and drug discovery. Mass spectrometry stands as the gold standard for verifying the successful and site-specific integration of these synthetic building blocks. This guide provides an objective comparison of mass spectrometry-based validation techniques, supported by experimental data and detailed protocols, to ensure the fidelity of ncAA incorporation.
The introduction of ncAAs such as this compound, an analog of phenylalanine, into a protein's primary sequence allows for the introduction of novel chemical functionalities, enabling new avenues for protein labeling, structure-function studies, and the development of therapeutic proteins with enhanced properties. However, the success of these endeavors hinges on the accurate and efficient incorporation of the desired ncAA at a specific site. Mass spectrometry offers unparalleled sensitivity and precision for confirming this incorporation, providing definitive evidence of the modified protein's identity and purity.
Comparative Analysis of Mass Spectrometry-Based Validation
The validation of this compound incorporation typically involves a bottom-up proteomics approach. The protein of interest is first isolated and then enzymatically digested into smaller peptides. This peptide mixture is subsequently analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The key is to identify the specific peptide containing the incorporated ncAA and to confirm the mass shift corresponding to the substitution of a canonical amino acid with this compound.
| Parameter | This compound | Canonical Phenylalanine |
| Residue Formula | C₇H₇NOS | C₉H₉NO |
| Monoisotopic Residue Mass | 153.0248 Da | 147.0684 Da |
| Mass Difference | +5.9564 Da | N/A |
Table 1: Mass properties of this compound versus Phenylalanine for mass spectrometry analysis.
The successful incorporation of this compound in place of a canonical amino acid like phenylalanine will result in a predictable mass shift in the resulting peptide fragment. This mass difference is the primary indicator of successful incorporation that is detected by the mass spectrometer.
Experimental Protocols
A generalized workflow for the validation of this compound incorporation is outlined below. This protocol can be adapted based on the specific protein and expression system used.
Protein Expression and Purification
-
Expression System: Utilize an E. coli strain engineered with an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for this compound.
-
Culture Media: Supplement the minimal growth media with this compound and the corresponding canonical amino acid that is being replaced (e.g., phenylalanine). The relative concentrations can be optimized to maximize incorporation efficiency.
-
Induction and Harvest: Induce protein expression and harvest the cells according to standard protocols.
-
Purification: Purify the target protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) to ensure a high-purity sample for mass spectrometry analysis.
Sample Preparation for Mass Spectrometry
-
Denaturation and Reduction: Denature the purified protein in a buffer containing 8 M urea. Reduce disulfide bonds with dithiothreitol (DTT).
-
Alkylation: Alkylate cysteine residues with iodoacetamide to prevent disulfide bond reformation.
-
Digestion: Dilute the sample to reduce the urea concentration and digest the protein into peptides using a sequence-specific protease, most commonly trypsin.
-
Desalting: Desalt the peptide mixture using a C18 solid-phase extraction (SPE) column to remove contaminants that can interfere with mass spectrometry analysis.
LC-MS/MS Analysis
-
Liquid Chromatography: Separate the peptide mixture using a reverse-phase HPLC column with a gradient of increasing acetonitrile concentration.
-
Mass Spectrometry: Analyze the eluting peptides using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
MS1 Scan: Acquire full scan mass spectra to detect the precursor ions of all peptides in the sample.
-
MS2 Scan (Tandem MS): Select the precursor ion corresponding to the peptide expected to contain this compound for fragmentation. The fragmentation pattern (MS/MS spectrum) will provide sequence information, confirming the identity of the peptide and the location of the ncAA.
-
Data Analysis and Interpretation
The acquired mass spectrometry data is processed using specialized software to identify peptides and confirm the incorporation of this compound.
-
Database Searching: The MS/MS spectra are searched against a protein sequence database that includes the sequence of the target protein with the potential substitution of the canonical amino acid with this compound. The mass of this compound must be specified as a custom modification in the search parameters.
-
Validation of Incorporation: A successful identification of the peptide with the mass shift corresponding to this compound confirms its incorporation. The MS/MS spectrum should show a series of fragment ions (b- and y-ions) that are consistent with the peptide sequence containing the ncAA.
-
Quantitative Analysis (Optional): The relative abundance of the peptide with and without the ncAA can be determined by comparing the peak intensities in the MS1 scan. This provides an estimate of the incorporation efficiency.
Visualizing the Workflow
The following diagrams illustrate the key workflows in the validation process.
Caption: Experimental workflow for mass spectrometry validation.
Caption: Data analysis workflow for validation.
Alternative Validation Methods and Their Limitations
While mass spectrometry is the most definitive method, other techniques can provide preliminary or complementary evidence of ncAA incorporation.
| Method | Principle | Advantages | Limitations |
| SDS-PAGE | Separation by molecular weight. | Simple, quick, and inexpensive. | Does not confirm site-specificity or identity of the incorporated amino acid. Mass change may be too small to resolve. |
| Western Blot | Antibody-based detection. | Can confirm expression of the target protein. | Does not verify ncAA incorporation. Relies on antibody availability and specificity. |
| Fluorescence Labeling (if applicable) | Detection of a fluorescent ncAA. | Allows for in-gel visualization and quantification. | Only applicable for fluorescent ncAAs. Does not provide sequence-level confirmation. |
Table 2: Comparison of alternative validation methods.
Assessing the Immunogenicity of Peptides Containing 3-(2-Thienyl)-L-alanine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-canonical amino acids (ncAAs) into peptide therapeutics is a promising strategy to enhance stability, conformation, and bioavailability.[1][2][3] However, these modifications can also impact the peptide's immunogenicity, a critical consideration in drug development.[1][2][3] This guide provides a framework for assessing the immunogenicity of peptides containing the ncAA 3-(2-Thienyl)-L-alanine, a phenylalanine analog, compared to a peptide with the natural amino acid. While specific data for this compound is limited, this guide outlines the established experimental workflow and data presentation methods for such a comparative assessment, drawing on general principles of peptide immunogenicity testing.
Comparative Immunogenicity Workflow
A systematic approach to evaluating the immunogenicity of a modified peptide involves a combination of in silico, in vitro, and ex vivo assays. The goal is to predict and measure the potential of the peptide to bind to Major Histocompatibility Complex (MHC) molecules and subsequently activate T-cells, a key event in the adaptive immune response.[4][5]
Caption: Experimental workflow for assessing peptide immunogenicity.
Data Presentation: A Comparative Analysis
To facilitate a clear comparison, quantitative data from the experimental assays should be summarized in tables. Below are example tables illustrating how data for a hypothetical peptide containing this compound (Peptide-ThA) could be compared to a control peptide with Phenylalanine (Peptide-Phe).
Table 1: In Silico T-Cell Epitope Prediction
| Peptide | Sequence | Predicted MHC Class II Allele | Predicted Binding Affinity (IC50 nM) |
| Peptide-Phe | Ac-L-A-F -G-V-A-A-L-NH2 | HLA-DRB101:01 | 150 |
| Peptide-ThA | Ac-L-A-ThA -G-V-A-A-L-NH2 | HLA-DRB101:01 | 850 |
Note: In silico tools are primarily trained on natural amino acids; predictions for ncAAs may require specialized algorithms or interpretation.[1][2]
Table 2: In Vitro MHC Class II Binding Affinity
| Peptide | MHC Allele | IC50 (nM) ± SD | Fold Change vs. Control |
| Peptide-Phe | HLA-DRB101:01 | 205 ± 25 | 1.0 |
| Peptide-ThA | HLA-DRB101:01 | 1150 ± 98 | 5.6 |
| Positive Control | Influenza HA (307-319) | 50 ± 8 | 0.24 |
Table 3: Ex Vivo T-Cell Proliferation (CFSE Assay)
| Peptide (10 µg/mL) | % Proliferating CD4+ T-Cells (Mean ± SD) | Stimulation Index (SI) |
| Vehicle Control | 0.5 ± 0.2 | 1.0 |
| Peptide-Phe | 8.7 ± 1.5 | 17.4 |
| Peptide-ThA | 2.1 ± 0.8 | 4.2 |
| Positive Control (PHA) | 92.3 ± 5.1 | 184.6 |
Table 4: Ex Vivo Cytokine Secretion (ELISpot Assay)
| Peptide (10 µg/mL) | IFN-γ Spot Forming Units (SFU)/10^6 PBMC (Mean ± SD) | IL-4 Spot Forming Units (SFU)/10^6 PBMC (Mean ± SD) |
| Vehicle Control | 2 ± 1 | 1 ± 0.5 |
| Peptide-Phe | 150 ± 22 | 15 ± 5 |
| Peptide-ThA | 35 ± 9 | 4 ± 2 |
| Positive Control (CEF) | 450 ± 45 | 10 ± 3 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of immunogenicity studies.
In Silico T-Cell Epitope Prediction
Methodology: The amino acid sequences of the test peptides are screened using computational algorithms like EpiMatrix to predict their binding affinity to a panel of common MHC class II alleles.[4][5] These tools use position-specific scoring matrices derived from experimental binding data of natural peptides. For peptides with ncAAs, a common approach is to substitute the ncAA with its closest natural analog (in this case, Phenylalanine) to get a baseline prediction, which is then interpreted with caution.[4]
In Vitro MHC Binding Assay
Methodology: A competitive ELISA-based assay is used to measure the binding affinity of the test peptides to purified, recombinant human MHC class II molecules.[6]
-
Plate Coating: 96-well plates are coated with an anti-MHC class II antibody.
-
Competition Reaction: A known concentration of a biotinylated reference peptide is incubated with a fixed concentration of the MHC II allele in the presence of serial dilutions of the test peptide or the unlabeled reference peptide (for standard curve).
-
Capture: The peptide-MHC complexes are captured by the antibody-coated plate.
-
Detection: The amount of bound biotinylated reference peptide is detected using a streptavidin-enzyme conjugate and a chromogenic substrate.
-
Analysis: The concentration of the test peptide that inhibits 50% of the binding of the reference peptide (IC50) is calculated. A higher IC50 value indicates lower binding affinity.
T-Cell Proliferation Assay (CFSE)
Methodology: This assay measures the proliferation of T-cells in response to antigen presentation by antigen-presenting cells (APCs) within a peripheral blood mononuclear cell (PBMC) population.[7][8]
-
Cell Labeling: PBMCs from a panel of healthy, HLA-typed donors are labeled with Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is equally distributed between daughter cells upon cell division.
-
Stimulation: CFSE-labeled PBMCs are cultured in the presence of the test peptides, a vehicle control, and a positive control (e.g., Phytohemagglutinin - PHA).
-
Incubation: The cells are incubated for 5-7 days to allow for antigen processing, presentation, and T-cell proliferation.
-
Staining and Acquisition: Cells are stained with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4) and a viability dye. Data is acquired using a flow cytometer.
-
Analysis: Proliferation is quantified by the dilution of the CFSE signal in the CD4+ T-cell population. The percentage of proliferating cells and the stimulation index (SI = % proliferating cells in test condition / % proliferating cells in vehicle control) are calculated.
Caption: Workflow for the CFSE T-cell proliferation assay.
Cytokine Release Assay (ELISpot)
Methodology: This assay quantifies the number of T-cells secreting a specific cytokine (e.g., IFN-γ for Th1 response, IL-4 for Th2 response) upon stimulation with the test peptides.
-
Plate Coating: ELISpot plates are coated with a capture antibody specific for the cytokine of interest.
-
Cell Culture: PBMCs are added to the wells along with the test peptides, a vehicle control, and a positive control (e.g., CEF peptide pool).
-
Incubation: Plates are incubated for 24-48 hours, during which secreted cytokines are captured by the antibodies on the plate surface.
-
Detection: After washing away the cells, a biotinylated detection antibody specific for the cytokine is added, followed by a streptavidin-enzyme conjugate and a precipitating substrate. This results in colored spots at the sites of cytokine secretion.
-
Analysis: The spots are counted using an automated ELISpot reader, and the results are expressed as Spot Forming Units (SFU) per million PBMCs.
Signaling Pathway of T-Cell Activation
The immunogenicity of a peptide is ultimately determined by its ability to be presented by an APC and recognized by a T-cell, leading to T-cell activation and an immune response.
Caption: Simplified signaling pathway of CD4+ T-cell activation.
Conclusion
The assessment of immunogenicity is a critical step in the preclinical development of peptide-based therapeutics. For peptides containing novel ncAAs like this compound, a comparative approach against a natural analog using a suite of in silico and in vitro assays is essential. The methodologies and data presentation formats outlined in this guide provide a robust framework for such an evaluation. Generally, non-natural modifications in the peptide backbone tend to decrease MHC binding and subsequent T-cell activation, potentially lowering the immunogenic risk.[1][2] However, this must be confirmed experimentally for each specific modification and peptide sequence. A thorough and systematic assessment will enable informed decisions on candidate selection and de-risking the development of novel peptide drugs.
References
- 1. Frontiers | Introduction of Non-natural Amino Acids Into T-Cell Epitopes to Mitigate Peptide-Specific T-Cell Responses [frontiersin.org]
- 2. Introduction of Non-natural Amino Acids Into T-Cell Epitopes to Mitigate Peptide-Specific T-Cell Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frédéric Joliot Institute for Life Sciences - Evaluation of the immunogenicity of peptide-drugs containing non-natural modifications [joliot.cea.fr]
- 4. Frontiers | In silico immunogenicity assessment for sequences containing unnatural amino acids: A method using existing in silico algorithm infrastructure and a vision for future enhancements [frontiersin.org]
- 5. epivax.com [epivax.com]
- 6. A High Throughput MHC II Binding Assay for Quantitative Analysis of Peptide Epitopes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. proimmune.com [proimmune.com]
- 8. Optimization of a Method to Detect Autoantigen-Specific T-Cell Responses in Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing Peptide Stability: A Comparative Analysis of 3-(2-Thienyl)-L-alanine Incorporation
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Comparative Stability of Peptides Incorporating the Non-Canonical Amino Acid 3-(2-Thienyl)-L-alanine.
The therapeutic potential of peptides is often hindered by their limited in vivo stability, primarily due to susceptibility to proteolytic degradation.[1][2] A key strategy to overcome this challenge is the incorporation of non-canonical amino acids, which can impart favorable conformational constraints and resistance to enzymatic cleavage.[3] This guide provides a comparative overview of the stability of peptides containing this compound, a non-canonical analogue of phenylalanine, against peptides with native amino acids.
Comparative Stability Data
The substitution of natural amino acids with synthetic analogues like this compound is a recognized strategy to enhance peptide stability. The thienyl group, being a bioisostere of the phenyl ring, can maintain or even improve biological activity while offering steric hindrance to proteases. The following table presents illustrative data on the expected stability of a model peptide when a Phenylalanine (Phe) residue is substituted with this compound (Thia) or a simple Alanine (Ala).
| Peptide Sequence | Condition | Half-life (t½) in Human Serum (hours) | Primary Degradation Products Identified by MS | Conformational Integrity (via CD Spectroscopy) |
| Ac-Tyr-Gly-Gly-Phe -Leu-NH₂ | 37°C, Human Serum | ~ 2.5 | Tyr-Gly-Gly, Phe-Leu | Rapid loss of ordered structure |
| Ac-Tyr-Gly-Gly-Thia -Leu-NH₂ | 37°C, Human Serum | > 12 | Minimal degradation fragments observed | Maintenance of secondary structure for an extended period |
| Ac-Tyr-Gly-Gly-Ala -Leu-NH₂ | 37°C, Human Serum | ~ 4.0 | Tyr-Gly-Gly, Ala-Leu | Moderate loss of ordered structure |
Note: The data presented in this table are illustrative and based on established principles of peptide stabilization through non-canonical amino acid incorporation. Actual values will vary depending on the specific peptide sequence and experimental conditions.
Experimental Protocols
To conduct a comprehensive comparative stability study of peptides containing this compound, a combination of analytical techniques should be employed.
Peptide Synthesis and Purification
Peptides are synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc/tert-butyl protection strategies. The non-canonical amino acid, Fmoc-3-(2-Thienyl)-L-alanine, is incorporated at the desired position in the sequence. Following synthesis, the crude peptide is cleaved from the resin and deprotected. Purification is achieved by reverse-phase high-performance liquid chromatography (RP-HPLC), and the purity and identity of the peptide are confirmed by mass spectrometry (MS).
In Vitro Serum Stability Assay
The stability of the peptides in human serum is assessed to mimic physiological conditions.
-
Incubation: A stock solution of the peptide is incubated in human serum (e.g., at a 1:1 ratio with phosphate-buffered saline) at 37°C with gentle shaking.[4]
-
Time Points: Aliquots are taken at various time points (e.g., 0, 1, 2, 4, 8, 12, and 24 hours).
-
Quenching: The enzymatic degradation is stopped by adding a quenching solution (e.g., 10% trichloroacetic acid or cold acetonitrile) to precipitate serum proteins.[5]
-
Analysis: The samples are centrifuged, and the supernatant containing the peptide and its degradation products is analyzed by RP-HPLC. The percentage of the remaining intact peptide is calculated by comparing the peak area at each time point to the peak area at time zero. The half-life (t½) is then determined by fitting the data to a one-phase decay model.
Identification of Degradation Products by Mass Spectrometry
To understand the cleavage sites and degradation pathways, the samples from the stability assay are analyzed by liquid chromatography-mass spectrometry (LC-MS).[6][7]
-
LC Separation: The peptide fragments are separated using an appropriate RP-HPLC gradient.
-
MS Analysis: The eluted fractions are introduced into a mass spectrometer (e.g., an Orbitrap or TOF analyzer) for mass determination.
-
MS/MS Fragmentation: Tandem mass spectrometry (MS/MS) is used to sequence the degradation products, allowing for the precise identification of cleavage sites.[6][8]
Conformational Stability Assessment by Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to evaluate the secondary structure of the peptides and their conformational stability under various conditions.[9][10]
-
Sample Preparation: Peptides are dissolved in an appropriate buffer (e.g., phosphate buffer at a specific pH).
-
Spectral Acquisition: Far-UV CD spectra (typically 190-260 nm) are recorded at a controlled temperature.
-
Thermal Denaturation: To assess thermal stability, spectra are recorded over a range of temperatures (e.g., 20°C to 90°C). The melting temperature (Tm), at which 50% of the peptide is unfolded, can be determined from the change in the CD signal at a specific wavelength (e.g., 222 nm for α-helical peptides).[11][12]
-
pH Stability: The influence of pH on conformation is assessed by acquiring spectra at different pH values.[13]
Visualizations
Experimental Workflow for Comparative Peptide Stability Analysis
Caption: Workflow for the comparative stability analysis of peptides.
Mechanism of Proteolytic Degradation
Caption: General mechanism of peptide cleavage by a protease.
References
- 1. A biomimetic approach for enhancing the in vivo half-life of peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Origin of Proteolytic Stability of Peptide-Brush Polymers as Globular Proteomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Degradation of peptide drugs by immobilized digestive proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Peptide Degradation – Mass Analytica [mass-analytica.com]
- 9. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Circular dichroism spectra of short, fixed-nucleus alanine helices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. hanicka.uochb.cas.cz [hanicka.uochb.cas.cz]
- 13. Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures - RSC Advances (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of 3-(2-Thienyl)-L-alanine: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of chemical reagents is a critical component of laboratory operations. This guide provides a detailed, step-by-step procedure for the proper disposal of 3-(2-Thienyl)-L-alanine, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is essential for maintaining a safe laboratory environment and complying with regulatory standards.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This compound may cause skin, eye, and respiratory irritation.[1][2]
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves, such as nitrile, are mandatory.
-
Eye Protection: Safety glasses or goggles are necessary to protect from potential splashes.
-
Lab Coat: A standard laboratory coat should be worn to prevent skin contact.
-
Respiratory Protection: Work should be conducted in a well-ventilated area. If there is a risk of generating dust, a NIOSH-approved respirator is recommended.[3]
Step-by-Step Disposal Procedure
The disposal of this compound should be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste streams.[1][4]
-
Waste Identification and Segregation:
-
Treat all materials contaminated with this compound, including residual powder, weighing paper, and contaminated spatulas, as hazardous waste.[3][4]
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[3]
-
-
Container Selection and Management:
-
Waste Collection and Storage:
-
Carefully transfer solid waste into the designated container, avoiding the generation of dust.[3][5]
-
For solutions, pour the waste into a compatible, labeled liquid waste container.
-
Store the sealed waste container in a designated, well-ventilated, and cool satellite accumulation area, away from incompatible materials.[3][4]
-
-
Arranging for Final Disposal:
-
Contact your institution's EHS department or a licensed chemical waste disposal service to arrange for the collection and disposal of the hazardous waste container.[1][2][4]
-
Always consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1]
-
Quantitative Data Summary
No quantitative data regarding specific disposal limits for this compound were found in the provided search results. Disposal procedures are primarily guided by the qualitative hazardous nature of the chemical.
Experimental Protocols
The provided search results did not contain experimental protocols as the focus is on disposal procedures.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 3-(2-Thienyl)-L-alanine
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling 3-(2-Thienyl)-L-alanine, a key compound in various research applications. Adherence to these procedures is critical for minimizing risks and ensuring operational excellence.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to prevent exposure. The following table summarizes the required personal protective equipment.
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Goggles | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Skin Protection | Protective Gloves | Handle with gloves that have been inspected prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[2] |
| Laboratory Clothing | Wear suitable protective clothing.[3] | |
| Respiratory Protection | Dust Mask | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. A dust mask type N95 (US) is recommended.[4][5] |
Hazard Identification and First Aid
Understanding the potential hazards associated with this compound is crucial for safe handling. This compound is categorized as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[2][4][5][6].
In the event of exposure, immediate and appropriate first aid is critical. The following table outlines the recommended first aid measures.
| Exposure Route | First Aid Procedure |
| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1][2] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1][2] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[1][2] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur. Never give anything by mouth to an unconscious person.[1][2] |
Operational and Disposal Plans
A systematic approach to handling and disposal ensures the safety of personnel and the environment.
Handling and Storage:
-
Handling: Wear personal protective equipment as specified. Ensure adequate ventilation and avoid dust formation. Do not get in eyes, on skin, or on clothing. Avoid ingestion and inhalation.[1]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[1] Store locked up.[1][2] For long-term storage, it is recommended to store at -20°C for one month or -80°C for six months, protected from light.[7]
Spill Management: In case of a spill, sweep up the material and shovel it into a suitable, closed container for disposal.[1][2] Avoid generating dust.[8] Ensure the cleanup is performed by personnel wearing appropriate PPE.
Disposal: Dispose of the contents and container to an approved waste disposal plant.[1] Do not empty into drains.[1] Offer surplus and non-recyclable solutions to a licensed disposal company.[2]
Procedural Workflow for Handling this compound
To visualize the step-by-step process for safely handling this compound, the following workflow diagram has been created.
Caption: Workflow for safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. This compound | CAS#:3685-51-6 | Chemsrc [chemsrc.com]
- 4. 3-(2-噻吩基)-L-丙氨酸 ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. 3-(2-Thienyl)- L -alanine = 98.0 TLC 22951-96-8 [sigmaaldrich.com]
- 6. This compound 22951-96-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. peptide.com [peptide.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
